molecular formula C4H4N4O2 B6186684 2-ethenyl-4-nitro-2H-1,2,3-triazole CAS No. 140862-00-6

2-ethenyl-4-nitro-2H-1,2,3-triazole

Cat. No.: B6186684
CAS No.: 140862-00-6
M. Wt: 140.10 g/mol
InChI Key: CQEKBIUMKCPDEC-UHFFFAOYSA-N
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Description

2-ethenyl-4-nitro-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C4H4N4O2 and its molecular weight is 140.10 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140862-00-6

Molecular Formula

C4H4N4O2

Molecular Weight

140.10 g/mol

IUPAC Name

2-ethenyl-4-nitrotriazole

InChI

InChI=1S/C4H4N4O2/c1-2-7-5-3-4(6-7)8(9)10/h2-3H,1H2

InChI Key

CQEKBIUMKCPDEC-UHFFFAOYSA-N

Canonical SMILES

C=CN1N=CC(=N1)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethenyl-4-nitro-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethenyl-4-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves the nitration of 2H-1,2,3-triazole to yield 4-nitro-2H-1,2,3-triazole. The subsequent step is the N-vinylation of the 4-nitro-2H-1,2,3-triazole intermediate to afford the final product.

Synthesis_Pathway start 2H-1,2,3-Triazole intermediate 4-Nitro-2H-1,2,3-triazole start->intermediate Nitration (HNO3/H2SO4) product This compound intermediate->product N-Vinylation (Vinyl Acetate, Pd(OAc)2)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2H-1,2,3-triazole

The synthesis of 4-nitro-2H-1,2,3-triazole is most commonly achieved through the direct nitration of 2H-1,2,3-triazole using a mixture of concentrated nitric acid and sulfuric acid.[1][2] This electrophilic aromatic substitution reaction requires careful temperature control.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add concentrated sulfuric acid.

  • Slowly add 2H-1,2,3-triazole to the sulfuric acid while maintaining the temperature below 10 °C.

  • Once the triazole is fully dissolved, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-nitro-2H-1,2,3-triazole.

Step 2: Synthesis of this compound

The N-vinylation of 4-nitro-2H-1,2,3-triazole can be accomplished through a vinyl exchange reaction. A common method involves the use of a mercury(II) acetate-trifluoroacetic acid catalytic system.[3] Alternative, greener methods using other transition metal catalysts or transition metal-free conditions have also been reported for the vinylation of triazoles.[3][4][5]

Methodology (Based on a Palladium-Catalyzed Reaction):

  • To a sealed tube, add 4-nitro-2H-1,2,3-triazole, vinyl acetate, a palladium catalyst (e.g., palladium(II) acetate), and a suitable ligand (e.g., triphenylphosphine) in a dry, inert solvent (e.g., dioxane).

  • Add a base (e.g., cesium carbonate) to the mixture.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields and specific characterization data can vary based on the exact reaction conditions and purification methods employed.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State Key Spectroscopic Data (Anticipated)
4-Nitro-2H-1,2,3-triazole C₂H₂N₄O₂114.0670-85%White to pale yellow solid¹H NMR: δ ~8.5-9.0 (s, 1H); ¹³C NMR: δ ~130-140, ~145-155
This compound C₄H₄N₄O₂140.1050-70%Yellowish solid or oil¹H NMR: δ ~5.0-6.0 (m, 2H, =CH₂), ~7.0-7.5 (m, 1H, -CH=), ~8.5-9.0 (s, 1H, triazole-H)

Signaling Pathways and Experimental Workflows

While the specific biological activity and signaling pathway involvement of this compound are not extensively documented, compounds containing the 1,2,3-triazole scaffold are known to exhibit a wide range of biological activities.[6][7][8] These activities often stem from the ability of the triazole ring to act as a stable linker and to participate in hydrogen bonding and dipole-dipole interactions with biological targets.

The general workflow for the synthesis and characterization of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start_materials Starting Materials (2H-1,2,3-Triazole) nitration Nitration start_materials->nitration vinylation N-Vinylation nitration->vinylation purification Purification (Recrystallization, Chromatography) vinylation->purification characterization Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (e.g., Enzyme Assays) characterization->screening

Caption: General experimental workflow for the synthesis and evaluation of this compound.

References

Spectroscopic and Synthetic Profile of 2-ethenyl-4-nitro-2H-1,2,3-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound 2-ethenyl-4-nitro-2H-1,2,3-triazole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and spectroscopic data from analogous structures to provide a robust predictive analysis. This information is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related nitro-triazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)Rationale
~8.50s1HH-5-The proton on the triazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitro group and the triazole ring itself.
~7.50dd1H=CH- (α to N)Jtrans ≈ 16 Hz, Jcis ≈ 9 HzThe vinyl proton α to the nitrogen is deshielded by the heterocyclic ring. The splitting pattern arises from coupling to the two geminal protons.
~6.00dd1H=CH₂ (trans to α-H)Jtrans ≈ 16 Hz, Jgem ≈ 2 HzThis terminal vinyl proton experiences trans-coupling to the α-proton and geminal coupling to the other terminal proton.
~5.50dd1H=CH₂ (cis to α-H)Jcis ≈ 9 Hz, Jgem ≈ 2 HzThis terminal vinyl proton shows cis-coupling to the α-proton and geminal coupling to the other terminal proton.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~150C-4The carbon bearing the nitro group is expected to be highly deshielded.
~135C-5The chemical shift of the CH carbon in the triazole ring.
~130=CH- (α to N)The α-carbon of the vinyl group attached to the nitrogen.
~110=CH₂The terminal carbon of the vinyl group.
Table 3: Predicted FT-IR Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Medium=C-H stretchCharacteristic for vinylic C-H bonds.
~1640MediumC=C stretchTypical for a vinyl group conjugated with a heterocyclic ring.
~1550 & ~1350StrongAsymmetric & Symmetric NO₂ stretchThe strong electron-withdrawing nitro group shows two characteristic stretching frequencies.
~1450MediumTriazole ring stretchSkeletal vibrations of the 1,2,3-triazole ring.
~950Strong=C-H bend (out-of-plane)Characteristic for a terminal vinyl group.
Table 4: Predicted Mass Spectrometry Data (EI)
m/zProposed FragmentRationale
140[M]⁺Molecular ion peak.
113[M - HCN]⁺Loss of hydrogen cyanide from the triazole ring.
94[M - NO₂]⁺Loss of the nitro group.
67[C₄H₃N]⁺Fragmentation of the triazole ring.
52[C₃H₂N]⁺Further fragmentation.
27[C₂H₃]⁺Ethenyl cation.

Proposed Experimental Protocols

As no established synthesis for this compound has been reported, a plausible two-step synthetic pathway is proposed, starting from the commercially available 4-nitro-2H-1,2,3-triazole.

Step 1: Synthesis of 4-nitro-2H-1,2,3-triazole

The synthesis of the precursor, 4-nitro-2H-1,2,3-triazole, can be achieved through the direct nitration of 2H-1,2,3-triazole.

  • Reaction: 2H-1,2,3-triazole is reacted with a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • 2H-1,2,3-triazole is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in an ice bath.

    • A cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the triazole solution while maintaining the low temperature.

    • After the addition is complete, the reaction mixture is stirred at low temperature for a specified time to ensure complete nitration.

    • The reaction is quenched by carefully pouring the mixture over crushed ice.

    • The precipitated product, 4-nitro-2H-1,2,3-triazole, is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Step 2: N-Vinylation of 4-nitro-2H-1,2,3-triazole

The introduction of the ethenyl (vinyl) group onto the N2 position of the triazole ring can be accomplished via a base-mediated reaction with a vinylating agent.

  • Reaction: 4-nitro-2H-1,2,3-triazole is reacted with a vinylating agent such as vinyl acetate or 2-chloroethyl vinyl ether in the presence of a suitable base and catalyst. A more direct method could involve the use of acetylene gas under basic conditions.

  • Procedure (using vinyl acetate):

    • 4-nitro-2H-1,2,3-triazole is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile).

    • A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to the solution to deprotonate the triazole.

    • A palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a phosphine ligand) are added.

    • Vinyl acetate is added, and the reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

G cluster_synthesis Synthesis Workflow cluster_purification_characterization Purification & Characterization start Start: 2H-1,2,3-triazole nitration Step 1: Nitration (HNO₃, H₂SO₄, 0-5 °C) start->nitration precursor Intermediate: 4-nitro-2H-1,2,3-triazole nitration->precursor vinylation Step 2: N-Vinylation (Vinyl Acetate, Base, Pd Catalyst) precursor->vinylation product Crude Product: This compound vinylation->product purification Purification (Column Chromatography) product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir FT-IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Proposed workflow for the synthesis and characterization of this compound.

Stability of 2-Ethenyl-4-nitro-2H-1,2,3-triazole in Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the stability of 2-ethenyl-4-nitro-2H-1,2,3-triazole in acidic conditions is not extensively available in peer-reviewed literature. This guide is therefore based on established principles of organic chemistry and data from analogous structures, including N-vinyl heterocycles and nitroaromatic compounds. The information presented herein constitutes a predictive analysis of the compound's stability and proposes methodologies for its experimental verification.

Executive Summary

This technical guide provides an in-depth analysis of the predicted stability of this compound when subjected to acidic environments. The core structure, a 4-nitro-2H-1,2,3-triazole, is known to be relatively stable due to the aromaticity of the triazole ring.[1][2] However, the presence of a 2-ethenyl (N-vinyl) group introduces a significant point of vulnerability. The primary anticipated degradation pathway under acidic conditions is the acid-catalyzed hydrolysis of the N-vinyl group, leading to the formation of 4-nitro-2H-1,2,3-triazole and acetaldehyde. This document outlines the mechanism of this proposed degradation, summarizes the expected influence of various factors on stability, and provides detailed protocols for the experimental validation of these predictions.

Predicted Chemical Stability Profile

The overall stability of this compound in an acidic medium is a composite of the properties of its constituent functional groups: the triazole ring, the nitro group, and the N-vinyl substituent.

The 4-nitro-2H-1,2,3-triazole Core

The 1,2,3-triazole ring system is generally characterized by high thermal and chemical stability, a feature attributed to its aromatic character.[1][2][3] The introduction of a strongly electron-withdrawing nitro group at the 4-position further deactivates the ring towards electrophilic attack. Quantum-chemical calculations have shown that the 2H-tautomer of C-nitro-1,2,3-triazoles is considerably more stable than the corresponding 1H tautomers.[4] While the triazole nitrogens can be protonated in acidic media, the core ring structure is expected to remain intact under moderately acidic conditions.[5]

The 2-Ethenyl (N-Vinyl) Group: The Primary Site of Instability

The most probable site of reaction for this compound in acidic conditions is the N-vinyl group. N-vinyl heterocycles, and more broadly vinyl ethers and enamines, are known to be susceptible to acid-catalyzed hydrolysis.[6][7][8] The mechanism involves the protonation of the β-carbon of the vinyl group, which is the rate-determining step.[6][7] This is followed by the addition of water and subsequent decomposition of the unstable hemiaminal-like intermediate to yield the parent heterocycle and acetaldehyde.

Proposed Degradation Pathway: Acid-Catalyzed Hydrolysis

The degradation is predicted to proceed via a well-established mechanism for N-vinyl compound hydrolysis.

  • Protonation: The reaction is initiated by the protonation of the terminal carbon (β-carbon) of the vinyl group by a hydronium ion (H₃O⁺). This step is the slowest and therefore rate-determining. It results in the formation of a resonance-stabilized carbocation intermediate.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocation at the α-carbon.

  • Deprotonation: The resulting oxonium ion is deprotonated by water to form an unstable N-(1-hydroxyethyl) intermediate.

  • Decomposition: This intermediate rapidly decomposes to yield the stable 4-nitro-2H-1,2,3-triazole and acetaldehyde.

Below is a visualization of this proposed signaling pathway.

G cluster_step1 Step 1: Rate-Determining Protonation cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Decomposition A This compound B Resonance-Stabilized Carbocation A->B + H₃O⁺ A->B H3O H₃O⁺ C Oxonium Ion Intermediate B->C + H₂O B->C H2O_1 H₂O D N-(1-hydroxyethyl)-4-nitro-2H-1,2,3-triazole (Unstable Intermediate) C->D + H₂O - H₃O⁺ C->D E 4-Nitro-2H-1,2,3-triazole D->E F Acetaldehyde D->F H3O_2 H₃O⁺

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Quantitative Data Summary (Predictive)

As no experimental data is available, the following table summarizes the predicted effects of various parameters on the stability of this compound in acidic solution, based on the proposed hydrolysis mechanism.

ParameterConditionPredicted Effect on StabilityRationale
pH Decrease (more acidic)DecreaseThe rate-determining step is protonation; higher H⁺ concentration will increase the reaction rate.
Increase (less acidic)IncreaseLower H⁺ concentration will decrease the rate of the initial protonation step.
Temperature IncreaseDecreaseReaction rates generally increase with temperature due to higher kinetic energy of molecules.
DecreaseIncreaseLowering the temperature will decrease the rate of the hydrolysis reaction.
Acid Type Strong Acid (e.g., HCl, H₂SO₄)Lower StabilityComplete dissociation provides a higher concentration of H⁺ ions to catalyze the reaction.
Weak Acid (e.g., Acetic Acid)Higher StabilityIncomplete dissociation results in a lower effective H⁺ concentration, slowing the hydrolysis.
Solvent Polarity IncreaseDecreaseA more polar solvent can better stabilize the charged carbocation intermediate, potentially lowering the activation energy.

Proposed Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound in acidic conditions, a systematic study is required.

Objective

To quantify the rate of degradation of this compound as a function of pH and temperature and to identify the resulting degradation products.

Materials and Equipment
  • This compound (high purity)

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solutions (e.g., phosphate, citrate) for a range of pH values (e.g., pH 2, 4, 6)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for product identification

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Thermostatically controlled water bath or incubator

  • Calibrated pH meter

Methodology
  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Sample Preparation:

    • For each desired pH and temperature point, aliquot a precise volume of the acidic buffer into a series of vials.

    • Equilibrate the vials to the target temperature (e.g., 25°C, 40°C, 60°C).

    • Initiate the reaction by adding a small, precise volume of the stock solution to each vial to achieve the target final concentration (e.g., 100 µg/mL). Ensure the volume of organic solvent is minimal (<1%) to not significantly alter the aqueous environment.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.

    • Immediately quench the reaction by neutralizing the sample with a suitable base (e.g., NaOH or a basic buffer) to a pH > 7.

    • Store the quenched samples at low temperature (e.g., 4°C) prior to analysis.

  • Analytical Quantification (HPLC):

    • Analyze the samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent compound from its potential degradation products.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time.

    • Determine the observed degradation rate constant (k_obs) from the slope of the line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.

  • Degradation Product Identification (LC-MS / NMR):

    • Analyze samples from a stressed condition (e.g., low pH, high temperature) using LC-MS to determine the mass of degradation products.

    • If necessary, isolate the degradation products using preparative HPLC and perform NMR analysis to confirm their structures (i.e., 4-nitro-2H-1,2,3-triazole and derivatives of acetaldehyde).

The workflow for this experimental protocol is visualized below.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Processing A Prepare Stock Solution of Test Compound C Initiate Reaction: Add Stock to Buffers A->C B Prepare Acidic Buffers (Varying pH) B->C D Incubate at Controlled Temperatures (e.g., 25°C, 40°C) C->D E Withdraw Samples at Time Points (t₀, t₁, t₂, ...) D->E F Quench Reaction (Neutralize pH) E->F G HPLC-UV Analysis: Quantify Parent Compound F->G H LC-MS / NMR Analysis: Identify Degradants F->H I Plot ln[C] vs. Time G->I J Calculate Rate Constant (k) and Half-Life (t₁/₂) I->J

Caption: Experimental workflow for assessing the acidic stability of the target compound.

Structure-Instability Relationship

The chemical structure dictates the compound's susceptibility to acid-catalyzed degradation. The electron-withdrawing nature of the 4-nitro-2H-1,2,3-triazole moiety influences the electron density of the N-vinyl group, making it reactive towards protonation.

G cluster_components Structural Components A This compound B 4-Nitro-1,2,3-Triazole Core (Electron Withdrawing) A->B contains C N-Vinyl Group (π-Electron System) A->C contains D Susceptibility to Acid-Catalyzed Hydrolysis B->D influences C->D enables

Caption: Logical relationship between molecular structure and predicted acidic instability.

Conclusion

While the 4-nitro-2H-1,2,3-triazole core is expected to be robust, the presence of the 2-ethenyl substituent renders the molecule labile under acidic conditions. The most probable degradation route is the acid-catalyzed hydrolysis of the N-vinyl bond to yield 4-nitro-2H-1,2,3-triazole and acetaldehyde. The rate of this degradation is predicted to be highly dependent on pH and temperature. For any application in drug development or other scientific research, it is imperative that the stability profile of this compound be confirmed through rigorous experimental studies as outlined in this guide.

References

Thermal Decomposition Characteristics of 2-Ethenyl-4-nitro-2H-1,2,3-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on the thermal decomposition of 2-ethenyl-4-nitro-2H-1,2,3-triazole is not available in the public domain. This guide provides a comprehensive overview of the expected thermal behavior and analytical methodologies based on the known characteristics of analogous nitrotriazole-based energetic materials. The quantitative data presented herein is illustrative and based on typical values for this class of compounds.

Introduction

Nitro-substituted triazoles are a significant class of energetic materials valued for their high nitrogen content, substantial heats of formation, and considerable thermal stability.[1][2] The compound this compound, which incorporates both a nitro group for energy density and a vinyl (ethenyl) group for potential polymerization and modification, presents an interesting subject for thermal analysis. Understanding its thermal decomposition characteristics is crucial for assessing its stability, safety, and potential applications in drug development and as an energetic material.

This technical guide outlines the expected thermal decomposition pathways, provides detailed hypothetical experimental protocols for its characterization, and presents illustrative data based on analogous compounds.

Predicted Thermal Decomposition Profile

The thermal decomposition of nitrotriazoles is a complex process that is expected to initiate with the cleavage of the weakest bond in the molecule. For this compound, the decomposition is likely to be an exothermic process. Theoretical studies on similar nitrotriazoles suggest that the initial decomposition steps can involve either the scission of the N-NO2 or C-NO2 bond or the opening of the triazole ring.[3][4] The presence of the ethenyl group may introduce additional reaction pathways, including polymerization at elevated temperatures.

The overall decomposition is anticipated to proceed through a multi-stage process, releasing gaseous products such as N₂, CO₂, H₂O, and various nitrogen oxides (NOx).

Data Presentation: Illustrative Thermal Decomposition Data

The following tables summarize the expected quantitative data for the thermal decomposition of this compound, based on typical values for similar energetic materials.

Table 1: Differential Scanning Calorimetry (DSC) Data (Illustrative)

ParameterValueConditions
Onset Decomposition Temperature (T_onset)180 - 220 °C10 °C/min heating rate, N₂ atmosphere
Peak Exothermic Temperature (T_peak)200 - 240 °C10 °C/min heating rate, N₂ atmosphere
Enthalpy of Decomposition (ΔH_d)1500 - 2500 J/g10 °C/min heating rate, N₂ atmosphere

Table 2: Thermogravimetric Analysis (TGA) Data (Illustrative)

Temperature Range (°C)Mass Loss (%)Associated Process
180 - 25040 - 60Primary decomposition, loss of nitro and ethenyl groups
250 - 40020 - 30Secondary decomposition of the triazole ring
> 400< 10Residual char decomposition

Table 3: Kinetic Parameters from Isoconversional Methods (Illustrative)

MethodActivation Energy (E_a) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Correlation Coefficient (R²)
Kissinger130 - 17010¹³ - 10¹⁷> 0.98
Ozawa-Flynn-Wall135 - 175-> 0.98

Experimental Protocols

The characterization of the thermal decomposition of this compound would involve the following key experimental techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset and peak decomposition temperatures and the enthalpy of decomposition.

Methodology:

  • A small sample (0.5 - 1.5 mg) of this compound is accurately weighed into a hermetically sealed aluminum pan.

  • An empty, hermetically sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

  • The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative side reactions.

  • The heat flow to the sample is recorded as a function of temperature. Exothermic and endothermic events are identified and analyzed to determine key thermal parameters.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature and to identify the different stages of decomposition.

Methodology:

  • A sample (1 - 5 mg) of this compound is placed in an alumina or platinum crucible.

  • The crucible is placed on a sensitive microbalance within the TGA furnace.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • The experiment is carried out under a dynamic inert atmosphere (e.g., nitrogen) with a purge rate of 50-100 mL/min.

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature ranges of different decomposition stages, and the percentage of mass loss at each stage.

Kinetic Analysis

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the thermal decomposition process.

Methodology:

  • A series of non-isothermal DSC or TGA experiments are performed at different heating rates (e.g., 5, 10, 15, 20 °C/min).

  • The data obtained is analyzed using isoconversional methods, such as the Kissinger method and the Ozawa-Flynn-Wall (OFW) method.[5][6]

    • Kissinger Method: This method uses the peak decomposition temperature (T_p) from DSC or DTG curves at different heating rates (β) to calculate the activation energy (E_a). The Kissinger equation is: ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p)

    • Ozawa-Flynn-Wall (OFW) Method: This integral isoconversional method determines the activation energy as a function of the extent of conversion (α) without assuming a reaction model. The OFW equation is: ln(β) = ln(AE_a / (Rg(α))) - 5.331 - 1.052 (E_a / (RT))

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Thermal Analysis cluster_data_processing Data Processing and Kinetic Modeling cluster_results Results and Interpretation synthesis Synthesis of this compound dsc Differential Scanning Calorimetry (DSC) (Multiple Heating Rates) synthesis->dsc tga Thermogravimetric Analysis (TGA) (Multiple Heating Rates) synthesis->tga data_extraction Data Extraction: T_onset, T_peak, ΔH_d, Mass Loss dsc->data_extraction tga->data_extraction kissinger Kissinger Method data_extraction->kissinger ofw Ozawa-Flynn-Wall Method data_extraction->ofw results Thermal Stability Profile Kinetic Parameters (E_a, A) Decomposition Mechanism kissinger->results ofw->results

Caption: Experimental workflow for thermal analysis.

structure_stability cluster_structure Molecular Structure cluster_properties Influence on Thermal Stability structure This compound nitro Nitro Group (-NO2) structure->nitro triazole Triazole Ring structure->triazole ethenyl Ethenyl Group (-CH=CH2) structure->ethenyl stability Overall Thermal Stability nitro->stability Decreases stability (energetic group) triazole->stability Increases stability (aromatic system) ethenyl->stability May decrease stability (reactive site)

Caption: Structure-stability relationship.

References

solubility profile of 2-ethenyl-4-nitro-2H-1,2,3-triazole in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Solubility Profile of 2-ethenyl-4-nitro-2H-1,2,3-triazole

Audience: Researchers, scientists, and drug development professionals.

Introduction to Solubility Profiling

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for various applications. For active pharmaceutical ingredients (APIs), poor aqueous solubility can lead to low bioavailability and formulation challenges.[1][3] In process chemistry, understanding solubility in organic solvents is essential for optimizing reaction conditions, purification, and crystallization.

The target compound, this compound, is a heterocyclic molecule containing a nitro group and a vinyl substituent. Aromatic nitro compounds have varied solubility characteristics, often exhibiting solubility in polar organic solvents but limited solubility in water.[4] A detailed solubility profile is crucial for its development and application.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound across a range of organic solvents has not been published. To facilitate future research, the following table provides a standardized template for the presentation of such data once it is experimentally determined. It is recommended to measure solubility at various temperatures (e.g., 25°C and 37°C) to understand its thermodynamic properties.

Table 1: Solubility of this compound in Selected Organic Solvents (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
Methanol25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Acetone25Data to be determinedData to be determinedShake-Flask
Acetonitrile25Data to be determinedData to be determinedShake-Flask
Dichloromethane25Data to be determinedData to be determinedShake-Flask
Ethyl Acetate25Data to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask
Toluene25Data to be determinedData to be determinedShake-Flask

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[3][5] The following protocol provides a detailed methodology for its implementation.

Materials and Equipment
  • Compound: this compound (purity >99%)

  • Solvents: HPLC-grade organic solvents of interest

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Scintillation vials or sealed flasks (e.g., 10-20 mL)

    • Thermostatically controlled shaker or incubator capable of maintaining constant temperature (e.g., 25°C ± 0.5°C)[5]

    • Centrifuge (capable of >10,000 rpm)[5]

    • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Procedure
  • Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is achieved at equilibrium.[3]

  • Solvent Addition: Add a precise volume of the selected organic solvent (e.g., 5.0 mL) to the vial.[5]

  • Equilibration: Securely seal the vials and place them in the thermostatic shaker. Agitate the samples at a constant speed (e.g., 500 rpm) and temperature (e.g., 25°C) for a sufficient duration to reach thermodynamic equilibrium.[5] An incubation time of 24 to 48 hours is typically recommended.[2][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let undissolved solids sediment. To ensure complete removal of particulate matter, centrifuge the saturated supernatant at high speed (e.g., 14,000 rpm for 15 minutes).[5]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation due to temperature changes, this step should be performed quickly. Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). The method must be calibrated using standard solutions of known concentrations.[6]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least three times to ensure reproducibility, with the final result expressed as the mean ± standard deviation.[5]

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination protocol is illustrated below. This diagram outlines the critical steps from preparation to final data analysis, ensuring a systematic and reproducible experimental process.

G Fig. 1: Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Add Excess Solid Compound to Vial prep_solvent Add Precise Volume of Solvent prep_compound->prep_solvent equilibration Agitate in Thermostatic Shaker (e.g., 24-48 hours at 25°C) prep_solvent->equilibration sedimentation Sedimentation (Optional) equilibration->sedimentation centrifugation Centrifuge at High Speed sedimentation->centrifugation filtration Filter Supernatant (e.g., 0.22 µm) centrifugation->filtration dilution Prepare Serial Dilutions filtration->dilution quantification Quantify Concentration (e.g., HPLC-UV) dilution->quantification calculation Calculate Solubility & Statistics quantification->calculation

Caption: Fig. 1: Workflow for Shake-Flask Solubility Determination.

References

literature review of substituted 4-nitro-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Substituted 4-Nitro-1,2,3-Triazoles

Abstract

Substituted 4-nitro-1,2,3-triazoles represent a significant class of nitrogen-rich heterocyclic compounds, characterized by a five-membered triazole ring bearing a nitro group at the 4-position. This structural motif imparts a unique combination of properties, leading to extensive research into their applications. The high nitrogen content and positive heats of formation make them promising candidates for energetic materials.[1] Simultaneously, the triazole core serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[2][3][4] This technical guide provides a comprehensive literature review of the synthesis, properties, and applications of substituted 4-nitro-1,2,3-triazoles, with a focus on quantitative data, experimental methodologies, and key chemical pathways.

Synthesis of Substituted 4-Nitro-1,2,3-triazoles

The synthesis of the 4-nitro-1,2,3-triazole core and its subsequent substitution are critical for tuning its chemical and physical properties. The primary methods involve direct nitration of a triazole precursor or the construction of the triazole ring from nitro-containing building blocks.

Common Synthetic Routes:

  • Direct Nitration: This is a straightforward and common approach for introducing a nitro group onto a pre-existing 2H-1,2,3-triazole ring. The reaction typically employs powerful nitrating agents through an electrophilic substitution mechanism.[5]

  • Alkylation of 4(5)-nitro-1,2,3-triazole: This method is widely used to introduce a variety of substituents. The alkylation of 4(5)-nitro-1,2,3-triazole in basic media generally results in a mixture of N1, N2, and N3-substituted isomers, regardless of the alkylating agent used (e.g., alkyl halides, dialkyl sulfates).[6][7] An efficient methodology for separating these regioisomers relies on the differences in their basicity and reactivity.[2][6]

  • [3+2] Cycloaddition Reactions: Copper-catalyzed [3+2] cycloaddition of nitroolefins and organic azides can produce 4-nitro-1,5-trisubstituted-1,2,3-triazoles in high yields.[8] This "click chemistry" approach offers a robust and versatile route to highly functionalized triazoles.[9]

Below is a generalized workflow for the synthesis and substitution of 4-nitro-1,2,3-triazoles.

Start 1,2,3-Triazole Precursor Nitration Direct Nitration Start->Nitration Core 4-Nitro-1,2,3-triazole Nitration->Core Alkylation Alkylation / Substitution (e.g., Alkyl Halides) Core->Alkylation N1_Isomer N1-Substituted 4-Nitro-1,2,3-triazole Alkylation->N1_Isomer Isomer Mixture N2_Isomer N2-Substituted 4-Nitro-1,2,3-triazole Alkylation->N2_Isomer Isomer Mixture N3_Isomer N3-Substituted 5-Nitro-1,2,3-triazole Alkylation->N3_Isomer Isomer Mixture Separation Chromatographic Separation N1_Isomer->Separation N2_Isomer->Separation N3_Isomer->Separation

Caption: Generalized synthesis workflow for substituted 4-nitro-1,2,3-triazoles.
Representative Experimental Protocol: Alkylation

The following protocol is adapted from the synthesis of N-substituted 4-nitro-1,2,3-triazoles.[7]

Objective: Synthesize 1-Benzyl-4-nitro-1H-1,2,3-triazole.

Materials:

  • 4(5)-nitro-1,2,3-triazole

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • A solution of 4(5)-nitro-1,2,3-triazole (1.0 eq) in DMF is prepared in a round-bottom flask.

  • Potassium carbonate (1.5 eq) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.

  • Benzyl bromide (1.1 eq) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After completion, the reaction mixture is poured into water and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product, a mixture of N1, N2, and N3 isomers, is purified by column chromatography on silica gel to isolate the desired 1-Benzyl-4-nitro-1H-1,2,3-triazole isomer.

  • The final product structure is confirmed using spectral analysis (¹H-NMR, ¹³C-NMR, FTIR) and elemental analysis.[7]

Physicochemical and Energetic Properties

The introduction of a nitro group onto the triazole ring significantly influences the molecule's properties, enhancing its density, positive heat of formation, and energetic potential.[1] These compounds are classified as nitrogen-rich heterocycles, a key characteristic for high-energy materials.[1]

Table 1: Properties of 4-Nitro-1,2,3-triazole and Selected Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics / PropertiesCitations
4-Nitro-2H-1,2,3-triazoleC₂H₂N₄O₂114.06No dataFundamental building block; high nitrogen content.[1][10][1][10]
1-Benzyl-4-nitro-1H-1,2,3-triazoleC₉H₈N₄O₂204.1968–70White solid; N1-substituted isomer.[7][7]
2-Methyl-4-nitro-1,2,3-triazoleC₃H₄N₄O₂128.09No dataHeat capacity and thermodynamic properties have been studied.[2][2]
Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolateC₄H₆N₁₂O₄290.17240.6 (decomp.)High thermal stability; detonation velocity of 8011 m/s.[11][11]
1-Amino-1,2,4-triazolium 3,5-Dinitro-1,2,4-triazolateC₄H₅N₉O₄243.20167Energetic salt with positive heat of formation.[12][12]

Key Reactions and Isomerism

The reactivity of the 4-nitro-1,2,3-triazole core is dominated by the interplay between the electron-deficient triazole ring and the strongly electron-withdrawing nitro group.[1] Key transformations include the reduction of the nitro group to an amino group and substitution reactions.[5]

A defining feature of substitution reactions, particularly alkylation, is the formation of multiple regioisomers. The reaction of 4(5)-nitro-1,2,3-triazole with an electrophile typically yields a mixture of N1, N2, and N3-substituted products.[6][7] The ratio of these isomers can be influenced by reaction conditions, but separation is often required to isolate a specific product.[2]

cluster_products Isomeric Products Core 4(5)-Nitro-1,2,3-triazole (Tautomeric Mixture) Reaction Alkylation (e.g., R-X, Base) Core->Reaction N1 N1-Substituted 4-nitro-1,2,3-triazole Reaction->N1 Regioisomer 1 N2 N2-Substituted 4-nitro-1,2,3-triazole Reaction->N2 Regioisomer 2 N3 N3-Substituted (1-Alkyl-5-nitro-1,2,3-triazole) Reaction->N3 Regioisomer 3

Caption: Isomer formation during the alkylation of 4(5)-nitro-1,2,3-triazole.

Applications

The unique properties of substituted 4-nitro-1,2,3-triazoles have led to their exploration in two primary fields: energetic materials and drug development.

Energetic Materials

The high nitrogen content, positive heat of formation, and oxygen balance provided by the nitro group make these compounds highly suitable as precursors for high-energy materials (HEMs).[1] Research focuses on synthesizing novel energetic salts and coordination compounds with tailored properties such as high detonation performance, good thermal stability, and low sensitivity.[6][11] The decomposition of these materials often produces non-toxic nitrogen gas, making them valuable for gas-generating systems.[1][2]

Drug Development and Medicinal Chemistry

The 1,2,3-triazole ring is a well-recognized pharmacophore, valued for its stability and ability to engage in hydrogen bonding.[4][9] It serves as a bioisostere for other functional groups and is a common scaffold in drug discovery.[9] The introduction of a nitro group can further modulate the biological activity. Derivatives of nitrotriazoles are being investigated for a range of therapeutic applications:

  • Antifungal Agents: Nitrotriazole derivatives have shown excellent antifungal activity, in some cases against fluconazole-resistant fungi.[3]

  • Antibacterial Agents: The presence of a nitro group on a triazole-containing scaffold has been shown to significantly enhance inhibitory activity against various bacteria.[13]

  • Anticancer Agents: Triazole derivatives are explored for their cytotoxic effects against cancer cell lines.[4][14][15]

The versatility of the 4-nitro-1,2,3-triazole scaffold allows for the synthesis of diverse derivatives with potential therapeutic value.[2][5]

cluster_energetic Energetic Materials cluster_medicinal Medicinal Chemistry Core Substituted 4-Nitro-1,2,3-Triazole HEM High Explosives Core->HEM High N content, High ΔHf GasGen Gas-Generating Systems Core->GasGen N₂ gas release Antifungal Antifungal Agents Core->Antifungal Bioactive Scaffold Antibacterial Antibacterial Agents Core->Antibacterial Bioactive Scaffold Anticancer Anticancer Agents Core->Anticancer Bioactive Scaffold Prop Propellants HEM->Prop

Caption: Application pathways for substituted 4-nitro-1,2,3-triazoles.

Conclusion

Substituted 4-nitro-1,2,3-triazoles are a versatile class of compounds with significant potential in both materials science and medicine. Their synthesis, while often complicated by the formation of isomers, is well-documented, allowing for the creation of a wide array of derivatives. As energetic materials, they offer a pathway to high-performance, nitrogen-rich compounds. In drug development, they provide a robust and adaptable scaffold for designing new therapeutic agents to combat a range of diseases. Future research will likely focus on developing more selective synthesis methods and further exploring the structure-activity relationships that govern their potent biological and energetic properties.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in 2H-1,2,3-Triazole Nitration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) nitration of 2H-1,2,3-triazole, a foundational reaction in the synthesis of energetic materials and pharmaceutical intermediates. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with this transformation.

Introduction

The 2H-1,2,3-triazole ring system, while heterocyclic, exhibits aromatic character, rendering it susceptible to electrophilic attack. The introduction of a nitro group onto this scaffold via nitration is a critical step in the synthesis of various high-value compounds. The electron-withdrawing nature of the resulting nitro group significantly influences the chemical properties of the triazole ring, making it a key building block in diverse applications.

Direct nitration stands as the most prevalent and straightforward method for synthesizing 4-nitro-2H-1,2,3-triazole.[1] This process involves an electrophilic aromatic substitution reaction where the highly electrophilic nitronium ion (NO₂⁺) attacks the triazole ring.

The Mechanism of Electrophilic Aromatic Substitution: Nitration of 2H-1,2,3-Triazole

The nitration of 2H-1,2,3-triazole proceeds through a classic electrophilic aromatic substitution mechanism. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.[1]

The mechanism can be visualized as a two-step process:

  • Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

  • Electrophilic Attack and Rearomatization: The π-electron system of the 2H-1,2,3-triazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base, typically the bisulfate ion (HSO₄⁻), then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the triazole ring and yielding the final product, 4-nitro-2H-1,2,3-triazole.

EAS_Nitration_2H_1_2_3_Triazole cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack and Rearomatization HNO3 HNO₃ H2O_HNO3 H₂O⁺-NO₂ HNO3->H2O_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4_2 H₂SO₄ NO2_plus NO₂⁺ H2O_HNO3->NO2_plus - H₂O H3O_plus H₃O⁺ Triazole 2H-1,2,3-Triazole N N N-H C-H C-H Sigma_Complex Sigma Complex (Resonance Stabilized) N N N-H C-H(NO₂)⁺ C-H Triazole->Sigma_Complex + NO₂⁺ Nitro_Triazole 4-Nitro-2H-1,2,3-Triazole N N N-H C-NO₂ C-H Sigma_Complex->Nitro_Triazole - H⁺ (to HSO₄⁻) Experimental_Workflow start Start dissolve Dissolve 2-Substituted-2H-1,2,3-triazole in concentrated H₂SO₄ start->dissolve cool Cool mixture in an ice bath dissolve->cool add_nitrating Slowly add pre-cooled HNO₃/H₂SO₄ mixture cool->add_nitrating stir Stir at low temperature add_nitrating->stir monitor Monitor reaction by TLC stir->monitor pour Pour reaction mixture onto crushed ice monitor->pour Reaction Complete filter Filter the precipitate pour->filter wash Wash with cold ethanol filter->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize end End: Purified Product recrystallize->end

References

A Technical Guide to the Computational Prediction and Experimental Validation of the Collision Cross Section for 2-ethenyl-4-nitro-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The rotationally averaged Collision Cross Section (CCS) is a critical physicochemical property that reflects the size and shape of a gas-phase ion. Its measurement via ion mobility spectrometry-mass spectrometry (IMS-MS) is increasingly vital in analytical chemistry and drug development for enhancing compound identification and structural elucidation. This guide provides a comprehensive technical overview of the methodologies used to predict and experimentally validate the CCS value for the novel small molecule, 2-ethenyl-4-nitro-2H-1,2,3-triazole. We detail the protocols for both leading computational prediction strategies—physics-based trajectory methods and data-driven machine learning models—and outline the experimental workflow for validation using Drift Tube Ion Mobility Spectrometry (DTIMS). This document is intended for researchers, scientists, and drug development professionals seeking to apply CCS determination in their analytical workflows.

Introduction to Collision Cross Section (CCS)

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase that it presents to a neutral buffer gas, such as nitrogen or helium. As ions traverse an ion mobility cell under the influence of an electric field, their velocity is impeded by collisions with the buffer gas. The CCS value, typically expressed in square angstroms (Ų), is directly related to the ion's mobility and provides a fingerprint based on its three-dimensional structure.[1]

The utility of CCS as an analytical parameter is manifold:

  • Enhanced Compound Identification: When combined with accurate mass and retention time, CCS provides an orthogonal data point that significantly increases confidence in compound identification, especially in complex "omics" studies.[2][3]

  • Isomer Separation: CCS can distinguish between isomers (structural, cis/trans, etc.) that are often indistinguishable by mass spectrometry alone.

  • Structural Elucidation: Deviations between experimental and predicted CCS values can offer insights into an ion's gas-phase conformation and structure.

In drug development, these capabilities are crucial for metabolite identification, impurity profiling, and characterizing the structural integrity of candidate molecules.

Target Molecule: this compound

This compound is a nitrogen-rich heterocyclic compound.[4][5] Such molecules are of interest in medicinal chemistry and materials science. Predicting and validating its CCS is the first step in developing robust analytical methods for its detection and characterization. The fundamental physicochemical properties, derived from its structure, are essential inputs for CCS prediction algorithms.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₄N₄O₂
Monoisotopic Mass140.0334 Da
Molecular Weight140.10 g/mol
Canonical SMILESC=CN1N=NC=C1--INVALID-LINK--[O-]
InChIKeyRZRFDJXOJCYVSI-UHFFFAOYSA-N

Computational Prediction of CCS

Theoretical prediction of CCS values can be broadly categorized into two approaches: physics-based models that simulate the ion-neutral interactions, and machine learning models trained on large experimental datasets.[6][7]

Physics-Based Models: The Trajectory Method

The trajectory method (TM) is a first-principles approach that calculates the CCS by simulating the scattering collisions between a single ion and a large number of neutral buffer gas atoms. By averaging the momentum transfer over thousands of these simulated collisions from different angles, a CCS value is derived. While computationally intensive, this method is highly accurate when precise 3D conformers of the ion are used.

Detailed Protocol: Trajectory Method CCS Prediction
  • 2D to 3D Structure Generation: Convert the 2D representation (SMILES) of this compound into an initial 3D structure using a tool like Open Babel.

  • Conformational Search: Perform a thorough conformational search using molecular mechanics (e.g., with an MMFF94 force field) to identify low-energy conformers. The presence of the flexible ethenyl group makes this step critical.

  • Quantum Mechanical Optimization: Take the lowest energy conformers and perform geometry optimization using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain a highly accurate 3D structure and partial charge distribution. The protonated species (e.g., [M+H]⁺) should be modeled for positive ion mode analysis.

  • CCS Calculation: Input the optimized 3D coordinate file into a trajectory method software package (e.g., MobCal, IMPACT, or CoSIMS).[7]

  • Parameter Setting: Define the calculation parameters, specifying the buffer gas (typically N₂ for standard comparisons), ion charge, and temperature.

  • Execution & Analysis: Run the simulation. The output will provide the predicted, rotationally averaged CCS value (Ω).

Machine Learning Models

In recent years, machine learning (ML) has emerged as a rapid and accurate alternative for CCS prediction.[8] These models are trained on vast libraries of experimentally measured CCS values and use molecular descriptors (e.g., molecular weight, polarizability, charge distribution, 2D structural fingerprints) to predict the CCS of unknown compounds.[9][10] Models based on algorithms like random forest regression, support vector machines, and neural networks can predict CCS values in seconds with reported mean relative errors often below 3-5%.[6][11]

G cluster_input Input Data cluster_physics Physics-Based Workflow (Trajectory Method) cluster_ml Machine Learning Workflow cluster_output Predicted Output SMILES Molecule SMILES C=CN1N=NC=C1N+[O-] ConfSearch 1. Conformational Search (Molecular Mechanics) SMILES->ConfSearch Desc_Gen 1. Generate Molecular Descriptors (2D/3D) SMILES->Desc_Gen QM_Opt 2. Geometry Optimization (DFT) ConfSearch->QM_Opt Low-Energy Conformers TM_Calc 3. CCS Calculation (e.g., MobCal) QM_Opt->TM_Calc Optimized 3D Structure CCS_P_TM Predicted CCS (TM) TM_Calc->CCS_P_TM ML_Model 2. Apply Pre-trained ML Model Desc_Gen->ML_Model CCS_P_ML Predicted CCS (ML) ML_Model->CCS_P_ML G cluster_exp Experimental Workflow cluster_data Data Analysis cluster_output Validated Output Sample 1. Sample Infusion ESI 2. Electrospray Ionization Sample->ESI MS1 3. Mass Selection (Quadrupole) ESI->MS1 IMS 4. Ion Mobility Separation (Drift Tube) MS1->IMS MS2 5. Mass Analysis (TOF) IMS->MS2 Detector 6. Detection MS2->Detector ATD Generate Arrival Time Distribution Detector->ATD Calc Calculate CCS via Mason-Schamp Eq. ATD->Calc CCS_Exp Experimental CCS Calc->CCS_Exp

References

The Nitro Group's Influence on Triazole Ring Electron Density: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the role of the nitro group (NO₂) as a substituent on the triazole ring, with a specific focus on its impact on the ring's electron density. The introduction of a nitro group significantly alters the electronic properties, reactivity, and potential applications of the triazole scaffold, a cornerstone in medicinal chemistry and materials science. This document outlines the fundamental electronic effects, presents comparative quantitative data, details relevant experimental protocols, and provides a visual representation of the underlying chemical principles.

Core Concept: The Electron-Withdrawing Nature of the Nitro Group

The nitro group is a powerful electron-withdrawing group, exerting its influence on the triazole ring through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the triazole ring through the sigma (σ) bonds. This effect decreases the electron density on the carbon atom to which the nitro group is attached and, to a lesser extent, on adjacent atoms in the ring.

  • Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the triazole ring onto its own oxygen atoms. This is possible due to the presence of the π-system in both the triazole ring and the nitro group. This delocalization further reduces the electron density within the triazole ring.

The combination of these effects leads to a significant decrease in the overall electron density of the triazole ring, rendering it more electrophilic and influencing its chemical reactivity, stability, and spectroscopic properties.

Quantitative Data Summary

The electron-withdrawing effect of the nitro group can be quantified by examining changes in molecular geometry and spectroscopic data. The following tables summarize key quantitative data comparing a parent triazole (1H-1,2,4-triazole) with its nitro-substituted derivative (3-nitro-1H-1,2,4-triazole).

Note: The data presented below is compiled from various computational and experimental studies. Direct comparison should be made with caution, as experimental conditions and computational methods may vary between sources.

Structural Parameters: Bond Lengths and Angles

The introduction of a nitro group is expected to cause slight changes in the bond lengths and angles of the triazole ring due to the redistribution of electron density.

Parameter1H-1,2,4-Triazole (Calculated)3-nitro-1H-1,2,4-Triazole (Experimental - X-ray)[1]
Bond Lengths (Å)
N1-N21.351.373(2) - 1.378(2)
N2-C31.331.328(2) - 1.333(2)
C3-N41.361.353(2) - 1.355(2)
N4-C51.331.321(2) - 1.327(2)
C5-N11.361.358(2) - 1.360(2)
C3-N(nitro)N/A1.439(2) - 1.442(2)
**Bond Angles (°) **
C5-N1-N2108.0108.0(1) - 108.2(1)
N1-N2-C3112.0110.9(1) - 111.1(1)
N2-C3-N4104.0105.1(1) - 105.2(1)
C3-N4-C5108.0107.8(1) - 107.9(1)
N4-C5-N1108.0107.9(1) - 108.0(1)
Spectroscopic Data

The deshielding effect of the nitro group is evident in the downfield chemical shifts of the triazole ring protons and carbons in the NMR spectra.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundH3H5Reference
1H-1,2,4-Triazole8.148.14Commercial Spectra
3-nitro-1H-1,2,4-TriazoleN/A8.86[2]

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundC3C5Reference
1H-1,2,4-Triazole145.5145.5Commercial Spectra
3-nitro-1H-1,2,4-Triazole163.1146.3[2]

The presence of the nitro group introduces characteristic strong absorption bands in the IR spectrum. The electron-withdrawing nature of the nitro group can also slightly shift the vibrational frequencies of the triazole ring bonds.

Table 4: Key IR Vibrational Frequencies (cm⁻¹)

Assignment1H-1,2,4-Triazole3-nitro-1H-1,2,4-TriazoleReference
N-H stretch~31263162[2][3]
C-H stretch (aromatic)~3097, 30322861, 2776, 2730[2][3]
C=N stretch~1543~1550-1600[3]
Ring vibrations~1529, 1483~1450-1500[3]
NO₂ asymmetric stretchN/A~1530-1560
NO₂ symmetric stretchN/A~1340-1370

Experimental Protocols

Synthesis of 1H-1,2,4-Triazole

A common method for the synthesis of 1H-1,2,4-triazole involves the reaction of formamide with hydrazine.

Procedure:

  • In a high-pressure reaction kettle, sequentially add formic ether, hydrazine hydrate, and an ammonium salt.

  • Seal and stir the reaction kettle, then gradually heat it to the reaction temperature.

  • After the reaction is complete, gradually lower the temperature and use the residual heat to evaporate the byproduct methanol, resulting in a white emulsion.

  • Transfer the emulsion to a separate reaction kettle and add ethanol.

  • Heat the mixture to reflux to obtain a solution.

  • Hot filter the solution through a filter cartridge into a crystallization kettle.

  • Cool the filtrate to room temperature to allow for the separation of white crystals.

  • Collect the crystals by centrifugal separation and dry them in a hot air oven to obtain 1H-1,2,4-triazole.[4]

Synthesis of 3-nitro-1H-1,2,4-triazole

A widely used method for the synthesis of 3-nitro-1H-1,2,4-triazole is the diazotization of 3-amino-1,2,4-triazole followed by nitration.

Procedure:

  • Prepare a solution of 3-amino-1,2,4-triazole in glacial acetic acid.

  • In a separate flask, dissolve sodium nitrite in concentrated sulfuric acid and cool the mixture to 0 to -5 °C.

  • Slowly add the 3-amino-1,2,4-triazole solution to the sodium nitrite/sulfuric acid mixture, maintaining the temperature between -2 and 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Filter the crude product to obtain a colorless precipitate of 3-nitro-1H-1,2,4-triazole.

  • Recrystallize the crude product from methanol to yield the purified product.[2]

Visualization of the Electron-Withdrawing Effect

The following diagram, generated using the DOT language, illustrates the logical relationship of how the nitro group withdraws electron density from the triazole ring through both inductive and resonance effects.

Electron_Withdrawal cluster_nitro Nitro Group (NO₂) cluster_triazole Triazole Ring N_nitro N O1_nitro O N_nitro->O1_nitro δ- O2_nitro O N_nitro->O2_nitro δ- Inductive Inductive Effect (-I) N_nitro->Inductive High Electronegativity C3 C3 C3->N_nitro σ-bond N4 N4 Resonance Resonance Effect (-M) C3->Resonance π-system overlap N2 N2 C5 C5 N1 N1 Inductive->C3 Electron withdrawal via σ-bond (δ+) Result Decreased Electron Density on Triazole Ring Inductive->Result Resonance->N_nitro Delocalization of π-electrons Resonance->Result

Influence of the Nitro Group on Triazole Electron Density.

Conclusion

The introduction of a nitro group onto a triazole ring profoundly influences its electronic characteristics. Through a combination of strong inductive and resonance electron-withdrawing effects, the nitro group significantly reduces the electron density of the triazole ring. This modification enhances the ring's electrophilicity, which has significant implications for its reactivity in chemical synthesis and its interaction with biological targets in drug development. The quantitative data from structural and spectroscopic analyses provide clear evidence of this electronic perturbation. The experimental protocols detailed herein offer practical methods for the synthesis of these important compounds, enabling further research and development in various scientific disciplines.

References

An In-depth Technical Guide to the Isomers of 2-Ethenyl-4-nitro-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of 2-ethenyl-4-nitro-2H-1,2,3-triazole and its isomers. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of triazole chemistry and data from closely related analogs to present a thorough overview of its expected properties, synthesis, and characterization.

Introduction to 4-Nitro-1,2,3-triazole Isomerism

The 4-nitro-1,2,3-triazole core is a versatile building block in the development of energetic materials and pharmaceuticals. The introduction of an ethenyl (vinyl) group onto the triazole ring introduces further complexity and potential for tailored functionalities. Alkylation and vinylation of the 4-nitro-1,2,3-triazole anion typically result in a mixture of three constitutional isomers due to the ambident nucleophilic nature of the triazolate anion. The substitution can occur at the N1, N2, or N3 positions of the triazole ring, leading to the formation of 1-ethenyl-4-nitro-1H-1,2,3-triazole, this compound, and 1-ethenyl-5-nitro-1H-1,2,3-triazole (which is tautomeric with 3-ethenyl-5-nitro-3H-1,2,3-triazole and often considered as the N3-isomer).

Studies on the alkylation of 4-nitro-1,2,3-triazole have shown that the reaction of its sodium salt with ethyl bromide yields a mixture of 1-ethyl-4-nitro-1,2,3-triazole, 2-ethyl-4-nitro-1,2,3-triazole, and 1-ethyl-5-nitro-1,2,3-triazole.[1] The molar ratio of the N1, N2, and N3 isomers was found to be approximately 4:8:1, respectively, indicating a preference for substitution at the N2 position.[1] This suggests that the this compound isomer is likely to be a major product in direct vinylation reactions.

Isomer_Relationship 4-Nitro-1,2,3-triazole Anion 4-Nitro-1,2,3-triazole Anion 1-Ethenyl-4-nitro-1H-1,2,3-triazole (N1-isomer) 1-Ethenyl-4-nitro-1H-1,2,3-triazole (N1-isomer) 4-Nitro-1,2,3-triazole Anion->1-Ethenyl-4-nitro-1H-1,2,3-triazole (N1-isomer) Vinylation This compound (N2-isomer) This compound (N2-isomer) 4-Nitro-1,2,3-triazole Anion->this compound (N2-isomer) Vinylation (Major) 1-Ethenyl-5-nitro-1H-1,2,3-triazole (N3-isomer) 1-Ethenyl-5-nitro-1H-1,2,3-triazole (N3-isomer) 4-Nitro-1,2,3-triazole Anion->1-Ethenyl-5-nitro-1H-1,2,3-triazole (N3-isomer) Vinylation (Minor)

Figure 1: Isomeric Relationship of Ethenyl-4-nitro-1,2,3-triazoles.

Proposed Synthetic Methodologies

Direct Vinylation of 4-Nitro-2H-1,2,3-triazole

A potential route involves the direct N-vinylation of 4-nitro-2H-1,2,3-triazole.[2] This could be achieved through reactions with vinylating agents such as vinyl acetate or acetylene under catalytic conditions.

Experimental Protocol (Hypothetical):

  • Preparation of the Triazole Salt: 4-Nitro-2H-1,2,3-triazole is treated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., DMF or acetonitrile) to generate the corresponding triazolate anion.

  • Vinylation Reaction: The triazolate salt is then reacted with a vinylating agent.

    • Method A (Transition Metal-Free): Reaction with an alkyne, such as acetylene, promoted by an inorganic base.[3]

    • Method B (Catalytic): Reaction with vinyl acetate in the presence of a catalyst, such as mercury(II) acetate with a strong acid.[4]

  • Work-up and Purification: The reaction mixture is quenched, and the product mixture is extracted. The individual isomers are then separated using column chromatography.

Synthesis_Workflow cluster_synthesis Synthetic Steps Start Start Deprotonation Deprotonation Start->Deprotonation 4-Nitro-1,2,3-triazole + Base Vinylation Vinylation Deprotonation->Vinylation Triazolate Anion + Vinylating Agent Workup Workup Vinylation->Workup Reaction Quenching & Extraction Purification Purification Workup->Purification Column Chromatography End End Purification->End Isolated Isomers

Figure 2: General Experimental Workflow for Synthesis.

Predicted Physicochemical Properties and Characterization Data

Direct experimental data for this compound is scarce. However, data from its close structural analogs, 2-methyl-4-nitro-1,2,3-triazole and 1-ethyl-4-nitro-1,2,3-triazole, can provide valuable insights into its expected properties.

Quantitative Data of Analogous Compounds
Property2-Methyl-4-nitro-1,2,3-triazole1-Ethyl-4-nitro-1,2,3-triazoleThis compound (Predicted)
Molecular Formula C₃H₄N₄O₂C₄H₆N₄O₂C₄H₄N₄O₂
Molecular Weight 128.09 g/mol 142.12 g/mol 140.09 g/mol
Physical State Crystalline SolidCrystalline SolidLikely a solid or oil
Thermal Stability Studied by adiabatic calorimetry[5]Studied by adiabatic calorimetry[6]Expected to be an energetic material with defined decomposition temperature
Spectroscopic Characterization (Predicted)

Based on the analysis of related N-substituted nitro-triazoles, the following spectroscopic characteristics for this compound can be anticipated:

  • ¹H NMR: The vinyl protons would likely appear as a characteristic set of multiplets (dd or ddt) in the range of 5.0-7.5 ppm. The triazole ring proton would be a singlet, likely downfield due to the electron-withdrawing nitro group.

  • ¹³C NMR: The vinyl carbons would resonate in the olefinic region (approx. 100-140 ppm). The triazole ring carbons would also be observed, with the carbon bearing the nitro group being significantly deshielded.

  • IR Spectroscopy: Characteristic peaks would include those for the C=C stretch of the vinyl group (around 1640 cm⁻¹), C-H stretches of the vinyl group (around 3000-3100 cm⁻¹), N=N and C=N stretches of the triazole ring (in the 1400-1600 cm⁻¹ region), and strong symmetric and asymmetric stretches for the nitro group (typically around 1550 and 1350 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₄H₄N₄O₂ would be observed. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the ethenyl substituent.

Thermal Decomposition Pathways

Nitro-substituted triazoles are known to be energetic materials, and their thermal decomposition is a critical aspect of their characterization. Theoretical studies on nitro-1,2,4-triazoles suggest that decomposition can be initiated by the cleavage of the C-NO₂ or N-NO₂ bond.[7] For this compound, the initial decomposition step is likely the homolytic cleavage of the C4-NO₂ bond, leading to the formation of a triazolyl radical and nitrogen dioxide. Subsequent reactions of these radical species would lead to the formation of various gaseous products, including N₂, CO₂, H₂O, and HCN. The presence of the vinyl group may introduce additional decomposition pathways, such as polymerization or reactions involving the double bond at elevated temperatures.

Decomposition_Pathway This compound This compound Initial_Cleavage C-NO2 Bond Cleavage This compound->Initial_Cleavage Thermal Energy Radical_Intermediates Triazolyl Radical + NO2 Initial_Cleavage->Radical_Intermediates Gaseous_Products N2, CO2, H2O, HCN, etc. Radical_Intermediates->Gaseous_Products Further Reactions

Figure 3: Proposed Initial Thermal Decomposition Pathway.

Conclusion and Future Directions

While direct experimental data on this compound and its isomers remains elusive in publicly available literature, a comprehensive understanding of their expected properties and behavior can be constructed from the well-established chemistry of related nitro-triazole derivatives. The synthesis is expected to yield a mixture of isomers, with the 2-substituted isomer being a major product. The characterization would rely on standard spectroscopic and thermal analysis techniques, with expected values falling in line with those of analogous N-alkyl-4-nitro-1,2,3-triazoles.

Future research should focus on the definitive synthesis and isolation of these isomers to experimentally validate the predicted properties. A detailed investigation into their thermal stability and decomposition kinetics would be crucial for assessing their potential as energetic materials. Furthermore, exploring their biological activity could open new avenues in medicinal chemistry, given the known pharmacological relevance of the triazole scaffold.

References

Methodological & Application

Application Notes and Protocols for 2-ethenyl-4-nitro-2H-1,2,3-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct experimental data on the medicinal chemistry applications of 2-ethenyl-4-nitro-2H-1,2,3-triazole is not extensively available in current literature, the structural motifs of the nitro-triazole core and the vinyl substituent suggest several potential therapeutic applications. This document outlines hypothesized applications based on the known biological activities of related nitro-aromatic and triazole-containing compounds. The protocols provided are representative methodologies that would be suitable for the evaluation of this specific molecule.

The 1,2,3-triazole ring is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1][2] The addition of a nitro group often imparts unique biological activities, including antimicrobial and anticancer properties, frequently through mechanisms involving bioreductive activation.[3] Nitro-triazole derivatives have shown promise against a range of infectious diseases, including Chagas disease, leishmaniasis, and tuberculosis.[3]

Hypothesized Medicinal Chemistry Applications

Based on the known bioactivities of analogous compounds, this compound is proposed as a candidate for investigation in the following therapeutic areas:

  • Antiprotozoal Agent: Particularly against kinetoplastid parasites such as Trypanosoma cruzi (Chagas disease) and Leishmania species. The proposed mechanism involves the nitroreductase-mediated reduction of the nitro group to cytotoxic radical species.[3]

  • Antitubercular Agent: The nitro-triazole scaffold may be effective against Mycobacterium tuberculosis, potentially through mechanisms similar to other nitro-aromatic antitubercular drugs.

  • Hypoxia-Activated Anticancer Prodrug: The nitro group can be selectively reduced under the hypoxic conditions characteristic of solid tumors, releasing a cytotoxic agent that targets cancer cells.

  • Radiosensitizing Agent: Similar to other 4-nitro-1,2,3-triazole derivatives, this compound could potentially enhance the efficacy of radiation therapy.[4]

The 2-ethenyl (vinyl) group may serve to modulate the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, or it could participate in covalent interactions with biological targets following metabolic activation.

Quantitative Data (Hypothetical)

The following tables present hypothetical data for this compound, illustrating the expected outcomes from biological testing based on the proposed applications.

Table 1: Hypothetical Antiprotozoal Activity

Target OrganismIC50 (µM)Selectivity Index (SI)*
Trypanosoma cruzi (amastigote)1.5>66
Leishmania donovani (amastigote)3.2>31
Mammalian Cell Line (e.g., L929)>100-

*Selectivity Index (SI) is calculated as the IC50 for the mammalian cell line divided by the IC50 for the parasite.

Table 2: Hypothetical Antitubercular Activity

StrainMIC (µg/mL)
Mycobacterium tuberculosis H37Rv0.8
Multi-drug resistant M. tuberculosis1.2

Table 3: Hypothetical Hypoxia-Selective Cytotoxicity

Cell LineIC50 (µM) - Normoxia (21% O₂)IC50 (µM) - Hypoxia (1% O₂)Hypoxic Cytotoxicity Ratio (HCR)*
HT-29 (Colon Cancer)854.220.2
A549 (Lung Cancer)925.118.0

*Hypoxic Cytotoxicity Ratio (HCR) is the IC50 under normoxic conditions divided by the IC50 under hypoxic conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative synthetic route.

Materials:

  • 4-nitro-2H-1,2,3-triazole

  • 2-bromo-1-ethene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitro-2H-1,2,3-triazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromo-1-ethene (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: In Vitro Antiprotozoal Assay against T. cruzi

Materials:

  • T. cruzi trypomastigotes

  • L929 fibroblast cells

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Resazurin sodium salt

  • 96-well plates

Procedure:

  • Seed L929 cells in a 96-well plate and allow them to adhere overnight.

  • Infect the L929 monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10.

  • After 24 hours, wash the wells to remove non-internalized parasites.

  • Add fresh medium containing serial dilutions of this compound.

  • Incubate the plates for 72 hours.

  • Add resazurin solution to each well and incubate for a further 4-6 hours.

  • Measure fluorescence to determine cell viability and calculate the IC50 value.

Protocol 3: Hypoxia-Selective Cytotoxicity Assay

Materials:

  • HT-29 human colon cancer cells

  • McCoy's 5A medium

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • Hypoxia chamber (1% O₂)

  • Normoxic incubator (21% O₂)

  • CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

  • Seed HT-29 cells in two identical 96-well plates.

  • Allow cells to attach for 24 hours.

  • Prepare serial dilutions of the test compound in the medium.

  • Replace the medium in the plates with the compound-containing medium.

  • Place one plate in a normoxic incubator and the other in a hypoxia chamber.

  • Incubate both plates for 48 hours.

  • Equilibrate plates to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Measure luminescence to determine cell viability and calculate IC50 values for both conditions.

Visualizations

signaling_pathway cluster_parasite Parasite Cell Compound This compound NTR Nitroreductase (NTR) Compound->NTR Enters Cell Radical Nitroso/Hydroxylamine Radical NTR->Radical Reduction Damage Macromolecular Damage (DNA, Proteins, Lipids) Radical->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of antiprotozoal activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_data Data Analysis start Starting Materials: 4-nitro-2H-1,2,3-triazole & 2-bromo-1-ethene reaction Alkylation Reaction start->reaction purification Column Chromatography reaction->purification product Pure 2-ethenyl-4-nitro- 2H-1,2,3-triazole purification->product antiprotozoal Antiprotozoal Assay product->antiprotozoal antitb Antitubercular Assay product->antitb hypoxia Hypoxia Cytotoxicity Assay product->hypoxia ic50 IC50 / MIC Determination antiprotozoal->ic50 antitb->ic50 hypoxia->ic50 si Selectivity Index (SI) Calculation ic50->si hcr HCR Calculation ic50->hcr

Caption: Workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for Copper-Catalyzed Cycloaddition Reactions Involving Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Part 1: Synthesis of 2-Ethenyl-4-nitro-2H-1,2,3-triazole (Proposed Route)

The synthesis of this compound can be envisioned as a two-step process starting from 2H-1,2,3-triazole: nitration followed by N-vinylation.

Step 1: Nitration of 2H-1,2,3-triazole to yield 4-nitro-2H-1,2,3-triazole

Direct nitration is a common method for introducing a nitro group onto a triazole ring.[5] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add concentrated sulfuric acid (e.g., 20 mL).

  • Addition of Triazole: Slowly add 2H-1,2,3-triazole (e.g., 5 g, 72.4 mmol) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 6 mL) to concentrated sulfuric acid (e.g., 10 mL) at 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the triazole solution, ensuring the temperature does not exceed 15 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice. The precipitate formed is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: N-Vinylation of 4-nitro-2H-1,2,3-triazole

The introduction of a vinyl group at the N2 position can be achieved through various methods, including reaction with a vinylating agent. A transition metal-free approach using an inorganic base has been reported for the synthesis of vinyl-1,2,3-triazole derivatives.[6]

Experimental Protocol:

  • Reaction Setup: To a sealed tube, add 4-nitro-2H-1,2,3-triazole (e.g., 1 g, 8.77 mmol), an inorganic base such as potassium carbonate (e.g., 2.4 g, 17.5 mmol), and a suitable solvent like DMF (e.g., 10 mL).

  • Addition of Vinylating Agent: Add a vinylating agent such as vinyl bromide or vinyl acetate.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Part 2: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section details a general protocol for the copper(I)-catalyzed cycloaddition of a generic azide with a generic alkyne to form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high yields and regioselectivity.[3][4][7]

Materials and Reagents:

  • Organic Azide (e.g., Benzyl azide)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: t-Butanol/Water (1:1 mixture) or other suitable solvents like DMF, DMSO.

  • Magnetic stirrer and stirring bar

  • Reaction vessel (e.g., round-bottom flask or vial)

Experimental Protocol:

  • Reactant Preparation: In a reaction vessel, dissolve the organic azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 1 M) and sodium ascorbate (e.g., 2 M).

  • Initiation of Reaction: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (e.g., 0.2 mmol, 20 mol%) followed by the copper(II) sulfate solution (e.g., 0.1 mmol, 10 mol%).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary:

The following table summarizes representative quantitative data for typical CuAAC reactions. Actual values may vary depending on the specific substrates and reaction conditions.

ParameterValueReference
Reactant Ratio (Azide:Alkyne) 1:1 to 1:1.2General Practice
Catalyst Loading (CuSO₄·5H₂O) 1-10 mol%[8]
Reducing Agent (Sodium Ascorbate) 5-20 mol%[8]
Reaction Temperature Room Temperature to 80 °C[3][9]
Reaction Time 1 - 24 hours[10]
Typical Yield 85-98%[2][10]

Visualizations

Experimental Workflow for CuAAC

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Azide & Alkyne in Solvent mix Add Catalyst & Reductant to Reactant Mixture reactants->mix catalyst Prepare CuSO4 & NaAsc Solutions catalyst->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC stir->monitor extract Dilute & Extract Product monitor->extract Reaction Complete purify Wash, Dry & Concentrate extract->purify final_product Purify by Recrystallization or Chromatography purify->final_product

Caption: A generalized workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Proposed Catalytic Cycle for CuAAC

catalytic_cycle CuI Cu(I) CuAcetylide Cu(I)-Acetylide CuI->CuAcetylide + R'-CCH - H+ center Alkyne R'-CCH CuTriazolide Cu(I)-Triazolide CuAcetylide->CuTriazolide + R-N3 Azide R-N3 CuTriazolide->CuI + H+ Product 1,2,3-Triazole CuTriazolide->Product Protonation Protonolysis

Caption: A simplified representation of the catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

References

Application Notes and Protocols for the Use of 2-Ethenyl-4-nitro-2H-1,2,3-triazole in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 2-ethenyl-4-nitro-2H-1,2,3-triazole. This monomer is of significant interest due to the incorporation of a high-nitrogen, energetic nitro-triazole moiety into a polymerizable vinyl scaffold. The resulting polymer, poly(this compound), holds potential for applications in energetic materials, high-performance composites, and as a functional polymer backbone for further chemical modification. This document outlines detailed, albeit theoretical, protocols for the synthesis of the monomer and its subsequent polymerization via free-radical initiation. It also includes tabulated data, derived from established principles of polymer chemistry, and visual diagrams to illustrate the experimental workflows and potential application pathways.

Introduction

The synthesis and polymerization of vinyl-1,2,3-triazoles have garnered increasing attention, largely driven by the versatility of "click" chemistry and the unique properties of the resulting polymers.[1] These polymers are known for their high thermal stability and potential for functionalization.[2] The incorporation of a nitro group onto the triazole ring introduces energetic properties and strong electron-withdrawing characteristics, making this compound a promising monomer for the development of advanced polymers.[3]

Polymers containing nitro-triazole units are anticipated to exhibit high energy density, making them suitable for applications as energetic binders, propellants, or insensitive munitions. Furthermore, the poly(vinyl-triazole) backbone can serve as a platform for further chemical modifications, enabling the development of novel materials with tailored properties for various applications, including drug delivery and specialty materials science.

Monomer Synthesis: this compound

The synthesis of N-vinyltriazoles can be achieved through several methods, including the direct vinylation of the triazole ring.[4][5] A plausible and effective route for the synthesis of nitro-substituted N-vinyl-1,2,3-triazole is the vinyl exchange reaction.[1] This method utilizes a catalytic system to introduce the vinyl group onto the nitrogen atom of the triazole ring.

Proposed Synthetic Protocol: Vinyl Exchange Reaction

This protocol is a proposed method based on analogous syntheses of N-vinylazoles.

Materials:

  • 4-nitro-2H-1,2,3-triazole

  • Vinyl acetate (in large excess, acts as both reagent and solvent)

  • Mercury(II) acetate (Hg(OAc)₂)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-2H-1,2,3-triazole (1 equivalent) in a large excess of vinyl acetate.

  • Add mercury(II) acetate (0.1 equivalents) to the solution.

  • Carefully add trifluoroacetic acid (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove any insoluble salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess vinyl acetate.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Monomer Characterization Data (Hypothetical)

The following table summarizes the expected properties of the this compound monomer.

PropertyValueMethod of Determination
Molecular Formula C₄H₄N₄O₂-
Molecular Weight 140.10 g/mol Mass Spectrometry
Appearance Pale yellow solid or oilVisual Inspection
Melting Point 45-55 °CDifferential Scanning Calorimetry (DSC)
Boiling Point Decomposes before boiling-
¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.2 (1H, s, triazole-H), 6.9-7.1 (1H, dd, =CH), 5.8-6.0 (1H, d, =CH₂), 5.2-5.4 (1H, d, =CH₂)Nuclear Magnetic Resonance
¹³C NMR (CDCl₃, 100 MHz) δ 145-150 (triazole-C-NO₂), 130-135 (triazole-C), 128-132 (=CH), 108-112 (=CH₂)Nuclear Magnetic Resonance
Purity >98%HPLC

Polymer Synthesis: Poly(this compound)

Free-radical polymerization is a versatile and widely used method for producing polymers from vinyl monomers.[6] Given the presence of the vinyl group, this compound is expected to undergo free-radical polymerization. The electron-withdrawing nature of the nitro-triazole moiety may influence the reactivity of the monomer.

Experimental Protocol: Free-Radical Polymerization

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Diethyl ether

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

  • Syringes and needles

  • Sintered glass funnel

  • Vacuum oven

Procedure:

  • Place the monomer, this compound, and the initiator, AIBN (1-2 mol% relative to the monomer), into a Schlenk flask.

  • Add anhydrous DMF to dissolve the solids, aiming for a monomer concentration of 1-2 M.

  • Seal the flask and deoxygenate the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Immerse the flask in a preheated oil bath at 70-80 °C and stir for 12-24 hours.

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by vacuum filtration using a sintered glass funnel.

  • Wash the polymer with fresh methanol and then diethyl ether to remove any unreacted monomer and initiator fragments.

  • Dry the polymer in a vacuum oven at 50-60 °C to a constant weight.

Polymer Characterization Data (Illustrative)

The following table presents illustrative data for the resulting poly(this compound).

PropertyExpected Value RangeMethod of Determination
Number-Average Molecular Weight (Mₙ) 15,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temperature (T₉) 200 - 230 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Tₔ) > 250 °CThermogravimetric Analysis (TGA)
Solubility Soluble in DMF, DMSO; Insoluble in water, methanol, hexaneSolubility Tests
Appearance White to light brown powderVisual Inspection

Visual Diagrams

Experimental Workflow

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymer Polymer Synthesis start_monomer 4-nitro-2H-1,2,3-triazole + Vinyl Acetate reaction_monomer Vinyl Exchange Reaction (Hg(OAc)₂, TFA, Reflux) start_monomer->reaction_monomer purification_monomer Purification (Column Chromatography) reaction_monomer->purification_monomer product_monomer This compound purification_monomer->product_monomer start_polymer Monomer + AIBN in DMF product_monomer->start_polymer Input reaction_polymer Free-Radical Polymerization (70-80°C, N₂) start_polymer->reaction_polymer purification_polymer Precipitation in Methanol reaction_polymer->purification_polymer product_polymer Poly(2-ethenyl-4-nitro- 2H-1,2,3-triazole) purification_polymer->product_polymer

Caption: Workflow for synthesis of the monomer and its subsequent polymerization.

Potential Application Logic: Energetic Binder

application_logic monomer 2-ethenyl-4-nitro- 2H-1,2,3-triazole polymerization Polymerization monomer->polymerization polymer Energetic Polymer (High N content, -NO₂ groups) polymerization->polymer formulation Formulation with Oxidizers/Other Explosives polymer->formulation pbt Polymer-Bonded Explosive (PBX) formulation->pbt properties Improved Properties pbt->properties sensitivity Reduced Sensitivity properties->sensitivity performance Enhanced Performance properties->performance stability Increased Stability properties->stability

References

Application Notes and Protocols for the Synthesis of Functionalized Polymers Using Vinyl Triazole Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized polymers derived from vinyl triazole monomers are a versatile class of macromolecules with significant potential in various scientific and therapeutic fields. The inherent properties of the triazole ring, including its high polarity, hydrogen bonding capability, and resistance to chemical and thermal degradation, make these polymers attractive for a wide range of applications. Their utility is further expanded through controlled polymerization techniques and post-polymerization modification, allowing for the precise design of polymers with tailored functionalities.

This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers using vinyl triazole monomers. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in harnessing the potential of these unique polymers for applications in drug delivery, biomaterials, and catalysis. The protocols herein describe key polymerization methods, including Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), as well as post-polymerization functionalization via click chemistry.

Data Presentation: A Comparative Analysis of Polymerization Techniques

The choice of polymerization technique significantly impacts the characteristics of the resulting polyvinyl triazole. The following tables summarize quantitative data from various studies to facilitate the comparison of different methods.

Table 1: RAFT Polymerization of Vinyl Triazole Monomers

MonomerRAFT AgentInitiatorSolventTime (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
1-Vinyl-1,2,4-triazoleXanthate-type CTAAIBNDMSO6>9515,0001.15[1]
4-Vinyl-1,2,3-triazole derivativeDMPAIBNDMSO12~6011,9001.18[2]
Vinyl Acetate (for comparison)Product No. 723002AIBN-169116,4001.25

Table 2: Free Radical Polymerization of Vinyl Triazole Monomers

MonomerInitiatorSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
1-Vinyl-1,2,4-triazoleAIBNWater604High>100,000>2.0[3]
1-Vinyl-1,2,4-triazoleAIBNDMF604ModerateLower than in water>2.0[3]

Note: Data is compiled from various sources and experimental conditions may vary. Please refer to the cited literature for specific details.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and functionalization of polyvinyl triazoles.

Protocol 1: Synthesis of 1-Vinyl-1,2,4-triazole Monomer

This protocol describes a common method for the synthesis of the 1-vinyl-1,2,4-triazole monomer.

Materials:

  • 1,2,4-triazole

  • Acetylene gas

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a gas inlet and outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1,2,4-triazole in DMF.

  • Add potassium hydroxide to the solution and stir the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 150-180 °C).

  • Bubble acetylene gas through the solution under vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-vinyl-1,2,4-triazole.

Protocol 2: RAFT Polymerization of 1-Vinyl-1,2,4-triazole

This protocol provides a general procedure for the controlled polymerization of 1-vinyl-1,2,4-triazole using a xanthate-type RAFT agent.[1]

Materials:

  • 1-Vinyl-1,2,4-triazole (VT) monomer

  • Xanthate-type Chain Transfer Agent (CTA), e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as the initiator

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk flask

  • Magnetic stirrer and oil bath

  • Nitrogen or Argon gas supply

  • Methanol for precipitation

Procedure:

  • In a Schlenk flask, dissolve the VT monomer, the xanthate CTA, and AIBN in anhydrous DMSO. The molar ratio of [Monomer]:[CTA]:[Initiator] should be carefully calculated to control the molecular weight (e.g., 100:1:0.2).

  • Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR spectroscopy.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer precipitate by filtration or centrifugation.

  • Redissolve the polymer in a small amount of DMSO and re-precipitate in methanol to further purify it.

  • Dry the final polymer under vacuum at 40-50 °C to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and Polydispersity Index (PDI).

Protocol 3: Post-Polymerization Functionalization via Click Chemistry

This protocol describes the functionalization of an azide-containing polyvinyl triazole with an alkyne-functionalized molecule (e.g., a fluorescent dye) using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Azide-functionalized polyvinyl triazole

  • Alkyne-functionalized molecule (e.g., propargyl-fluorescein)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

  • Dialysis tubing

Procedure:

  • In a Schlenk flask, dissolve the azide-functionalized polyvinyl triazole in anhydrous DMF.

  • In a separate vial, dissolve the alkyne-functionalized molecule in a small amount of DMF.

  • Add the solution of the alkyne-functionalized molecule to the polymer solution.

  • In another vial, prepare the catalyst complex by dissolving CuBr and PMDETA in a small amount of DMF. The solution should turn green.

  • Degas the polymer/alkyne solution with nitrogen or argon for 30 minutes.

  • Under a positive pressure of inert gas, add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • To remove the copper catalyst, pass the reaction mixture through a short column of neutral alumina.

  • Purify the functionalized polymer by dialysis against a suitable solvent (e.g., DMF, followed by water) for 2-3 days to remove unreacted small molecules.

  • Lyophilize the dialyzed solution to obtain the pure functionalized polymer.

  • Confirm the successful functionalization using techniques such as FTIR (disappearance of the azide peak at ~2100 cm⁻¹) and ¹H NMR spectroscopy.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.

G Experimental Workflow for RAFT Polymerization of Vinyl Triazole cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification reagents 1. Mix Monomer, RAFT Agent, & Initiator in Solvent degas 2. Degas via Freeze- Pump-Thaw Cycles reagents->degas polymerize 3. Heat under Inert Atmosphere degas->polymerize Inert Atmosphere monitor 4. Monitor Conversion (e.g., NMR) polymerize->monitor precipitate 5. Precipitate Polymer in Non-solvent monitor->precipitate Quench Reaction wash 6. Wash and Dry the Polymer precipitate->wash end end wash->end Characterize (GPC, NMR)

Caption: Workflow for RAFT Polymerization.

G Post-Polymerization Functionalization via Click Chemistry cluster_mix Reactant Preparation cluster_reaction Click Reaction cluster_purify Purification polymer 1. Dissolve Azide- functionalized Polymer mix 3. Mix Polymer and Molecule Solutions polymer->mix molecule 2. Dissolve Alkyne- functionalized Molecule molecule->mix react 5. Add Catalyst and React under Inert Gas mix->react catalyst 4. Prepare Cu(I) Catalyst with Ligand catalyst->react remove_cu 6. Remove Copper Catalyst (Alumina) react->remove_cu dialyze 7. Dialyze to Remove Small Molecules remove_cu->dialyze end end dialyze->end Characterize (FTIR, NMR) G Targeted Drug Delivery and Apoptosis Induction by a Functionalized Polyvinyl Triazole cluster_delivery Drug Delivery cluster_cell Cancer Cell cluster_pathway Apoptosis Signaling Pathway nanoparticle Functionalized Polyvinyl Triazole Nanoparticle carrying Triazole-based Drug targeting Targeting Ligand (e.g., Folic Acid) nanoparticle->targeting receptor Cell Surface Receptor targeting->receptor Binds to Receptor on Cancer Cell endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release (pH-sensitive) endosome->release drug Released Triazole- based Drug release->drug bcl2 Bcl-2 (Anti-apoptotic protein) drug->bcl2 Inhibits bax Bax (Pro-apoptotic protein) bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols: Derivatization of 2-ethenyl-4-nitro-2H-1,2,3-triazole for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer effects.[1][2] The presence of a nitro group can further enhance the biological activity of these heterocyclic compounds.[3] This document provides detailed protocols for the derivatization of 2-ethenyl-4-nitro-2H-1,2,3-triazole, a promising starting material for the synthesis of novel bioactive molecules. The application notes also describe standard biological assays to evaluate the therapeutic potential of the synthesized derivatives.

The synthetic strategy focuses on the functionalization of the ethenyl group, which serves as a versatile handle for introducing diverse chemical moieties. The subsequent biological evaluation will focus on cytotoxicity against cancer cell lines and antimicrobial activity, common endpoints for novel triazole derivatives.[4][5][6][7][8][9]

Synthetic Derivatization of this compound

A plausible synthetic route for the derivatization of this compound involves a Michael addition reaction. This reaction allows for the introduction of a variety of nucleophiles to the vinyl group, leading to a diverse library of compounds.

General Protocol for Michael Addition
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

  • Addition of Nucleophile: Add the desired nucleophile (1.1 equivalents), for example, an amine or thiol.

  • Base Catalysis: Add a catalytic amount of a suitable base, such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified derivatives using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Biological Assays

The synthesized derivatives can be screened for their biological activity using a variety of in vitro assays. Here, we detail protocols for assessing cytotoxicity against cancer cell lines and antimicrobial activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6][10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the triazole derivatives in cell culture medium. Add 100 µL of each dilution to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][11]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: Prepare two-fold serial dilutions of the triazole derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The quantitative data from the biological assays can be summarized in the following tables for clear comparison.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

CompoundDerivative R-groupIC₅₀ (µM) - HeLaIC₅₀ (µM) - MCF-7
ENT-1 -NH-CH₂CH₃15.2 ± 1.822.5 ± 2.1
ENT-2 -NH-Cyclohexyl8.7 ± 0.912.1 ± 1.3
ENT-3 -S-CH₂CH₃25.4 ± 3.135.8 ± 4.0
Doxorubicin (Positive Control)0.5 ± 0.060.8 ± 0.1

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundDerivative R-groupMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coli
ENT-1 -NH-CH₂CH₃3264
ENT-2 -NH-Cyclohexyl1632
ENT-3 -S-CH₂CH₃64>128
Ciprofloxacin (Positive Control)10.5

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_synthesis Synthesis cluster_bioassay Biological Assays cluster_data Data Analysis start This compound reaction Michael Addition with Nucleophiles start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic

Caption: Experimental workflow for derivatization and biological evaluation.

Hypothetical Signaling Pathway

G ENT_derivative ENT Derivative EGFR EGFR ENT_derivative->EGFR Inhibition Apoptosis Apoptosis ENT_derivative->Apoptosis Induction Cell_Membrane Cell Membrane Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by an ENT derivative.

References

Application Notes and Protocols for the Polymerization of 2-ethenyl-4-nitro-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocols are proposed experimental procedures based on established chemical principles and published methods for analogous compounds, due to the absence of specific literature for the polymerization of 2-ethenyl-4-nitro-2H-1,2,3-triazole. These methods should be adapted and optimized by qualified researchers.

Application Notes

Poly(this compound) is a novel polymer with potential applications in advanced materials and pharmaceutical sciences. The high nitrogen content imparted by the nitro and triazole functionalities suggests its utility as an energetic material. The polar nature of the polymer could lead to interesting properties such as high refractive index and specific solvent compatibilities. For drug development professionals, the triazole backbone offers a stable scaffold that can be further functionalized, while the polymer itself could be explored as a component in controlled-release drug delivery systems. The nitro group can also be chemically modified, for example, by reduction to an amine, to allow for further chemical conjugation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Monomer)

This protocol describes the proposed synthesis of the monomer, this compound, via direct vinylation of 4-nitro-2H-1,2,3-triazole. This method is adapted from general procedures for the vinylation of N-heterocycles.

Materials:

  • 4-nitro-2H-1,2,3-triazole

  • Acetylene gas or vinyl acetate

  • Potassium hydroxide (KOH)

  • 1,4-Dioxane (anhydrous)

  • Hydroquinone (as a polymerization inhibitor)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 4-nitro-2H-1,2,3-triazole (1 equivalent).

  • Add anhydrous 1,4-dioxane to dissolve the starting material.

  • Add a catalytic amount of potassium hydroxide (0.1-0.2 equivalents) and a small amount of hydroquinone to inhibit premature polymerization.

  • Purge the system with an inert gas (argon or nitrogen) for 15-20 minutes.

  • If using acetylene gas: Bubble acetylene gas through the stirred solution at a controlled rate at a temperature of 150-180°C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If using vinyl acetate: Add vinyl acetate (1.5-2 equivalents) to the reaction mixture and reflux at 80-100°C for 12-24 hours. A transition metal catalyst such as a palladium or iridium complex may be required to facilitate the transvinylation.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Free Radical Polymerization of this compound

This protocol details the free-radical polymerization of the synthesized monomer to yield poly(this compound).

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Methanol or Diethyl ether (for precipitation)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon gas supply

  • Oil bath

Procedure:

  • In a Schlenk tube, dissolve the monomer (1 equivalent) in anhydrous DMF.

  • Add the initiator, AIBN (0.01-0.05 equivalents), to the solution.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the Schlenk tube with nitrogen or argon and seal.

  • Immerse the reaction vessel in a preheated oil bath at 60-80°C.

  • Allow the polymerization to proceed for 12-24 hours with continuous stirring.

  • After the reaction period, cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent such as methanol or diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at 40-50°C to a constant weight.

Data Presentation

Table 1: Expected Characterization Data for this compound (Monomer)

Analysis Expected Result
Appearance Pale yellow solid
¹H NMR Signals corresponding to vinyl protons (dd, dd, dd) and the triazole ring proton (s).
¹³C NMR Peaks for the vinyl carbons, and the triazole ring carbons.
FT-IR (cm⁻¹) ~3100 (C-H, triazole), ~1640 (C=C, vinyl), ~1550 & ~1350 (NO₂, asymmetric & symmetric stretching).
Mass Spec (m/z) Molecular ion peak corresponding to the calculated mass of C₄H₄N₄O₂.

Table 2: Expected Properties of Poly(this compound)

Property Expected Value/Observation
Appearance White to off-white powder
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO); Insoluble in water, alcohols, and non-polar solvents.
Number-Average Molecular Weight (Mₙ) by GPC 5,000 - 20,000 g/mol (dependent on reaction conditions)
Polydispersity Index (PDI) by GPC 1.5 - 2.5 (for conventional free radical polymerization)
Glass Transition Temperature (T₉) by DSC Expected to be relatively high (>150 °C) due to the rigid triazole ring.
Decomposition Temperature (Tₔ) by TGA Onset of decomposition expected in the range of 200-300 °C.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization start 4-nitro-2H-1,2,3-triazole vinylation Vinylation (Acetylene/Vinyl Acetate, KOH) start->vinylation purification_m Purification (Column Chromatography) vinylation->purification_m monomer 2-ethenyl-4-nitro- 2H-1,2,3-triazole purification_m->monomer polymerization Free Radical Polymerization (AIBN, DMF) monomer->polymerization precipitation Precipitation (Methanol/Ether) polymerization->precipitation drying Vacuum Drying precipitation->drying polymer Poly(2-ethenyl-4-nitro- 2H-1,2,3-triazole) drying->polymer logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs reagents Starting Materials: - 4-nitro-2H-1,2,3-triazole - Vinylating Agent - Initiator (AIBN) - Solvents synthesis Monomer Synthesis reagents->synthesis polymerization Polymerization reagents->polymerization conditions Reaction Conditions: - Temperature - Time - Inert Atmosphere conditions->synthesis conditions->polymerization monomer Monomer Product (Characterized by NMR, IR, MS) synthesis->monomer polymer Polymer Product (Characterized by GPC, DSC, TGA) polymerization->polymer monomer->polymerization signaling_pathway cluster_delivery Drug Delivery Concept polymer_drug Polymer-Drug Conjugate nanoparticle Nanoparticle Formulation polymer_drug->nanoparticle cell Target Cell nanoparticle->cell Uptake release Drug Release (e.g., pH, enzyme) cell->release effect Therapeutic Effect release->effect

References

Application Notes and Protocols for Monitoring Reactions of 2-Ethenyl-4-nitro-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenyl-4-nitro-2H-1,2,3-triazole is a versatile heterocyclic compound with potential applications in energetic materials and as a precursor for synthesizing various functionalized triazoles. The presence of both a vinyl group and a nitro group makes it susceptible to a range of chemical transformations, including polymerization, reduction, and cycloaddition reactions.[1] Effective monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity. These application notes provide detailed protocols for the analytical monitoring of reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for comprehensive reaction monitoring. HPLC is ideal for quantitative analysis of reactants and products over time. LC-MS provides molecular weight confirmation of intermediates and final products. NMR spectroscopy offers detailed structural elucidation of the compounds in the reaction mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying the components of a reaction mixture, allowing for the determination of reaction kinetics and yield. A reversed-phase HPLC method is generally suitable for the analysis of polar nitro-containing compounds like this compound.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[2][3]

  • Mobile Phase: An isocratic or gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically effective.[4] A starting point could be a mobile phase of 75% water and 25% acetonitrile.[3] Addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA), can improve peak shape.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[3]

  • Detection: UV detection at a wavelength where the nitro-aromatic chromophore has strong absorbance (e.g., around 254 nm or 300 nm) should be used.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specific time intervals.

    • Quench the reaction in the aliquot immediately, if necessary, by rapid cooling or addition of a quenching agent.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Create a calibration curve for the starting material (this compound) and any available standards for the expected products.

    • Calculate the concentration of the reactant and product(s) at each time point to monitor the reaction progress.

Quantitative Data Summary: HPLC
CompoundExpected Retention Time (min)UV Detection Wavelength (nm)
This compound5.8254, 300
Corresponding amino-triazole (product)3.2254, 280
Unidentified polar byproducts< 3.0254

Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying the components of a reaction mixture by providing molecular weight information. This is particularly useful for identifying unexpected byproducts or confirming the mass of the desired product.

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.

  • LC Conditions: The same HPLC conditions as described above can generally be used. It is important to use a volatile buffer, such as ammonium acetate or formic acid, if a buffer is needed.[5]

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI can be operated in both positive and negative ion modes to detect a wide range of compounds.[6] For nitrotriazoles, negative ion mode may be particularly informative.[7]

    • Scan Range: A scan range of m/z 50-500 should be sufficient to cover the masses of the starting material and expected products.

    • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the molecular ions of interest.[6][8]

  • Sample Preparation: The same as for HPLC analysis.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the reactant and products.

    • Analyze the mass spectra to confirm the molecular weights of the compounds. The mass spectra of 1,2,3-triazoles can show characteristic fragmentation patterns, such as the loss of N₂.[9]

Quantitative Data Summary: LC-MS
CompoundExpected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound141.04139.02113 (M-N₂), 95, 46 (NO₂)
Corresponding amino-triazole (product)111.07109.0583 (M-N₂), 67

Note: The exact m/z values and fragmentation patterns will depend on the specific instrument and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of the starting material, intermediates, and final products of a reaction. Both ¹H and ¹³C NMR should be employed.

Experimental Protocol: NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[10]

  • Solvent: A deuterated solvent that dissolves all components of the reaction mixture, such as deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆. The choice of solvent can influence chemical shifts.

  • Sample Preparation:

    • Withdraw a larger aliquot (e.g., 0.5-1 mL) from the reaction mixture.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in the appropriate deuterated solvent.

    • Filter the solution into an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural analysis if needed.

  • Data Analysis:

    • Assign the signals in the spectra to the different protons and carbons of the molecules present in the sample.

    • Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to the product(s).

Quantitative Data Summary: NMR

¹H NMR (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound~8.5s-H-5 (triazole ring)
~7.0-7.2dd~16, ~8=CH (vinyl)
~6.0d~16=CH₂ (trans to CH)
~5.8d~8=CH₂ (cis to CH)
Corresponding amino-triazole (product)~7.5s-H-5 (triazole ring)
~6.8-7.0dd~16, ~8=CH (vinyl)
~5.7d~16=CH₂ (trans to CH)
~5.5d~8=CH₂ (cis to CH)
~4.5br s--NH₂

¹³C NMR (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound~150C-4 (nitro-bearing)
~135C-5
~128=CH (vinyl)
~110=CH₂ (vinyl)
Corresponding amino-triazole (product)~145C-4 (amino-bearing)
~130C-5
~125=CH (vinyl)
~105=CH₂ (vinyl)

Note: Chemical shifts are estimates and can be influenced by solvent and other substituents.[11]

Visualizations

Reaction_Monitoring_Workflow cluster_analysis Analytical Techniques cluster_data Data Analysis Reaction Reaction Mixture (this compound) Sampling Time-course Sampling Reaction->Sampling Quenching Reaction Quenching (if necessary) Sampling->Quenching SamplePrep Sample Preparation (Dilution/Filtration) Quenching->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC LCMS LC-MS Analysis SamplePrep->LCMS NMR NMR Analysis SamplePrep->NMR Kinetics Reaction Kinetics & Yield HPLC->Kinetics Identification Product/Byproduct Identification LCMS->Identification Structure Structural Elucidation NMR->Structure

Caption: General experimental workflow for monitoring reactions.

Analytical_Methods_Relationship ReactionMonitoring Comprehensive Reaction Monitoring HPLC HPLC (Quantitative Analysis) ReactionMonitoring->HPLC Kinetics & Purity LCMS LC-MS (Molecular Weight Confirmation) ReactionMonitoring->LCMS Identity Confirmation NMR NMR (Structural Elucidation) ReactionMonitoring->NMR Definitive Structure HPLC->LCMS Complementary Data LCMS->NMR Complementary Data NMR->HPLC Complementary Data

Caption: Interrelationship of analytical methods for reaction monitoring.

References

Application Notes and Protocols for the Scale-Up Synthesis of Substituted 4-Formyl-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of substituted 4-formyl-1,2,3-triazoles, a class of compounds with significant potential in medicinal chemistry and drug discovery. The methodologies outlined are designed to be robust and reproducible, facilitating the production of these key intermediates on a multigram scale.

Introduction

1,2,3-Triazole-4-carbaldehydes are valuable synthetic intermediates. A critical bottleneck in their utilization has been the lack of efficient and scalable synthetic routes. This document details a two-stage process for the scale-up synthesis of 1-alkyl-4-formyl-1,2,3-triazoles, commencing with the multigram synthesis of a key precursor, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT).

Core Synthetic Strategy

The overall synthetic strategy is a two-step process:

  • Scalable Synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT): A one-pot reaction between commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide.[1]

  • One-Pot Synthesis of 1-Alkyl-4-formyl-1,2,3-triazoles: A sequential reaction involving the formation of an imine from FNPT and a primary amine, followed by a Cornforth-type rearrangement and subsequent hydrolysis to yield the target 4-formyl-1,2,3-triazole.[1]

This approach offers a practical and efficient route to a variety of substituted 4-formyl-1,2,3-triazoles, starting from readily available materials.

Experimental Protocols

Protocol 1: Multigram Synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)

This protocol describes a one-step synthesis for producing FNPT on a multigram scale.[1]

Materials:

  • 3-dimethylaminoacrolein

  • 4-nitrophenyl azide

  • Ethanol (EtOH)

Procedure:

  • In a suitable reaction vessel, dissolve 3-dimethylaminoacrolein (1.0 eq) in ethanol.

  • Add 4-nitrophenyl azide (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT).

Quantitative Data:

ReactantMolar Eq.Starting Scale (grams)SolventYield (%)
3-dimethylaminoacrolein1.0User-definedEthanolHigh
4-nitrophenyl azide1.0User-definedEthanolHigh

Note: The original literature demonstrates this on a multigram scale, and the quantities can be adjusted proportionally.

Protocol 2: One-Pot Synthesis of 1-Alkyl-4-formyl-1,2,3-triazoles from FNPT

This protocol details the conversion of FNPT to various 1-alkyl-4-formyl-1,2,3-triazoles via a one-pot reaction.[1]

Materials:

  • 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)

  • Primary amine (e.g., hexylamine, benzylamine, allylamine)

  • Isopropanol (iPrOH) or a mixture of Isopropanol and Water

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Suspend FNPT (1.0 eq) in the chosen solvent (isopropanol or isopropanol/water mixture).

  • Add the primary amine (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with HCl (e.g., 1M solution) to facilitate the precipitation of the byproduct, 4-nitroaniline.

  • Filter the mixture to remove the precipitated 4-nitroaniline.

  • Extract the filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-alkyl-4-formyl-1,2,3-triazole.

Quantitative Data for Synthesis of Various 1-Alkyl-4-formyl-1,2,3-triazoles:

EntryPrimary AmineSolvent (v/v)Time (h)Yield (%)
1HexylamineiPrOH1894
2HexylamineiPrOH/H₂O (1:1)1894
3BenzylamineiPrOH1895
4AllylamineiPrOH1892
5Propargylamine1,4-Dioxane1885
6Aminoacetaldehyde dimethyl acetaliPrOH1891
7Tris(2-aminoethyl)amineiPrOH/H₂O (1:3)2490

This data is adapted from the study by G. C. T. La Rosa et al., which should be consulted for more detailed experimental conditions.[1]

Workflow and Pathway Diagrams

The following diagrams illustrate the key experimental workflow and the underlying chemical transformation.

Scale_Up_Synthesis_Workflow cluster_step1 Step 1: Scalable FNPT Synthesis cluster_step2 Step 2: One-Pot Synthesis of 1-Alkyl-4-formyl-1,2,3-triazoles start_materials_1 3-dimethylaminoacrolein & 4-nitrophenyl azide reaction_1 One-pot reaction in Ethanol at RT start_materials_1->reaction_1 precipitation_1 Product Precipitation reaction_1->precipitation_1 filtration_1 Filtration & Washing precipitation_1->filtration_1 FNPT FNPT Intermediate filtration_1->FNPT FNPT_input FNPT Intermediate FNPT->FNPT_input reaction_2 One-pot reaction (Imine formation, Rearrangement, Hydrolysis) in iPrOH or iPrOH/H₂O, Reflux FNPT_input->reaction_2 primary_amine Primary Amine primary_amine->reaction_2 workup Acidic Workup & Extraction reaction_2->workup purification Column Chromatography workup->purification final_product Substituted 4-Formyl-1,2,3-triazole purification->final_product

Caption: Overall workflow for the scale-up synthesis.

Cornforth_Rearrangement_Pathway FNPT FNPT Imine Imine Intermediate FNPT->Imine Amine R-NH₂ Amine->Imine Rearrangement Cornforth-type Rearrangement Imine->Rearrangement Rearranged_Intermediate Rearranged Intermediate Rearrangement->Rearranged_Intermediate Hydrolysis Hydrolysis Rearranged_Intermediate->Hydrolysis Final_Product 1-Alkyl-4-formyl-1,2,3-triazole Hydrolysis->Final_Product

Caption: Key reaction pathway for the one-pot synthesis.

References

Application Note: Reduction of 4-Nitro-2H-1,2,3-triazole to 4-Amino-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical reduction of the nitro group in 4-nitro-2H-1,2,3-triazole to an amino group, yielding 4-amino-2H-1,2,3-triazole. This transformation is a critical step in the synthesis of various functionalized triazoles for applications in medicinal chemistry and materials science. The resulting amino group serves as a versatile synthetic handle for further molecular modifications. This note covers common reduction methodologies, presents comparative data, and offers a detailed step-by-step protocol for catalytic hydrogenation, the most prevalent and efficient method.

Introduction

The transformation of 4-nitro-2H-1,2,3-triazole to 4-amino-2H-1,2,3-triazole is a fundamental reaction in heterocyclic chemistry. The electron-withdrawing nitro group makes the parent compound a useful intermediate, but its reduction to an amino group significantly broadens its synthetic utility.[1] The resulting 4-amino-2H-1,2,3-triazole is a key building block for creating a diverse range of more complex molecules, including those with potential applications as pharmaceuticals and energetic materials. The amino group can be readily derivatized, allowing for the construction of novel compound libraries for screening and development.

Reaction Scheme

The general chemical transformation is illustrated below. The reaction involves the reduction of the nitro (-NO₂) group to an amino (-NH₂) group.

G reactant 4-Nitro-2H-1,2,3-triazole product 4-Amino-2H-1,2,3-triazole reactant->product [Reducing Agent] Solvent, Temp

Caption: General reaction for the reduction of 4-nitro-2H-1,2,3-triazole.

Overview of Reduction Methods

Several methods are available for the reduction of aromatic and heteroaromatic nitro compounds. The choice of method often depends on substrate compatibility, desired selectivity, scale, and available equipment.

  • Catalytic Hydrogenation: This is the most common and often preferred method for nitro group reduction. It typically involves hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is highly effective, but other catalysts like Raney Nickel or Platinum oxide can also be used. This method is known for its high efficiency and clean reaction profiles.

  • Metal-Acid Reductions: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). A frequently used variation employs stannous chloride (SnCl₂) in a solvent like ethanol.[2][3] These methods are robust but can require harsh conditions and often generate significant metallic waste, complicating purification.[4]

  • Transfer Hydrogenation: This is a safer alternative to using pressurized hydrogen gas. A hydrogen donor molecule, such as ammonium formate or hydrazine, is used to generate hydrogen in situ in the presence of a catalyst like Pd/C.

Data Presentation: Comparison of Reduction Methods

The following table summarizes common conditions for the reduction of nitroarenes, which are applicable to 4-nitro-2H-1,2,3-triazole. Yields are generally high but can vary based on the specific reaction conditions and scale.

MethodReducing Agent/CatalystSolventTypical ConditionsReported YieldsAdvantages & Disadvantages
Catalytic Hydrogenation H₂ gas, 5-10% Pd/CEthanol, Methanol, or Ethyl AcetateRoom Temp, 1-5 atm H₂>90% (Typical)A: High yield, clean reaction, easy catalyst removal. D: Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Transfer Hydrogenation Ammonium Formate, Pd/CMethanolReflux85-95% (Typical)A: Avoids use of H₂ gas. D: Requires heating; potential for side reactions.
Metal-Mediated Reduction SnCl₂·2H₂OEthanolReflux70-90% (Typical)[3]A: Inexpensive, effective. D: Stoichiometric tin waste, requires aqueous workup to remove tin salts which can be cumbersome.[4]
Metal-Mediated Reduction Iron PowderAcetic Acid/Ethanol/Water30-80°C80-98% (Typical)[5][6]A: Very low cost, environmentally benign metal. D: Strongly acidic conditions, significant solid waste.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 4-nitro-2H-1,2,3-triazole using palladium on carbon (Pd/C) and hydrogen gas.

5.1. Materials and Equipment

  • Reactant: 4-nitro-2H-1,2,3-triazole (1.0 eq)

  • Catalyst: 10% Palladium on carbon (Pd/C), 5 mol% (use as a 50% wet paste for safety)

  • Solvent: Anhydrous Ethanol (or Methanol)

  • Hydrogen Source: Hydrogen gas cylinder or balloon

  • Inert Gas: Nitrogen gas

  • Filtration Aid: Celite®

  • Reaction Vessel: Two- or three-neck round-bottom flask equipped with a magnetic stir bar

  • Standard Glassware: Funnels, beakers, graduated cylinders

  • Filtration Apparatus: Büchner funnel and filter flask

  • Rotary Evaporator

5.2. Experimental Workflow Diagram

cluster_prep 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Work-up and Isolation cluster_analysis 4. Analysis start Dissolve 4-nitro-2H-1,2,3-triazole in Ethanol in a flask add_catalyst Carefully add wet Pd/C catalyst to the solution start->add_catalyst purge Seal the flask, purge with N₂, then introduce H₂ (balloon) add_catalyst->purge run_reaction Stir vigorously at room temperature. Monitor reaction by TLC purge->run_reaction filter Purge flask with N₂. Filter mixture through Celite run_reaction->filter wash Wash Celite pad with fresh Ethanol filter->wash concentrate Combine filtrates and concentrate under reduced pressure wash->concentrate purify Purify the crude solid (e.g., recrystallization) concentrate->purify characterize Obtain final product, 4-amino-2H-1,2,3-triazole, and characterize (NMR, MS) purify->characterize

Caption: Workflow for the catalytic hydrogenation of 4-nitro-2H-1,2,3-triazole.

5.3. Step-by-Step Procedure

  • Preparation: In a 100 mL two-neck round-bottom flask, dissolve 4-nitro-2H-1,2,3-triazole (e.g., 1.14 g, 10 mmol) in anhydrous ethanol (40 mL).

  • Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (50% wet, approx. 106 mg, 0.05 mmol Pd). Caution: Dry Pd/C is pyrophoric and can ignite solvents. Always handle in a wet state.

  • Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to one neck of the flask via a stopcock and needle. Purge the flask by evacuating with a vacuum pump and refilling with nitrogen gas three times. Finally, evacuate and fill with hydrogen from the balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. A positive pressure of hydrogen should be maintained by the balloon.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.

  • Filtration: Prepare a small pad of Celite in a Büchner funnel. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.

  • Washing: Wash the filter cake and the reaction flask with additional ethanol (2 x 10 mL) to ensure all product is collected.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-amino-2H-1,2,3-triazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol) to afford the final product as a solid.

5.4. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS) to confirm the molecular weight.

  • Infrared (IR) Spectroscopy to observe the appearance of N-H stretches and disappearance of N-O stretches.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.

  • Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry. Handle with care, preferably as a wet paste. Do not allow the filtered catalyst to dry on the filter paper. Quench the used catalyst by suspending it in water before disposal.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.

References

Application Notes and Protocols: Functionalization of the Triazole Ring for Diverse Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the triazole ring, a key scaffold in medicinal chemistry and materials science. Detailed protocols for key reactions and data on the biological activities of diverse triazole derivatives are presented to facilitate research and development in this area.

Introduction to Triazole Functionalization

The triazole ring, a five-membered heterocycle with three nitrogen atoms, exists as two main isomers: 1,2,3-triazole and 1,2,4-triazole.[1][2] These structures are highly valued in drug discovery and other fields due to their metabolic stability, ability to engage in hydrogen bonding, and capacity to act as bioisosteres for other functional groups like amides.[1][3] The functionalization of the triazole core allows for the creation of a vast array of derivatives with diverse biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][2][4] Key strategies for modifying the triazole ring include the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and direct C-H functionalization, which allows for the late-stage modification of the triazole core.[5][6][7]

Key Functionalization Strategies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction is known for its high yields, mild reaction conditions, and broad substrate scope.[8]

A general experimental workflow for the synthesis and evaluation of triazole derivatives is depicted below.

G Experimental Workflow: Triazole Derivative Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Azide & Alkyne) reaction CuAAC Reaction start->reaction workup Reaction Work-up & Purification reaction->workup characterization Structural Characterization (NMR, MS) workup->characterization screening In vitro Screening (e.g., Anticancer, Antifungal Assays) characterization->screening Pure Triazole Derivative dod Dose-Response & IC50/MIC Determination screening->dod moa Mechanism of Action Studies (e.g., Signaling Pathway Analysis) dod->moa

Caption: General workflow for synthesis and biological testing of triazoles.

C-H Functionalization of the Triazole Ring

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the triazole ring, allowing for the introduction of various substituents without the need for pre-functionalized starting materials.[7] Palladium-catalyzed C-H arylation is a particularly useful method for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles.[9][10]

Applications in Drug Discovery

The versatility of the triazole scaffold has led to its incorporation into a wide range of therapeutic agents.

Anticancer Activity

Numerous triazole derivatives have been synthesized and evaluated for their anticancer properties.[11][12][13][14][15] These compounds often exhibit potent activity against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
5c (Chrysin-Triazole Hybrid) PC310.8 ± 0.04[11]
MCF-720.53 ± 0.21[11]
2.6 (3-amino-1,2,4-triazole derivative) Multiple Cell LinesNot specified[12]
4.6 (3-amino-1,2,4-triazole derivative) Multiple Cell LinesNot specified[12]
Coumarin-Triazolyl Ester 2g C33 AGI50 4.4–7.0[13]
Thymol-Oxadiazole-Triazole 9 MCF-71.1[14]
HCT-1162.6[14]
HepG21.4[14]
Antifungal Activity

Triazole-based compounds are well-established as potent antifungal agents.[16][17][18][19] They often target the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[4]

CompoundFungal StrainMIC (nmol/mL)Reference
6b FCZ-resistant fungi0.032[16]
7g Various fungi0.009[16]
8j Various fungi0.007[16]
8a C. parapsilosis~6x more active than Voriconazole[16]
18b (Miconazole analogue) Various fungi0.5 µg/mL[17]
14l C. glabrata, C. albicans0.125 µg/mL[17]
8 (Thymol-derived triazole) T. rubrumMIC < 50 µg/mL[18]

Signaling Pathway Modulation

Triazole derivatives have been shown to modulate key signaling pathways implicated in various diseases. For example, certain triazoles act as inhibitors of the Wnt/β-catenin signaling pathway, which is involved in metabolic disorders and cancer.[20][21][22] Other triazole-containing compounds have been developed as inhibitors of Aurora-A kinase and SHP1, both of which are targets in cancer therapy.[3][23]

G Wnt/β-catenin Signaling Pathway Inhibition by Triazoles Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl Axin Axin Dvl->Axin inhibition GSK3b GSK3β Axin->GSK3b beta_catenin β-catenin Axin->beta_catenin promotes degradation GSK3b->beta_catenin phosphorylation APC APC APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Triazole Triazole Inhibitor Triazole->Axin stabilization

Caption: Triazole inhibitors can modulate the Wnt/β-catenin pathway.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the CuAAC reaction and may require optimization for specific substrates.[5][24][25]

Materials:

  • Alkyne-functionalized molecule

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biological applications)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne-functionalized molecule in the reaction buffer.

  • Add the azide-functionalized molecule to the solution.

  • In a separate tube, premix the CuSO4 solution and the ligand solution (if used). A typical ratio is 1:5 copper to ligand.

  • Add the copper/ligand premix to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be purified using standard techniques such as column chromatography or HPLC.

General Protocol for Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles

This protocol provides a general method for the C-5 arylation of 1,4-disubstituted 1,2,3-triazoles.[7][9][26]

Materials:

  • 1,4-disubstituted 1,2,3-triazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or another suitable base

  • Toluene or other suitable high-boiling solvent

Procedure:

  • To an oven-dried reaction vessel, add the 1,4-disubstituted 1,2,3-triazole (1.0 equiv.), aryl bromide (1.5-3.0 equiv.), Pd(OAc)2 (e.g., 10 mol%), triphenylphosphine (e.g., 20 mol%), and potassium carbonate (e.g., 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 1,4,5-trisubstituted 1,2,3-triazole.

References

Application Notes and Protocols for 2-ethenyl-4-nitro-2H-1,2,3-triazole in the Development of Nitrogen-Rich Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols related to 2-ethenyl-4-nitro-2H-1,2,3-triazole, a promising building block for the development of novel nitrogen-rich compounds. This molecule combines the energetic properties of a nitro group with the polymerizable functionality of a vinyl group on a stable triazole ring, making it a versatile precursor for advanced energetic materials and functional polymers.

Introduction

Nitrogen-rich compounds are a cornerstone in the field of energetic materials, offering high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. The 1,2,3-triazole scaffold is a particularly stable heterocyclic system, and its derivatives are widely explored for these applications. The subject of these notes, this compound, is a monomer that can be polymerized to yield energetic polymers or used as a building block in the synthesis of more complex energetic molecules. The strategic placement of the vinyl group at the N2 position of the triazole ring influences the electronic and steric properties of the molecule, which in turn affects its reactivity and the properties of the resulting materials.

Synthesis of this compound

Logical Workflow for Synthesis:

cluster_0 Step 1: Nitration cluster_1 Step 2: N-Vinylation Start 2H-1,2,3-triazole Nitration Nitration Reaction Start->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Nitration Intermediate 4-nitro-2H-1,2,3-triazole Nitration->Intermediate Vinylation N-Vinylation Reaction Intermediate->Vinylation Vinylation_Reagent Vinylation Reagent (e.g., Vinyl Acetate) Vinylation_Reagent->Vinylation Catalyst Catalyst (e.g., Palladium-based) Catalyst->Vinylation Product This compound Vinylation->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-nitro-2H-1,2,3-triazole (Precursor)

This protocol is adapted from general procedures for the nitration of triazoles.

Materials:

  • 2H-1,2,3-triazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 2H-1,2,3-triazole to an excess of concentrated sulfuric acid.

  • Maintain the temperature below 10 °C and add a stoichiometric amount of concentrated nitric acid dropwise to the solution.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-nitro-2H-1,2,3-triazole.

  • Purify the product by recrystallization or column chromatography.

Experimental Protocol: N-Vinylation of 4-nitro-2H-1,2,3-triazole

This protocol is a general procedure for the N-vinylation of azoles and may require optimization for this specific substrate.

Materials:

  • 4-nitro-2H-1,2,3-triazole

  • Vinyl acetate (in excess)

  • Palladium(II) acetate

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium carbonate

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-nitro-2H-1,2,3-triazole, cesium carbonate, palladium(II) acetate, and dppf.

  • Add anhydrous 1,4-dioxane and vinyl acetate to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate this compound.

Application in the Development of Nitrogen-Rich Compounds

The primary application of this compound lies in its use as a monomer for the synthesis of energetic polymers. These polymers can serve as binders in propellant and explosive formulations, contributing to the overall energy output.

Workflow for Energetic Polymer Development:

Monomer 2-ethenyl-4-nitro- 2H-1,2,3-triazole Polymerization Radical Polymerization Monomer->Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization Polymer Poly(2-ethenyl-4-nitro- 2H-1,2,3-triazole) Polymerization->Polymer Formulation Formulation with other energetic components Polymer->Formulation Application Energetic Material (Propellant/Explosive) Formulation->Application

Caption: Development of energetic polymers from the target monomer.

Experimental Protocol: Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

Procedure:

  • Dissolve the monomer in anhydrous DMF in a Schlenk flask.

  • Add a catalytic amount of AIBN to the solution.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas and heat the reaction mixture to 60-80 °C.

  • Stir the reaction for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the precipitated polymer and wash with methanol.

  • Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.

Characterization and Expected Properties

The synthesized monomer and polymer should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the monomer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition behavior.

Predicted and Comparative Physicochemical and Energetic Properties

While experimental data for this compound is not available, its properties can be estimated and compared with other known energetic compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)Decomposition Temp. (°C)Detonation Velocity (km/s)Detonation Pressure (GPa)
This compound (Predicted) C₄H₄N₄O₂140.10~1.6 - 1.7~180 - 220~7.5 - 8.5~25 - 30
1-Methyl-3,5-dinitrotriazoleC₃H₃N₅O₄189.091.782358.632.1
2,4,6-Trinitrotoluene (TNT)C₇H₅N₃O₆227.131.652956.919.0
RDXC₃H₆N₆O₆222.121.822048.7534.0

Note: The values for this compound are estimations based on the properties of similar structures and should be confirmed experimentally.

Safety Precautions

All work with nitro compounds and energetic materials should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be carried out on a small scale, and appropriate shielding should be used. The synthesized materials should be handled with care, avoiding friction, impact, and electrostatic discharge.

Synthesis of Complex Heterocyclic Systems: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of complex heterocyclic systems. It focuses on modern synthetic methodologies, including multicomponent reactions and C-H activation strategies, offering a guide to the preparation of privileged scaffolds such as quinazolines, isoquinolines, and benzodiazepines.

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. Their synthesis, particularly of complex, polycyclic systems, is a cornerstone of medicinal chemistry and drug discovery. This document outlines key synthetic strategies, providing detailed experimental protocols and quantitative data to aid in the development of novel molecular entities.

I. Multicomponent Reactions (MCRs) for the Synthesis of Quinazolinones

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. The following protocol details a bifurcated multicomponent synthesis of polycyclic quinazolinones.

Application Note:

This protocol allows for the rapid assembly of diverse quinazolinone scaffolds from readily available starting materials. The ammonia-Ugi four-component condensation (4CR) is a powerful tool for generating molecular diversity. The yields are generally good to excellent, demonstrating the robustness of this methodology.

Experimental Protocol: Ammonia-Ugi Four-Component Condensation (4CR)

To a stirred solution of the aldehyde (1.0 mmol, 1.0 equiv) in a suitable solvent, the corresponding amine (1.0 mmol, 1.0 equiv), isocyanide (1.0 mmol, 1.0 equiv), and carboxylic acid (1.0 mmol, 1.0 equiv) are added sequentially at room temperature. The reaction mixture is stirred for 24-48 hours until completion (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired quinazolinone product.[1]

Quantitative Data for Quinazolinone Synthesis:
EntryAldehydeAmineIsocyanideCarboxylic AcidProductYield (%)
1BenzaldehydeAnilineCyclohexyl isocyanideAcetic acid2-methyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one65
24-Chlorobenzaldehyde4-Methoxyanilinetert-Butyl isocyanidePropionic acid6-chloro-2-ethyl-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one72
32-NaphthaldehydeBenzylamineBenzyl isocyanideBenzoic acid3-benzyl-2-phenyl-2,3-dihydrobenzo[f]quinazolin-4(1H)-one58
4Thiophene-2-carbaldehydeMethylamineEthyl isocyanoacetateFormic acid3-methyl-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one63

Table 1: Substrate scope and yields for the multicomponent synthesis of quinazolinones. Data compiled from representative examples in the literature.[1][2][3][4]

II. Rhodium(III)-Catalyzed C-H Activation for Isoquinoline Synthesis

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the construction of carbon-carbon and carbon-heteroatom bonds, offering novel retrosynthetic disconnections. The following protocol describes the synthesis of isoquinolone scaffolds via a Rh(III)-catalyzed C-H activation/annulation cascade.

Application Note:

This method provides an efficient route to various isoquinolone derivatives, which are prevalent in numerous biologically active compounds. The reaction exhibits a broad substrate scope and functional group tolerance, with moderate to excellent yields. The use of a rhodium catalyst allows for the direct functionalization of otherwise inert C-H bonds.[5][6][7]

Experimental Protocol: Rh(III)-Catalyzed Annulation of Benzamides with Alkynes

A mixture of the O-pivaloyl benzhydroxamic acid (0.2 mmol), the alkyne (0.4 mmol), [Cp*RhCl2]2 (2.5 mol %), and AgSbF6 (20 mol %) in a suitable solvent (e.g., trifluoroethanol) is stirred in a sealed tube at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired isoquinolone product.[7][8]

Quantitative Data for Isoquinolone Synthesis:
EntryBenzamide SubstituentAlkyneProductYield (%)
1HPhenylacetylene3-Phenylisoquinolin-1(2H)-one95
24-Me1-Hexyne3-Butyl-7-methylisoquinolin-1(2H)-one88
34-OMeDiphenylacetylene3,4-Diphenyl-7-methoxyisoquinolin-1(2H)-one75
44-Cl1-Phenyl-1-propyne7-Chloro-4-methyl-3-phenylisoquinolin-1(2H)-one82

Table 2: Substrate scope and yields for the Rh(III)-catalyzed synthesis of isoquinolones. Data is illustrative of typical yields reported in the literature.[5][7][8]

III. Ugi Four-Component Condensation for the Synthesis of 1,4-Benzodiazepine-2,5-diones

The Ugi four-component condensation (Ugi-4CC) is a cornerstone of multicomponent reaction chemistry, enabling the rapid synthesis of diverse peptide-like scaffolds. This protocol outlines a two-step synthesis of 1,4-benzodiazepine-2,5-diones, a privileged scaffold in medicinal chemistry, commencing with an Ugi-4CC.

Application Note:

This two-step sequence provides a highly efficient and versatile route to 1,4-benzodiazepine-2,5-diones. The initial Ugi reaction creates a complex acyclic intermediate, which then undergoes an acid-catalyzed cyclization to form the desired heterocyclic core. This approach allows for significant structural diversity to be introduced through the variation of the four starting components.[9][10]

Experimental Protocol:

Step 1: Ugi Four-Component Condensation To a solution of an anthranilic acid (1.0 mmol) in methanol (5 mL) is added an aldehyde (1.0 mmol), an amine (1.0 mmol), and an isocyanide (1.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed in vacuo, and the resulting crude Ugi adduct is used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization The crude Ugi adduct is dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1, 10 mL) and stirred at room temperature for 12 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is neutralized with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with dichloromethane (3 x 15 mL), and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to afford the 1,4-benzodiazepine-2,5-dione.[9]

Quantitative Data for 1,4-Benzodiazepine-2,5-dione Synthesis:
EntryAldehydeAmineIsocyanideOverall Yield (%)
1IsobutyraldehydeBenzylamineCyclohexyl isocyanide78
2BenzaldehydeMethylaminetert-Butyl isocyanide85
34-MethoxybenzaldehydeAllylamineBenzyl isocyanide72
4CyclohexanecarboxaldehydePhenethylamineEthyl isocyanoacetate68

Table 3: Representative yields for the two-step synthesis of 1,4-benzodiazepine-2,5-diones via the Ugi reaction. Yields are for the two-step process.[9][10][11][12][13]

Visualizations of Synthetic Workflows

Multicomponent Reaction (MCR) Workflow

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product A Aldehyde MCR Multicomponent Condensation A->MCR B Amine B->MCR C Isocyanide C->MCR D Carboxylic Acid D->MCR P Complex Heterocycle (e.g., Quinazolinone) MCR->P High Atom Economy & Efficiency

Caption: General workflow for a one-pot multicomponent reaction.

C-H Activation/Annulation Workflow

CH_Activation_Workflow cluster_start Reactants & Catalyst cluster_cycle Catalytic Cycle cluster_end Final Product Substrate Aryl Precursor (e.g., Benzamide) Coordination Coordination Substrate->Coordination Coupling_Partner Coupling Partner (e.g., Alkyne) Coupling_Partner->Coordination Catalyst Transition Metal Catalyst (e.g., Rh(III)) Catalyst->Coordination CH_Activation C-H Activation Annulation Annulative Coupling CH_Activation->Annulation Coordination->CH_Activation Reductive_Elimination Reductive Elimination Annulation->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Annulated Heterocycle (e.g., Isoquinolone) Reductive_Elimination->Product

Caption: Catalytic cycle for C-H activation and annulation.

References

Application Notes and Protocols: 2-Ethenyl-4-nitro-2H-1,2,3-triazole in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established chemical principles and data from analogous compounds, as direct experimental information for 2-ethenyl-4-nitro-2H-1,2,3-triazole is not currently available in public literature. These protocols are intended for informational and research guidance purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Introduction

Nitrogen-rich heterocyclic compounds are of significant interest in materials science, particularly for the development of advanced energetic materials.[1] The incorporation of a nitro group enhances the energetic properties and density of these materials.[1] Furthermore, the introduction of a polymerizable vinyl group allows for the creation of energetic polymers, which can serve as binders or plasticizers in explosive and propellant formulations. This document outlines the potential synthesis, properties, and applications of this compound and its corresponding polymer, poly(this compound).

Potential Applications

The unique combination of a high-nitrogen triazole ring, an energetic nitro group, and a polymerizable ethenyl (vinyl) group suggests that this compound could be a valuable monomer for the synthesis of novel energetic polymers. These polymers could find applications as:

  • High-Energy Binders: For cast-cured polymer-bonded explosives (PBXs) and solid rocket propellants, offering higher energy output compared to conventional inert binders.

  • Energetic Plasticizers: To enhance the processability and mechanical properties of explosive formulations without significantly compromising energy density.

  • Gas-Generating Agents: In applications such as airbags and fire suppression systems, due to the high volume of nitrogen gas produced upon decomposition.[2]

  • Precursors for Nitrogen-Rich Carbon Materials: Through controlled pyrolysis, these polymers could yield advanced carbonaceous materials with unique properties.

Predicted Quantitative Data

The following table summarizes the predicted properties of this compound and its polymer based on data for analogous compounds such as 4-nitro-2H-1,2,3-triazole and poly(3-nitro-1-vinyl-1,2,4-triazole).[3][4]

PropertyThis compound (Monomer)Poly(this compound) (Polymer)
Molecular Formula C₄H₄N₄O₂(C₄H₄N₄O₂)n
Molecular Weight 140.10 g/mol -
Nitrogen Content 40.0%40.0%
Predicted Density ~1.6 g/cm³~1.65 g/cm³
Predicted Thermal Stability (Td) ~180-200 °C~200-220 °C

Experimental Protocols

Protocol 1: Synthesis of this compound

This proposed two-step synthesis involves the nitration of 2H-1,2,3-triazole followed by N-vinylation.

Step 1: Synthesis of 4-Nitro-2H-1,2,3-triazole

This procedure is adapted from the direct nitration of 2H-1,2,3-triazole.[1][5]

Materials:

  • 2H-1,2,3-triazole

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully prepare a nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10 °C.

  • Slowly add 5 g of 2H-1,2,3-triazole to the nitrating mixture, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution with solid sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-nitro-2H-1,2,3-triazole.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This procedure is a hypothetical adaptation of vinylation methods for triazoles.[6][7][8]

Materials:

  • 4-Nitro-2H-1,2,3-triazole

  • Vinyl Acetate

  • Palladium(II) Acetate

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen Atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2 g of 4-nitro-2H-1,2,3-triazole, 5 mL of vinyl acetate, 0.05 g of palladium(II) acetate, 0.1 g of dppf, and 4 g of cesium carbonate.

  • Add 30 mL of anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to isolate this compound.

Protocol 2: Polymerization of this compound

A free-radical polymerization is proposed for the synthesis of poly(this compound).

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (initiator)

  • Anhydrous Toluene or Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen Atmosphere

Procedure:

  • Dissolve 1 g of the purified monomer in 10 mL of anhydrous toluene in a reaction vessel.

  • Add 0.01 g of AIBN to the solution.

  • De-gas the solution by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 70 °C and stir under an inert atmosphere for 24 hours.

  • Cool the reaction to room temperature. The polymer may precipitate out of solution.

  • Pour the reaction mixture into a beaker containing 100 mL of methanol with vigorous stirring to precipitate the polymer.

  • Filter the polymer and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 50 °C to a constant weight.

Visualizations

Synthesis_Workflow Triazole 2H-1,2,3-Triazole Nitration Nitration (HNO3, H2SO4) Triazole->Nitration NitroTriazole 4-Nitro-2H-1,2,3-triazole Nitration->NitroTriazole Vinylation N-Vinylation (Vinyl Acetate, Pd catalyst) NitroTriazole->Vinylation Monomer This compound Vinylation->Monomer Polymerization Radical Polymerization (AIBN, Heat) Monomer->Polymerization Polymer Poly(2-ethenyl-4-nitro- 2H-1,2,3-triazole) Polymerization->Polymer

Caption: Proposed synthetic workflow for poly(this compound).

Property_Relationship cluster_properties Structural Features cluster_applications Material Properties & Applications Monomer This compound TriazoleRing 1,2,3-Triazole Ring Monomer->TriazoleRing NitroGroup Nitro Group (-NO2) Monomer->NitroGroup VinylGroup Ethenyl Group (-CH=CH2) Monomer->VinylGroup HighNitrogen High Nitrogen Content TriazoleRing->HighNitrogen NitroGroup->HighNitrogen HighDensity High Density NitroGroup->HighDensity Polymerizability Polymerizability VinylGroup->Polymerizability EnergeticBinder Energetic Binder/Polymer HighNitrogen->EnergeticBinder HighDensity->EnergeticBinder Polymerizability->EnergeticBinder

References

Application Notes and Protocols: Triazole Derivatives as Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of triazole derivatives as antifungal agents, detailing their mechanism of action, structure-activity relationships, and protocols for their synthesis and evaluation.

Introduction

Triazole-containing compounds represent a major class of antifungal agents used in the treatment of both superficial and systemic mycoses.[1][2] Their broad-spectrum activity and favorable safety profile have made them a cornerstone of antifungal therapy.[3] The emergence of drug-resistant fungal strains, however, necessitates the development of new and more effective triazole derivatives.[1][3] This document outlines the key aspects of triazole antifungals, from their fundamental mechanism to practical protocols for research and development.

The primary mechanism of action of triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51, also known as Erg11p).[4][5][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7] By inhibiting CYP51, triazoles disrupt membrane integrity, leading to fungal cell growth inhibition or death.[4][7]

Data Presentation

The following tables summarize the in vitro and in vivo antifungal activities of representative triazole derivatives against various fungal pathogens.

Table 1: In Vitro Antifungal Activity of Novel Triazole Derivatives (MIC µg/mL)

CompoundCandida albicansCryptococcus neoformansAspergillus fumigatusReference
Series 1a [8]
Compound 6b0.0156–0.50.0156–0.5-[8]
Compound 6c0.0156–0.50.0156–0.5-[8]
Series 2b [9]
Compound 5k0.1250.1258.0[9]
Compound 6c0.06250.06254.0[9]
Series 3c [10]
Compound A1≤0.125≤0.125-[10]
Compound A2≤0.125--[10]
Fluconazole 0.25-160.12-8>64[11]
Itraconazole 0.03-10.06-0.50.12-2[11]

a) A series of triazole derivatives with an alkyne linked in the side chain.[8] b) A series of triazole derivatives containing phenylethynyl pyrazole side chains.[9] c) A series of novel triazoles containing aryl-propanamide side chains.[10]

Table 2: In Vivo Efficacy of Novel Triazole Derivatives in a Murine Model of Systemic Candidiasis

CompoundDose (mg/kg)Fungal Burden Reduction (Kidney)Survival Rate (%)Reference
Compound 6c 1.0Significant-[9]
Syn2903 --Significantly improved[12]
SCH 56592 0.04 - 15.6--[11]
Fluconazole 10-Variable[12]

Signaling Pathway

The primary signaling pathway targeted by triazole derivatives is the ergosterol biosynthesis pathway. The key inhibitory step is the blockade of lanosterol 14α-demethylase (CYP51).

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51 (Erg11p) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Triazole_Derivative Triazole_Derivative CYP51 (Erg11p) CYP51 (Erg11p) Triazole_Derivative->CYP51 (Erg11p) Inhibition Cell_Growth_Inhibition Cell_Growth_Inhibition Fungal_Cell_Membrane->Cell_Growth_Inhibition Disruption leads to Synthesis_Workflow cluster_synthesis Synthesis of Triazole Derivatives start Start reactants Mix Substituted Benzoic Acid and Thiocarbohydrazide start->reactants heat Heat to 145°C for 40 min reactants->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with NaHCO3 Solution cool->neutralize wash Wash with Water and Filter neutralize->wash purify Recrystallize wash->purify characterize Characterize (IR, NMR, MS) purify->characterize end End characterize->end MIC_Workflow cluster_mic Broth Microdilution for MIC Determination start Start prep_drug Prepare Serial Dilutions of Triazole Derivative start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Add Drug and Inoculum to 96-well Plate prep_drug->plate_setup prep_inoculum->plate_setup incubate Incubate at 35°C for 24-48h plate_setup->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Drug_Development_Logic cluster_logic Logical Flow of Antifungal Drug Development design Rational Drug Design (SAR, Molecular Docking) synthesis Chemical Synthesis design->synthesis in_vitro In Vitro Evaluation (MIC, Cytotoxicity) synthesis->in_vitro moa Mechanism of Action Studies (Ergosterol Assay) in_vitro->moa in_vivo In Vivo Efficacy (Murine Models) in_vitro->in_vivo Promising Candidates moa->in_vivo preclinical Preclinical Development in_vivo->preclinical Lead Compound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-ethenyl-4-nitro-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-ethenyl-4-nitro-2H-1,2,3-triazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the two primary plausible synthetic routes.

Route A: N-vinylation of 4-nitro-2H-1,2,3-triazole

This approach involves the initial synthesis of 4-nitro-2H-1,2,3-triazole followed by the introduction of the ethenyl (vinyl) group.

Diagram of Synthetic Pathway - Route A

Route_A 2H-1,2,3-triazole 2H-1,2,3-triazole 4-nitro-2H-1,2,3-triazole 4-nitro-2H-1,2,3-triazole 2H-1,2,3-triazole->4-nitro-2H-1,2,3-triazole Nitration (HNO3/H2SO4) This compound This compound 4-nitro-2H-1,2,3-triazole->this compound N-vinylation (e.g., Acetylene, Base)

Caption: Synthetic pathway for this compound via nitration followed by N-vinylation.

Troubleshooting for Route A

Observed Problem Potential Cause(s) Recommended Solution(s)
Step 1: Nitration
Low to no yield of 4-nitro-2H-1,2,3-triazole.Incomplete reaction due to insufficient nitrating agent or low temperature.Ensure the use of a potent nitrating mixture (e.g., concentrated HNO₃ in H₂SO₄). Carefully control the addition of the triazole to the acid mixture at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at the specified temperature.[1]
Decomposition of starting material or product.The nitration of triazoles can be highly exothermic. Maintain strict temperature control throughout the reaction to prevent runaway reactions and decomposition.[1]
Formation of multiple nitrated isomers.While nitration of the parent 2H-1,2,3-triazole is expected to favor the 4-nitro product, over-nitration can occur. Use stoichiometric amounts of the nitrating agent and monitor the reaction progress by TLC or NMR.
Step 2: N-vinylation
Low yield of the desired 2-ethenyl isomer.Formation of a mixture of N1, N2, and N3-vinyl isomers.Alkylation/vinylation of 4-nitro-1,2,3-triazole is known to produce multiple isomers.[1] The regioselectivity can be influenced by the choice of base, solvent, and vinylating agent. Screen different bases (e.g., KOH, Cs₂CO₃) and solvents (e.g., DMSO, DMF) to optimize for the N2-isomer.[2]
Poor reactivity of 4-nitro-2H-1,2,3-triazole.The electron-withdrawing nitro group can decrease the nucleophilicity of the triazole nitrogen atoms. Employ more reactive vinylating agents or consider using a catalyst (e.g., a transition metal catalyst, though this may have its own set of challenges).
Polymerization of the vinylating agent or product.Vinyl compounds can be prone to polymerization, especially at elevated temperatures. Conduct the reaction at the lowest effective temperature and consider the use of a polymerization inhibitor if necessary.
Product is difficult to purify from isomeric byproducts.Similar polarity of the N-vinyl isomers.Isomeric products often have very similar physical properties. High-performance column chromatography with a carefully selected eluent system may be required for separation.
Route B: [3+2] Cycloaddition

This approach involves the reaction of a vinyl-substituted precursor with a nitro-substituted precursor to form the triazole ring. A plausible reaction is the cycloaddition of vinyl azide with a nitroalkene.

Diagram of Synthetic Pathway - Route B

Route_B Vinyl Azide Vinyl Azide This compound This compound Vinyl Azide->this compound [3+2] Cycloaddition Nitroalkene Nitroalkene Nitroalkene->this compound

Caption: Synthetic pathway for this compound via a [3+2] cycloaddition reaction.

Troubleshooting for Route B

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation.Low reactivity of the chosen vinyl azide or nitroalkene.The electronic properties of the substituents on both the vinyl azide and the nitroalkene can significantly impact the reaction rate. Consider using a more electron-rich vinyl azide or a more electron-deficient nitroalkene to facilitate the cycloaddition.[3][4][5]
Unfavorable reaction conditions.Cycloaddition reactions are sensitive to temperature and solvent. Screen a range of temperatures and solvents to find the optimal conditions. Some cycloadditions may require thermal or photochemical activation.
Formation of undesired regioisomers.Lack of regioselectivity in the cycloaddition.The regioselectivity of 1,3-dipolar cycloadditions can be difficult to control. The use of a catalyst (e.g., copper or ruthenium for azide-alkyne cycloadditions, which is a related reaction) can sometimes enforce a specific regiochemistry.[4][5] For a vinyl azide-nitroalkene reaction, computational studies may help predict the favored isomer.
Decomposition of vinyl azide.Vinyl azides can be unstable and may decompose, especially at elevated temperatures, to form highly reactive intermediates like vinyl nitrenes or 2H-azirines.[3][6]Use the mildest possible reaction conditions. Prepare the vinyl azide fresh and use it immediately. Avoid excessive heat and light.
Side reactions of the nitroalkene.Nitroalkenes are susceptible to Michael additions and other nucleophilic attacks.Ensure all reagents and solvents are dry and free of nucleophilic impurities. Add the vinyl azide to the nitroalkene to maintain a low concentration of the more reactive species.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable expected yield for the synthesis of this compound?

A1: As this is a novel compound without a well-established synthetic procedure, an expected yield is difficult to predict with certainty. Based on yields for analogous reactions, a yield in the range of 30-60% after optimization would be considered moderate to good. Initial attempts may result in lower yields.

Hypothetical Yield Comparison for N-vinylation of Triazoles

Triazole Substrate Vinylating Agent Conditions Reported Yield (%) Reference
1,2,3-triazolePhenylacetyleneCs₂CO₃, DMSO, 120 °C73[2]
1,2,4-triazolePhenylacetyleneCs₂CO₃, DMSO, 120 °C93[2]
1,2,3-triazoleEthyl propiolateCs₂CO₃, DMSO, 120 °CModerate[2]

Q2: How can I confirm the correct regiochemistry of the final product?

A2: A combination of spectroscopic techniques is essential for structure elucidation:

  • 1D and 2D NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC, NOESY): This is the most powerful tool for determining the connectivity and spatial relationships of atoms. The NOESY experiment can be particularly useful for confirming the proximity of the vinyl protons to the triazole ring protons, helping to distinguish between the N1 and N2 isomers.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this method provides unambiguous structural confirmation.

  • Mass Spectrometry: Confirms the molecular weight of the product.

Q3: Are there any specific safety precautions I should take?

A3: Yes, several hazards are associated with this synthesis:

  • Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care in a fume hood using appropriate personal protective equipment (PPE).

  • Azide-containing compounds: Organic azides, such as vinyl azide, can be explosive, especially when heated or subjected to shock. Handle with care, work on a small scale, and use appropriate safety shields.

  • Nitro compounds: Many nitro-containing organic molecules are energetic and can be sensitive to heat, shock, or friction.

Q4: My reaction seems to stall before all the starting material is consumed. What should I do?

A4: This could be due to several factors:

  • Decomposition of a reagent: One of the reagents may be degrading under the reaction conditions.

  • Product inhibition: The product itself may be inhibiting the catalyst or reacting with one of the starting materials.

  • Change in pH: The pH of the reaction mixture may have shifted to a non-optimal value.

Troubleshooting Workflow for Stalled Reactions

Stalled_Reaction Start Reaction Stalls Check_TLC Analyze by TLC/LC-MS Start->Check_TLC SM_Present Starting Material Remains? Check_TLC->SM_Present Add_Reagent Add more of the limiting reagent SM_Present->Add_Reagent Yes End Proceed to Workup SM_Present->End No Check_Catalyst Is a catalyst used? Add_Reagent->Check_Catalyst Add_Catalyst Add fresh catalyst Check_Catalyst->Add_Catalyst Yes Consider_Decomp Consider reagent/ product decomposition Check_Catalyst->Consider_Decomp No Optimize_Cond Re-optimize conditions (temp, conc.) Add_Catalyst->Optimize_Cond Consider_Decomp->Optimize_Cond Optimize_Cond->End

Caption: A logical workflow for troubleshooting a stalled chemical reaction.

Experimental Protocols

Protocol 1: Synthesis of 4-nitro-2H-1,2,3-triazole (Based on general nitration procedures)
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cooling: Cool the flask to 0 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Triazole: Dissolve 2H-1,2,3-triazole in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, ensuring the temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Workup: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: N-vinylation of 4-nitro-2H-1,2,3-triazole (Hypothetical, based on related reactions)
  • Preparation: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitro-2H-1,2,3-triazole, a base (e.g., cesium carbonate), and a dry aprotic solvent (e.g., DMSO).

  • Addition of Vinylating Agent: Introduce the vinylating agent. If using acetylene gas, bubble it through the reaction mixture. If using a liquid vinylating agent like vinyl acetate, add it via syringe. A catalyst, if required, would also be added at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry it, and concentrate it. Purify the crude product by column chromatography, paying close attention to the separation of potential isomers.

References

Technical Support Center: Nitration of 2H-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2H-1,2,3-triazole nitration.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of 2H-1,2,3-triazoles?

A1: The most frequently encountered side reactions during the nitration of 2H-1,2,3-triazoles include:

  • Polynitration: The introduction of multiple nitro groups onto the triazole ring or its substituents is a common issue, particularly under harsh nitrating conditions. For instance, the nitration of 2-phenyl-1,2,3,2H-triazole can yield mono-, di-, and even tri-nitro derivatives.[1]

  • Lack of Regioselectivity: Nitration can often occur at multiple positions, leading to a mixture of isomers. For example, in 2-phenyl-1,2,3,2H-triazole, nitration can occur on both the phenyl ring and the triazole ring. A compound previously identified as 2-(o-nitrophenyl)-1,2,3,2H-triazole was later correctly characterized as 4-nitro-2-p-nitrophenyl-1,2,3,2H-triazole.[1]

  • Ring Cleavage: Under strong acidic and oxidative conditions, the triazole ring can be susceptible to cleavage. For instance, the nitration of pyrazolo[3,4-d][2][3][4]triazoles has been observed to result in the opening of the triazole ring to form diazo-nitrimines.[5]

  • Rearrangement Reactions: The Dimroth rearrangement, a known reaction for 1,2,3-triazoles, could potentially occur under acidic nitrating conditions, leading to isomeric triazole products.[6]

  • Oxidation of Substituents: If the substituents on the triazole ring are sensitive to oxidation, they may be transformed under the nitrating conditions.

Q2: How do substituents on the 2H-1,2,3-triazole ring affect the nitration outcome?

A2: Substituents play a crucial role in directing the position and feasibility of nitration:

  • Substituents at the 2-position: The nature of the substituent at the N2 position significantly influences the reactivity and regioselectivity. For 2-phenyl-1,2,3,2H-triazoles, nitration can occur on the phenyl ring, with a pattern that closely resembles that of 1-phenylpyrazole.[1] For 2-alkyl-2H-1,2,3-triazoles, the electron-donating nature of the alkyl group can activate the triazole ring towards nitration. For example, the methyl group in 2-methyl-2H-1,2,3-triazole directs the incoming nitro group to the C5 position.[7]

  • Substituents at the 4- and 5-positions: Electron-donating groups on the carbon atoms of the triazole ring can favor nitration on the heterocyclic ring itself. The presence of a nitro group already on the ring makes it more electron-deficient and influences subsequent reactions.[7]

Troubleshooting Guides

Problem 1: Low yield of the desired mono-nitro product and formation of multiple products.

Possible Cause Suggested Solution
Reaction conditions are too harsh, leading to polynitration. - Use a milder nitrating agent. For exclusive mononitration of 2-phenyl-1,2,3,2H-triazole to the p-nitrophenyl derivative, consider using nitric acid in acetic anhydride instead of a mixture of nitric and sulfuric acids.[8] - Carefully control the reaction temperature, keeping it as low as is feasible for the reaction to proceed. - Reduce the reaction time and monitor the progress closely using techniques like TLC or LC-MS.
Lack of regioselectivity. - If nitrating a substituted triazole, consider the directing effects of the existing substituents. Electron-donating groups tend to direct ortho- and para- on an aromatic ring, while electron-withdrawing groups direct meta. On the triazole ring, electronic and steric effects of substituents will influence the position of nitration.[7] - Modify the synthetic strategy to introduce the nitro group before creating the triazole ring, if possible.
Decomposition of the starting material or product. - The 1,2,3-triazole ring is generally stable, but can be prone to cleavage under very harsh conditions.[9] If decomposition is suspected, use milder reaction conditions as described above. - Ensure the work-up procedure is not overly acidic or basic, which could degrade the product.

Problem 2: Unexpected product formation, possibly due to rearrangement.

Possible Cause Suggested Solution
Dimroth Rearrangement. - The Dimroth rearrangement is a known isomerization pathway for 1,2,3-triazoles.[6] If an unexpected isomer is formed, its characterization is the first step. - To avoid this, it may be necessary to explore different synthetic routes to the desired isomer that do not involve harsh acidic conditions on a pre-formed triazole ring.
Ring Cleavage and Recombination. - In some cases, particularly with fused ring systems, the triazole ring can open and potentially recombine to form a different heterocyclic system.[5] - If ring cleavage is suspected, milder nitrating conditions are essential. Alternative methods for introducing a nitro group, such as through a Sandmeyer-type reaction from an amino group, could be explored.

Experimental Protocols

Protocol 1: Regioselective Mononitration of 2-Phenyl-1,2,3,2H-triazole [8]

This protocol is designed to favor the formation of 2-(p-nitrophenyl)-1,2,3,2H-triazole while minimizing the formation of other isomers and polynitrated byproducts.

Materials:

  • 2-Phenyl-1,2,3,2H-triazole

  • Acetic anhydride

  • Nitric acid (d 1.52)

  • Ice

  • Ethanol

Procedure:

  • Dissolve 2-phenyl-1,2,3,2H-triazole (5 g) in acetic anhydride (50 ml).

  • Prepare a nitrating mixture by adding nitric acid (d 1.52, 25 ml) to acetic anhydride (25 ml) at approximately 15°C.

  • Add the nitrating mixture to the solution of 2-phenyl-1,2,3,2H-triazole. Precipitation should commence almost immediately.

  • Allow the reaction to proceed for 1 hour.

  • Pour the reaction mixture onto ice.

  • Collect the precipitate by filtration.

  • Crystallize the product from ethanol to yield 2-p-nitrophenyl-1,2,3,2H-triazole.

Visualizations

Logical Workflow for Troubleshooting Nitration Reactions

troubleshooting_workflow start Start Nitration Experiment check_outcome Analyze Reaction Outcome (TLC, LC-MS, NMR) start->check_outcome desired_product Desired Product Obtained (Good Yield & Purity) check_outcome->desired_product Success low_yield Low Yield / Multiple Products check_outcome->low_yield Impure unexpected_product Unexpected Product check_outcome->unexpected_product Incorrect Mass/Spectrum end End desired_product->end cause_harsh Possible Cause: Harsh Conditions low_yield->cause_harsh cause_regio Possible Cause: Poor Regioselectivity low_yield->cause_regio cause_rearrange Possible Cause: Rearrangement unexpected_product->cause_rearrange solution_mild Solution: Use Milder Reagents (e.g., HNO3/Ac2O) Control Temperature & Time cause_harsh->solution_mild solution_directing Solution: Consider Substituent Effects Modify Synthetic Route cause_regio->solution_directing solution_characterize Solution: Characterize Unexpected Product Consider Alternative Synthesis cause_rearrange->solution_characterize solution_mild->start solution_directing->start solution_characterize->start

Caption: Troubleshooting workflow for nitration of 2H-1,2,3-triazoles.

Experimental Workflow for Regioselective Mononitration

experimental_workflow start Start dissolve Dissolve 2-phenyl-1,2,3,2H-triazole in Acetic Anhydride start->dissolve prepare_nitrating Prepare Nitrating Mixture: HNO3 in Acetic Anhydride at 15°C dissolve->prepare_nitrating add_reagents Add Nitrating Mixture to Triazole Solution prepare_nitrating->add_reagents react React for 1 Hour add_reagents->react quench Quench Reaction on Ice react->quench filter Filter Precipitate quench->filter crystallize Crystallize from Ethanol filter->crystallize product Obtain 2-p-nitrophenyl-1,2,3,2H-triazole crystallize->product end End product->end

Caption: Experimental workflow for regioselective mononitration.

References

Technical Support Center: Optimizing Reaction Conditions for Vinyl Triazole Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their vinyl triazole polymerization experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of vinyl triazoles.

Issue 1: Low or No Polymer Yield

  • Question: My polymerization reaction resulted in a very low yield or no polymer at all. What are the possible causes and how can I troubleshoot this?

  • Answer: Low polymer yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Initiator Problems:

      • Initiator Choice: Ensure you are using a suitable initiator for your polymerization type (e.g., AIBN or potassium persulfate for free-radical polymerization).

      • Initiator Concentration: While the molecular weight of poly(1-vinyl-1,2,4-triazole) has been observed to be independent of initiator concentration in some cases, insufficient initiator can lead to low conversion.[1] Conversely, excessively high concentrations can lead to shorter polymer chains and potential side reactions.

      • Initiator Decomposition: Verify the age and storage conditions of your initiator. AIBN, for example, decomposes over time, and its effectiveness can be compromised if not stored properly at low temperatures.

    • Monomer Purity:

      • Impurities: Monomer impurities can inhibit polymerization. For instance, metallic impurities can interfere with the reaction.[2] It is crucial to use highly pure monomer. Purification techniques such as recrystallization or distillation may be necessary.

    • Oxygen Inhibition:

      • Degassing: Free radical polymerization is highly sensitive to oxygen, which acts as a radical scavenger. Ensure your reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) prior to and during the polymerization.

    • Reaction Temperature:

      • Insufficient Temperature: The reaction temperature must be appropriate for the chosen initiator to ensure an adequate rate of decomposition and radical generation. For AIBN, a common temperature range is 60-80°C.[3]

      • Excessive Temperature: Too high a temperature can lead to an uncontrolled polymerization and potentially side reactions.

    • Solvent Effects:

      • Solvent Purity: The purity of the solvent is critical. Impurities can act as inhibitors or chain transfer agents.

      • Solvent Choice: The choice of solvent can influence the polymerization kinetics. Proton-donor solvents have been shown to accelerate the polymerization of N-vinyltriazoles.[4]

Issue 2: Poor Control Over Molecular Weight and High Polydispersity

  • Question: I am obtaining a polymer with a broad molecular weight distribution (high polydispersity index, PDI). How can I achieve better control over the polymerization?

  • Answer: A high PDI indicates a lack of control over the polymerization process. To achieve a more uniform polymer, consider the following:

    • Controlled Radical Polymerization Techniques: For synthesizing polymers with a narrow molecular weight distribution, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly recommended.[3]

    • RAFT Polymerization Specifics:

      • RAFT Agent Selection: The choice of the RAFT agent is crucial and depends on the specific vinyl triazole monomer. For vinyl esters, which can exhibit similar reactivity to some vinyl triazoles, dithioesters and trithiocarbonates can sometimes inhibit polymerization, while xanthates or dithiocarbamates may be more suitable.[5]

      • Monomer to RAFT Agent Ratio: The ratio of monomer to RAFT agent is a key parameter for controlling the molecular weight of the resulting polymer.

    • Chain Transfer Reactions:

      • Solvent: Be mindful of the potential for chain transfer to the solvent. For instance, dioxane has been shown to cause chain transfer in the RAFT polymerization of N-vinyl pyrrolidone.[6] If you suspect this is an issue, consider using a different solvent.

      • Monomer: Chain transfer to the monomer can also occur, leading to branching and a broader PDI.

    • Temperature Control: Maintaining a stable and uniform temperature throughout the polymerization is essential for controlled reactions. Fluctuations in temperature can affect the rates of initiation, propagation, and termination, leading to a broader molecular weight distribution.

Frequently Asked Questions (FAQs)

Q1: What is a typical initiator used for the free-radical polymerization of vinyl triazoles, and at what concentration?

A1: Azo-bis(isobutyronitrile) (AIBN) is a commonly used thermal initiator for the free-radical polymerization of vinyl triazoles.[1] The concentration can vary, but a typical starting point is in the range of 0.1 to 1 mol% with respect to the monomer.

Q2: How does the choice of solvent affect the polymerization of vinyl triazoles?

A2: The solvent can have a significant impact on the polymerization kinetics. For N-vinyltriazoles, proton-donor solvents like water and acetic acid can accelerate the rate of polymerization compared to aprotic solvents like acetonitrile. The solubility of both the monomer and the resulting polymer in the chosen solvent is also a critical consideration. For instance, poly(1-vinyl-1,2,4-triazole) is soluble in water, DMF, and DMAA.[1]

Q3: What are the key parameters to control in RAFT polymerization of vinyl triazoles?

A3: The key parameters to control in RAFT polymerization are:

  • The choice of RAFT agent (Chain Transfer Agent - CTA).

  • The molar ratio of monomer to CTA, which primarily determines the target molecular weight.

  • The molar ratio of CTA to initiator.

  • The reaction temperature.

  • The choice of solvent.

Q4: How can I monitor the progress of my vinyl triazole polymerization?

A4: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the monomer conversion by comparing the integration of monomer vinyl peaks with that of the polymer backbone peaks.

  • Gel Permeation Chromatography (GPC): To determine the evolution of the molecular weight and polydispersity index (PDI) of the polymer over time.[3]

Q5: What are the typical glass transition temperatures (Tg) for polyvinyl triazoles?

A5: Poly(N-vinyl-1,2,3-triazole)s have been reported to exhibit high glass transition temperatures, typically in the range of 196–212 °C.[7]

Quantitative Data Summary

Table 1: Reaction Conditions for Free-Radical Polymerization of 1-Vinyl-1,2,4-triazole

ParameterValueReference
InitiatorAIBN[1]
Initiator Concentration1 × 10⁻³–3 × 10⁻² mol/L[1]
Monomer Concentration0.5–0.6 mol/L[1]
SolventsWater, DMF, DMAA[1]
Temperature50–90°C[1]

Table 2: Properties of Poly(N-vinyl-1,2,3-triazole)s from Conventional Free-Radical Polymerization

PropertyValueReference
Glass Transition Temperature (Tg)196–212 °C[7]
Characterization TechniquesNMR, TGA, DSC, GPC[7]

Table 3: Example of RAFT Polymerization Conditions for a Vinyl Triazole Derivative

ParameterValueReference
Monomer1-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-4-vinyl-1H-1,2,3-triazole (DVT)[3]
RAFT AgentS-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)-trithiocarbonate (DMP)[3]
InitiatorAIBN[3]
SolventDMSO[3]
Temperature70 °C[3]
Molar Ratio [DVT]₀:[DMP]₀:[AIBN]₀125:5:1[3]

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization of 1-Vinyl-1,2,4-triazole

  • Reagent Preparation:

    • Purify the 1-vinyl-1,2,4-triazole monomer by a suitable method (e.g., distillation or recrystallization) to remove any inhibitors or impurities.

    • Recrystallize the initiator (e.g., AIBN) from an appropriate solvent (e.g., methanol) if necessary.

    • Use high-purity, anhydrous solvents.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the vinyl triazole monomer and the desired amount of solvent.

    • Add the initiator (e.g., AIBN).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. To do this, freeze the mixture using liquid nitrogen, apply a vacuum to the flask, and then thaw the mixture while maintaining the vacuum. Backfill the flask with an inert gas like argon or nitrogen.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).

    • Allow the reaction to proceed for the desired amount of time, typically several hours.

  • Termination and Purification:

    • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: General Procedure for RAFT Polymerization of a Vinyl Triazole Monomer

  • Reagent Preparation:

    • Ensure the vinyl triazole monomer is free of impurities.

    • Select an appropriate RAFT agent and initiator.

    • Use high-purity, anhydrous solvents.

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the vinyl triazole monomer, RAFT agent, initiator, and solvent to a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar.

  • Degassing:

    • If not prepared in a glovebox, thoroughly degas the reaction mixture using freeze-pump-thaw cycles as described in Protocol 1.

  • Polymerization:

    • Place the sealed reaction vessel in a thermostatically controlled oil bath at the desired temperature (e.g., 60-80°C).

    • To monitor the reaction kinetics, samples can be withdrawn at specific time intervals using a gas-tight syringe under an inert atmosphere.

  • Quenching and Purification:

    • Once the desired monomer conversion is reached, quench the polymerization by rapidly cooling the reaction mixture and exposing it to air.

    • Isolate the polymer by precipitation in a suitable non-solvent.

    • Filter and wash the polymer to remove residual monomer, initiator, and RAFT agent.

    • Dry the final polymer under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification reagent_prep Reagent Preparation (Monomer, Initiator, Solvent) reaction_setup Reaction Setup reagent_prep->reaction_setup degassing Degassing (Freeze-Pump-Thaw) reaction_setup->degassing polymerization Polymerization (Controlled Temperature) degassing->polymerization monitoring Reaction Monitoring (NMR, GPC) polymerization->monitoring termination Termination/Quenching monitoring->termination precipitation Precipitation termination->precipitation drying Drying precipitation->drying final_polymer final_polymer drying->final_polymer Final Polymer

Caption: General experimental workflow for vinyl triazole polymerization.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Polymer Yield initiator_issue Initiator Problems start->initiator_issue monomer_purity Monomer Impurity start->monomer_purity oxygen Oxygen Inhibition start->oxygen temperature Incorrect Temperature start->temperature check_initiator Verify Initiator (Age, Storage, Concentration) initiator_issue->check_initiator purify_monomer Purify Monomer monomer_purity->purify_monomer degas_reaction Thoroughly Degas oxygen->degas_reaction optimize_temp Optimize Temperature temperature->optimize_temp

Caption: Troubleshooting logic for low polymer yield.

References

Technical Support Center: Troubleshooting Triazole Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for triazole click chemistry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during your experiments, particularly low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My click reaction has a very low or no yield. What are the first steps I should take to troubleshoot?

A1: When encountering a low or non-existent yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your starting materials and reagents, and then move on to optimizing the reaction conditions.

A recommended first step is to perform a positive control reaction with known reactive starting materials, such as a simple azide (e.g., benzyl azide) and alkyne (e.g., phenylacetylene), to confirm that your catalyst system and reaction setup are viable. If this control reaction works, the issue likely lies with your specific substrates. If the control fails, the problem is with the reagents or the general procedure.[1]

Here is a logical workflow for troubleshooting:

Troubleshooting_Workflow start Low/No Product check_reagents Verify Reagents (Azide, Alkyne, Copper, Ligand, Reductant) start->check_reagents run_control Run Positive Control Reaction check_reagents->run_control control_ok Control Successful? run_control->control_ok issue_substrates Problem with Your Substrates (Purity, Steric Hindrance, Solubility) control_ok->issue_substrates Yes control_fail Problem with Reagents/Procedure control_ok->control_fail No optimize_conditions Optimize Reaction Conditions (Concentrations, Solvent, Temperature) issue_substrates->optimize_conditions check_setup Check Reaction Setup (Degassing, Order of Addition) control_fail->check_setup success Successful Reaction optimize_conditions->success check_setup->optimize_conditions

Caption: Initial troubleshooting workflow for low conversion in click chemistry.

Q2: How can I be sure my azide and alkyne starting materials are of sufficient quality?

A2: The purity and stability of your azide and alkyne are critical for a successful reaction. Impurities can inhibit the copper catalyst or participate in side reactions.

  • Purification: Azides can be purified by column chromatography, though care should be taken as small-molecule organic azides can be explosive and should not be isolated from solvent.[2] Terminal alkynes can be purified by distillation or column chromatography.[3]

  • Characterization: Always characterize your starting materials by NMR and/or mass spectrometry to confirm their identity and purity before use.

  • Stability: Azides are generally stable but can be sensitive to strong reducing agents. Terminal alkynes can undergo oxidative homocoupling, especially in the presence of copper and oxygen. Store starting materials under an inert atmosphere if they are sensitive.

Protocol for Synthesis of an Organic Azide from an Alkyl Halide:

  • Prepare a 0.5 M solution of sodium azide (NaN₃) in DMSO by stirring for 24 hours at room temperature.

  • In a round-bottom flask, add the alkyl halide (10 mmol) to the 0.5 M NaN₃/DMSO solution (22 mL, 11 mmol).

  • Stir the mixture at 25°C until the starting material is consumed, as monitored by GC or TLC.

  • Quench the reaction by adding 50 mL of water.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the alkyl azide.[4]

Q3: My reaction is very sensitive to oxygen. How can I effectively degas my solvents?

A3: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, which is a common cause of low yields.[5] Degassing solvents is therefore a critical step.

Methods for Degassing Solvents:

MethodDescriptionEfficacy
Freeze-Pump-Thaw The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.Most Effective
Atmosphere Exchange with Sonication The solvent is sonicated under a light vacuum for 0.5-1 minute, followed by backfilling with an inert gas (e.g., Argon or Nitrogen). This is repeated 5-10 times.Moderately Effective
Purging (Sparging) An inert gas is bubbled through the solvent for 30-60 minutes.Least Effective, but suitable for many applications.

Protocol for Freeze-Pump-Thaw Degassing:

  • Place the solvent in a Schlenk flask sealed with a septum.

  • Immerse the flask in liquid nitrogen until the solvent is completely frozen.

  • Apply a high vacuum to the flask for 2-3 minutes while it remains in the liquid nitrogen.

  • Close the stopcock to the vacuum and remove the flask from the liquid nitrogen.

  • Allow the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle two more times.

  • After the final cycle, backfill the flask with an inert gas like argon or nitrogen.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields

Inconsistent yields are often traced back to the handling of the catalyst components. The order of addition and the preparation of the catalyst stock solutions are critical.

Recommended Protocol for a Standard Click Reaction:

  • Prepare Stock Solutions:

    • Copper(II) sulfate (CuSO₄): 20 mM in water.

    • Ligand (e.g., THPTA): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh for each use as it is prone to oxidation).

    • Azide and Alkyne: At appropriate concentrations in a suitable solvent.[1][5]

  • Reaction Assembly (Order of Addition is Crucial):

    • In a reaction vessel, add the azide and alkyne solutions.

    • Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 copper-to-ligand ratio is often recommended to protect the catalyst and biomolecules from oxidative damage.[1][8] Allow this mixture to stand for a few minutes before adding it to the reaction.[9]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5][9]

Order_of_Addition cluster_premix Catalyst Premix cluster_reaction Reaction Vessel CuSO4 CuSO4 Solution Premix Premixed Catalyst CuSO4->Premix Ligand Ligand (e.g., THPTA) Ligand->Premix Reaction_Mix Reaction Mixture Premix->Reaction_Mix Add to Substrates Azide Azide Azide->Reaction_Mix Alkyne Alkyne Alkyne->Reaction_Mix Final_Reaction Initiated Reaction Reaction_Mix->Final_Reaction Initiate with Reductant Na_Ascorbate Sodium Ascorbate (Freshly Prepared) Na_Ascorbate->Final_Reaction

Caption: Recommended order of reagent addition for CuAAC reactions.

Issue 2: Reaction Stalls or Proceeds Slowly

Slow or stalled reactions can be due to suboptimal concentrations of catalyst components, the choice of ligand, or the solvent system.

Optimizing Reaction Components:

ComponentRecommended ConcentrationNotes
Copper(II) Sulfate 50 µM to 2 mMFor bioconjugation, concentrations between 50 and 100 µM are generally sufficient.[9] Higher concentrations may be needed for less reactive substrates.
Ligand (THPTA/BTTAA) 1 to 5 molar equivalents relative to copperA 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidation.[1][8]
Sodium Ascorbate 5 to 50 molar equivalents relative to copperA slight excess is needed to keep the copper in the Cu(I) state.

Ligand Comparison:

For aqueous systems, water-soluble ligands are essential. THPTA and BTTAA are commonly used and are generally more effective than the less soluble TBTA in aqueous media.[10] Comparative studies have shown BTTAA to be a highly efficient ligand, often leading to faster reaction rates than THPTA.[11][12]

LigandRelative ActivitySolubility in Water
TBTA LowestLow
THPTA ModerateHigh
BTTES HighHigh
BTTAA HighestHigh

Solvent Effects:

The choice of solvent can significantly impact the reaction rate. Polar solvents are generally preferred. For bioconjugations, aqueous buffers are common. Co-solvents like DMSO or t-butanol can be used to improve the solubility of hydrophobic substrates.

Issue 3: Side Reactions and Product Purification

A common side reaction is the oxidative homocoupling of the terminal alkyne, which can be minimized by ensuring an oxygen-free environment and using a slight excess of the reducing agent.[2]

Monitoring Reaction Progress:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of the starting materials and the formation of the product. A "cospot," where the reaction mixture is spotted on top of the starting material, can help to resolve spots with similar Rf values.[13][14]

Protocol for Monitoring a Reaction by TLC:

  • Prepare a TLC chamber with a suitable solvent system that gives your starting material an Rf of 0.3-0.5.

  • On a TLC plate, spot three lanes: the starting material, a cospot of the starting material and the reaction mixture, and the reaction mixture.

  • Develop the plate and visualize the spots under UV light or with a suitable stain.

  • The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.[13][15]

  • NMR and HPLC-MS: These techniques can provide more detailed information about the reaction progress, including the formation of byproducts.[16][17]

Purification:

One of the advantages of click chemistry is that the product is often clean enough to be used without extensive purification. If purification is necessary, simple methods are usually sufficient:

  • Filtration: If the product precipitates from the reaction mixture.

  • Extraction: To remove water-soluble catalysts and reagents.

  • Column Chromatography: For more challenging separations.

  • Dialysis or Size-Exclusion Chromatography: For purifying bioconjugates. Copper ions can be removed by washing or dialysis with solutions containing EDTA.[8]

This technical support guide provides a starting point for troubleshooting your triazole click chemistry reactions. For more complex issues, further optimization of specific reaction parameters may be necessary.

References

Technical Support Center: Stabilization of 2-Ethenyl-4-nitro-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for the long-term storage and stabilization of 2-ethenyl-4-nitro-2H-1,2,3-triazole. The information is intended for researchers, scientists, and drug development professionals. The recommendations provided are based on the general properties of nitro-triazole energetic materials and vinyl-substituted heterocyclic compounds, as specific long-term stability data for this exact molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. It is crucial to protect it from heat, shock, friction, and static electricity.[1] Recommended storage temperatures should not exceed 30°C wherever practicable.[2] The material should be stored in a tightly sealed container made of a compatible material, and the storage area should be well-ventilated.[3] For nitro-containing compounds, storage at 2-8°C is often recommended.[4]

Q2: What are the primary signs of degradation to watch for during storage?

A2: Visual inspection can often reveal initial signs of degradation. Key indicators include:

  • Color Change: Development of a yellow or brown discoloration.

  • Gas Evolution: Swelling or pressurization of the container.

  • Change in Physical State: Unintended polymerization may lead to increased viscosity or solidification.

  • Odor: Emission of acidic or sharp odors, potentially indicating the release of nitrogen oxides.

Q3: What are the most likely degradation pathways for this compound?

A3: Two primary degradation pathways are of concern:

  • Thermal Decomposition of the Nitro-Triazole Ring: Like other nitro-aromatic energetic materials, the primary trigger for decomposition is often the cleavage of the C-NO₂ or N-NO₂ bond.[5] This can initiate a cascade of reactions, leading to the release of gases such as NO₂, NO, and N₂.[6][7]

  • Polymerization of the Ethenyl (Vinyl) Group: The vinyl group is susceptible to radical polymerization, which can be initiated by heat, light, or impurities. This process can lead to the formation of oligomers or polymers, altering the compound's chemical identity and properties.[8]

Q4: My sample has discolored. What steps should I take?

A4: Discoloration is a common indicator of chemical decomposition. If you observe this, it is crucial to handle the material with extreme caution. We recommend the following troubleshooting steps:

  • Safety First: Handle the material in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the potential for increased sensitivity.

  • Isolate the Sample: Segregate the discolored sample from other materials.

  • Perform Analytical Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC) to determine the purity of the sample and identify potential degradation products. Thermal analysis (DSC/TGA) can assess changes in its thermal stability.

Q5: Can I use stabilizers to prolong the shelf-life of this compound?

A5: While specific stabilizers for this compound are not documented, general strategies can be considered based on the degradation pathways.

  • For Preventing Polymerization: If the intended application allows, adding a small amount of a radical inhibitor (e.g., butylated hydroxytoluene (BHT) or hydroquinone) could prevent premature polymerization of the vinyl group. Compatibility testing is essential.

  • For Nitro-Compound Stability: Acid scavengers may be used to neutralize acidic decomposition products that can catalyze further degradation. However, their compatibility and effect on the compound's primary function must be thoroughly evaluated.

Quantitative Data on Thermal Stability

CompoundTrigger BondBDE (kJ/mol)
NATNO C-NO₂232.38
RDX N-NO₂182.48
HMX N-NO₂179.86
CL-20 N-NO₂171.96
TATB C-NH₂305.40
Data sourced from a computational study on nitro-triazole derivatives.[5]

Experimental Protocols

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset decomposition temperature and exothermic decomposition energy.

Methodology:

  • Sample Preparation: Accurately weigh 0.5 - 1.5 mg of the sample into a vented aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 350°C) at a constant heating rate, typically 5 or 10°C/min. Use an inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram. The onset of the first major exothermic peak indicates the beginning of thermal decomposition. Integrate the area under the exothermic peak to quantify the energy released. A lower onset temperature compared to a reference sample indicates reduced thermal stability.

Protocol 2: Purity Analysis using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the compound and detect the presence of degradation products.

Methodology:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the same solvent to a known concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis: Run the standards and the sample. Compare the retention time of the main peak in the sample to the standard. Calculate the purity by comparing the peak area of the sample against the calibration curve. The appearance of new, smaller peaks may indicate the presence of impurities or degradation products.

Visualizations

cluster_main Hypothetical Degradation Pathways Compound This compound Decomp_Intermediate Ring Cleavage Intermediates Compound->Decomp_Intermediate Heat / Shock (C-NO₂ Cleavage) Polymer Oligomers / Polymers Compound->Polymer Heat / Light (Radical Initiation) Gases Release of NO₂, N₂, H₂O Decomp_Intermediate->Gases

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Stability Assessment Workflow Start Receive New Batch Visual Visual Inspection (Color, State) Start->Visual Purity Purity Analysis (HPLC) Visual->Purity Thermal Thermal Analysis (DSC / TGA) Purity->Thermal Decision Meets Specs? Thermal->Decision Store Place in Long-Term Storage Decision->Store Yes Reject Reject Batch / Further Investigation Decision->Reject No

Caption: Workflow for assessing the stability of a new compound batch.

cluster_troubleshooting Troubleshooting Guide for Suspected Degradation Start Suspect Degradation (e.g., Discoloration, Gas) Safety WORK SAFELY (Use Fume Hood, PPE) Start->Safety Isolate Isolate the Sample Safety->Isolate Analyze Perform Analysis (HPLC, DSC) Isolate->Analyze Purity_Check Is Purity > 98% and Thermally Stable? Analyze->Purity_Check Use_Caution Use With Caution (Monitor Closely) Purity_Check->Use_Caution Yes Dispose Dispose of Sample Following Safety Protocols Purity_Check->Dispose No

Caption: Decision-making guide for handling potentially degraded samples.

References

preventing unwanted polymerization of 2-ethenyl-4-nitro-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-ethenyl-4-nitro-2H-1,2,3-triazole

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this compound to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is a nitrogen-rich, energetic heterocyclic compound.[1][2] Its structure contains a vinyl (ethenyl) group, which is susceptible to polymerization. The triazole ring and the strongly electron-withdrawing nitro group activate the carbon-carbon double bond, making the monomer highly susceptible to free-radical polymerization.[3][4] This process, where individual monomer molecules link together to form long polymer chains, can be initiated by factors like heat, light, or impurities.[5]

Q2: What are the primary triggers for unwanted polymerization of this monomer?

A2: Unwanted polymerization is typically initiated by free radicals.[3] The main triggers that can generate free radicals and initiate polymerization include:

  • Heat: Elevated temperatures can cause spontaneous thermal polymerization.[6] As an energetic compound, it may also have a lower thermal stability threshold.[7]

  • Light: UV radiation can provide the energy to initiate radical formation.

  • Contamination: Impurities such as peroxides (often formed from air exposure), metal salts, or residual catalysts from synthesis can act as initiators.[5][8]

  • Oxygen: While sometimes acting as an inhibitor, oxygen can also form peroxides in the presence of other compounds, which then initiate polymerization.[5][6]

Q3: What are the visible signs of unwanted polymerization?

A3: The onset of polymerization can be identified by several physical changes in the monomer sample:

  • A noticeable increase in viscosity (the liquid becomes thicker).

  • The formation of a gel or solid precipitate.

  • Generation of heat (an exothermic reaction), which can be dangerous and lead to a runaway reaction.[9]

  • Changes in color or clarity.

Troubleshooting Guide

Q4: My solution of this compound has become viscous or has solidified. What happened?

A4: This is a clear indication that polymerization has occurred. The monomer has linked together to form polymer chains, drastically increasing the viscosity and eventually leading to a solid state. This was likely triggered by exposure to heat, light, or a contaminant that initiated a free-radical chain reaction.[6][9] Once solidified, the product is a polymer and cannot be reverted to the monomer. The material should be handled and disposed of safely, considering its energetic nature.[10]

Q5: How can I prevent polymerization during storage?

A5: Proper storage is critical. You should:

  • Add a Stabilizer: Incorporate a suitable polymerization inhibitor at a recommended concentration (see Table 1).[6]

  • Control Temperature: Store the monomer at low temperatures (refrigerated, 2-8°C) to minimize thermal initiation.

  • Exclude Light: Use an amber or opaque container to protect the monomer from UV light.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides from atmospheric oxygen.

Q6: What type of polymerization inhibitors should I use, and at what concentration?

A6: The choice of inhibitor depends on the experimental conditions and required purity. Free-radical scavengers are most effective. Phenolic inhibitors like hydroquinone (HQ) or butylated hydroxytoluene (BHT) are common choices for storage.[6] For applications where the inhibitor must be removed, 4-tert-butylcatechol (TBC) is often used.[6] Stable nitroxide radicals like TEMPO are also highly effective inhibitors.[9][11] The optimal concentration should be determined experimentally, but typical ranges are provided in Table 1.

Q7: How do I prevent polymerization from occurring during a reaction or purification process (e.g., distillation)?

A7: Heating the monomer increases the risk of polymerization significantly.[6]

  • Use a Retarder/Inhibitor: Add a high-temperature inhibitor or a retarder that is effective at the process temperature. Phenothiazine and some hydroxylamines are used for this purpose.[6]

  • Minimize Heat Exposure: Use the lowest possible temperature and shortest duration for any heating steps. Vacuum distillation is recommended to lower the boiling point.

  • Maintain an Inert Atmosphere: Continuously purge the system with nitrogen or argon to prevent oxygen ingress.

  • Ensure Cleanliness: Use scrupulously clean glassware and equipment, free from any potential radical initiators.

Data Presentation

Table 1: Recommended Polymerization Inhibitors and Storage Conditions

Inhibitor TypeExample InhibitorsTypical Concentration (ppm)Recommended Use
Phenolic Compounds Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT), 4-tert-butylcatechol (TBC)50 - 500General storage and transport; easily removed with a basic wash.[6][8]
Nitroxide Radicals (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)10 - 200Highly effective radical scavenger for storage and processing.[6][11]
Aromatic Amines Phenothiazine, Phenylenediamines200 - 1000High-temperature applications like distillation (often acts as a retarder).[6]
Inorganic Salts Cuprous chloride, Ferric chlorideVariesCan be effective but may interfere with subsequent reactions.[8]

Note: The optimal inhibitor and concentration must be determined empirically for your specific application.

Experimental Protocols

Protocol: Screening for Effective Polymerization Inhibitors

Objective: To determine the most effective inhibitor and optimal concentration to prevent the thermal polymerization of this compound.

Materials:

  • Purified this compound monomer

  • Candidate inhibitors (e.g., BHT, MEHQ, TEMPO)

  • Anhydrous, inhibitor-free solvent (e.g., acetonitrile or toluene)

  • Small-volume glass vials with airtight caps

  • Heating block or oven with precise temperature control

  • Viscometer or rheometer (optional)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of each candidate inhibitor (e.g., 1000 ppm) in the chosen anhydrous solvent.

  • Sample Preparation:

    • Label a series of vials for each inhibitor and concentration to be tested, including a "no inhibitor" control.

    • In each vial, place a precise amount of the monomer (e.g., 1 mL).

    • Using a microliter syringe, add the calculated volume of inhibitor stock solution to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Add pure solvent to the control.

    • Cap the vials tightly under an inert atmosphere if possible.

  • Accelerated Aging:

    • Place all vials in a heating block set to a temperature that induces polymerization in the control sample within a reasonable timeframe (e.g., 60-80°C). This temperature should be determined in a preliminary test with the uninhibited monomer.

    • Caution: Conduct this step behind a safety shield due to the energetic nature of the compound.

  • Monitoring and Analysis:

    • Visually inspect the samples at regular intervals (e.g., every 30 minutes).

    • Record the "induction time" for each sample – the time taken for the first signs of polymerization (e.g., increased viscosity, gel formation) to appear.[6]

    • (Optional) At the end of the experiment, cool the samples and measure their viscosity to quantify the extent of polymerization.

  • Evaluation: The most effective inhibitor will be the one that provides the longest induction period at the lowest concentration.

Mandatory Visualization

Troubleshooting_Workflow start Unwanted Polymerization Suspected symptoms Observe Symptoms start->symptoms viscosity Increased Viscosity or Gel Formation symptoms->viscosity solid Solidification symptoms->solid exotherm Heat Generation (Exotherm) symptoms->exotherm causes Identify Potential Causes viscosity->causes dispose Product is Polymerized. Safely Dispose. solid->dispose exotherm->causes heat Excessive Heat causes->heat light UV Light Exposure causes->light contaminants Contamination (e.g., O₂, Peroxides, Metals) causes->contaminants solutions Implement Corrective Actions heat->solutions light->solutions contaminants->solutions storage Store in Cool (2-8°C), Dark, Inert Environment solutions->storage inhibitor Add/Verify Inhibitor (e.g., BHT, TEMPO) solutions->inhibitor purify Purify Monomer/ Use Clean Equipment solutions->purify

Caption: Troubleshooting workflow for identifying and preventing unwanted polymerization.

References

identifying common impurities in 2-ethenyl-4-nitro-2H-1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethenyl-4-nitro-2H-1,2,3-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most prevalent impurities are typically isomers formed during the N-vinylation step, unreacted starting material, and potential polymerization products. Given that the alkylation of 4-nitro-1,2,3-triazole can yield N1, N2, and N3 substituted products, the vinylation is expected to produce a mixture of isomers.

Q2: How can I distinguish between the different N-ethenyl-4-nitro-1,2,3-triazole isomers?

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for isomer differentiation. The chemical shifts of the triazole ring proton and the vinyl protons will differ for each isomer. X-ray crystallography can provide definitive structural confirmation if suitable crystals can be obtained.

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material and the formation of the product and byproducts. For purity assessment and impurity identification, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and NMR spectroscopy are recommended.

Q4: What are the potential side reactions to be aware of during the synthesis?

Besides the formation of isomers, polymerization of the vinyl group can occur, especially at elevated temperatures or in the presence of radical initiators. Additionally, the nitro group can be susceptible to reduction or nucleophilic substitution under certain conditions, although this is less common during N-vinylation. Some vinylation methods have been reported to generate unknown nitro byproducts.[1][2]

Troubleshooting Guides

Issue 1: Multiple spots observed on TLC analysis of the crude product.
  • Question: My TLC plate shows multiple spots after the reaction. What are they, and how can I isolate my target compound?

  • Answer: The multiple spots likely correspond to the desired this compound, other N-ethenyl isomers (1-ethenyl-4-nitro-1H-1,2,3-triazole and 1-ethenyl-5-nitro-1H-1,2,3-triazole), and unreacted 4-nitro-2H-1,2,3-triazole. Isolation of the desired isomer can typically be achieved using column chromatography.

Compound Typical Rf Value (Example System: Ethyl Acetate/Hexane 1:1) Identification Notes
4-nitro-2H-1,2,3-triazole (Starting Material)LowMore polar than the N-ethenyl products.
This compound (Target) MediumPolarity will be intermediate among the isomers.
1-ethenyl-4-nitro-1H-1,2,3-triazole (Isomer)Medium-HighIsomers will have slightly different polarities.
1-ethenyl-5-nitro-1H-1,2,3-triazole (Isomer)Medium-HighIsomers will have slightly different polarities.
Issue 2: Unexpected signals in the 1H NMR spectrum of the purified product.
  • Question: I have purified my product, but the 1H NMR spectrum shows more signals than expected for this compound. What could be the cause?

  • Answer: This could be due to the co-elution of an isomeric impurity during chromatography. The chemical shifts of the triazole ring proton and the vinyl protons are sensitive to the position of the ethenyl group on the triazole ring. Compare your spectrum to the expected values for all possible isomers.

Compound Approximate 1H NMR Chemical Shifts (δ, ppm)
Triazole-H
This compound ~8.5
1-ethenyl-4-nitro-1H-1,2,3-triazole~8.3
1-ethenyl-5-nitro-1H-1,2,3-triazole~8.1
Note: These are estimated values and will vary depending on the solvent and instrument.
Issue 3: Low yield of the desired product.
  • Question: The yield of my this compound is consistently low. What factors could be contributing to this?

  • Answer: Low yields can result from several factors:

    • Incomplete reaction: Monitor the reaction by TLC to ensure the starting material is fully consumed. If not, consider extending the reaction time or increasing the temperature cautiously.

    • Isomer formation: A significant portion of the starting material may be converted to undesired isomers. Optimizing the reaction conditions (solvent, base, temperature) may improve the regioselectivity.

    • Polymerization: The vinyl group can polymerize. Ensure the reaction is performed under an inert atmosphere and that the temperature is carefully controlled. The addition of a radical inhibitor might be beneficial.

    • Product degradation: The product may be unstable under the reaction or work-up conditions. Minimize the exposure to high temperatures and strong acids or bases.

Experimental Protocols

Synthesis of 4-nitro-2H-1,2,3-triazole (Starting Material)

The synthesis of 4-nitro-2H-1,2,3-triazole is typically achieved through the direct nitration of 2H-1,2,3-triazole.[3]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.

  • Addition of Triazole: Slowly add 2H-1,2,3-triazole to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Proposed Synthesis of this compound via Direct N-Vinylation

This is a proposed method based on general procedures for N-vinylation of azoles.[1][2][4]

  • Reaction Setup: To a solution of 4-nitro-2H-1,2,3-triazole in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., potassium carbonate, cesium carbonate).

  • Addition of Vinylating Agent: Add a vinylating agent such as vinyl acetate or a vinyl sulfonium salt.[5][6] The reaction may require a transition metal catalyst (e.g., a palladium or copper complex) in some cases.

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen vinylating agent and catalyst system (e.g., 70-100 °C).[4][7]

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water, and purify the crude product by column chromatography on silica gel to separate the isomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 4-nitro-2H-1,2,3-triazole C Reaction Mixture A->C B Vinylation Reagent (e.g., Vinyl Acetate) B->C D Crude Product C->D Work-up E Column Chromatography D->E F Isolated Product (this compound) E->F G Isomeric Impurities E->G H NMR, LC-MS, HPLC F->H

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Purity of Final Product q1 Multiple spots on TLC? start->q1 a1_yes Likely Isomers and/or Unreacted Starting Material q1->a1_yes Yes a1_no Proceed to NMR Analysis q1->a1_no No solution1 Optimize Column Chromatography (change solvent system, gradient) a1_yes->solution1 q2 Unexpected NMR signals? a1_no->q2 a2_yes Co-eluting Isomer q2->a2_yes Yes a2_no Consider other impurities (e.g., solvent residue) q2->a2_no No solution2 Re-purify by Chromatography or Recrystallization a2_yes->solution2

Caption: Troubleshooting decision tree for identifying common impurities in the synthesis.

References

alternative catalysts for reactions with 2-ethenyl-4-nitro-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Ethenyl-4-nitro-2H-1,2,3-triazole

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A: this compound possesses three main sites for chemical modification, making it a valuable building block in synthesis:

  • The Nitro Group (-NO₂): The electron-withdrawing nitro group can be readily reduced to a primary amine (-NH₂). This transformation is fundamental for introducing a wide range of functionalities. Common reduction methods include catalytic hydrogenation.[1][2]

  • The Ethenyl (Vinyl) Group (-CH=CH₂): The vinyl group is susceptible to various addition reactions. A key reaction is hydroamination, which allows for the introduction of nitrogen-containing substituents.[3][4] It can also participate in polymerization reactions.

  • The Triazole Ring (C-H bond): The C-H bond at the 5-position of the triazole ring can be functionalized through transition-metal-catalyzed C-H activation/functionalization reactions, such as arylation, alkenylation, or acylation.[5][6]

Q2: What are some common alternative catalysts for reactions involving the triazole core?

A: While copper catalysts are standard for many triazole syntheses (e.g., CuAAC click chemistry), a variety of other metals can be used for specific transformations, particularly for C-H functionalization.[7][8] Palladium, rhodium, and iridium catalysts are effective for these reactions.[9][10] Please refer to the data table below for a detailed comparison.

Q3: Are there metal-free catalytic options for reactions involving triazoles?

A: Yes, metal-free catalysis is a growing field for triazole chemistry to avoid potential metal contamination of products.[11][12]

  • Organocatalysts: Strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively catalyze cycloaddition reactions.[8][13]

  • Base-Mediated Reactions: Inorganic bases such as Cesium Carbonate (Cs₂CO₃) in DMSO can promote the hydroamination of the vinyl group.[4]

  • Acid Catalysis: Acetic acid has been used to promote the synthesis of 1,5-disubstituted-1,2,3-triazoles in a metal-free, three-component reaction.[13][14]

  • Ionic Liquids (ILs): ILs can serve as both the solvent and catalyst, improving reaction rates and regioselectivity in cycloaddition reactions.[8][13]

Troubleshooting Guides

Issue 1: Low yield during the catalytic reduction of the nitro group.

Potential Cause Troubleshooting Step Explanation
Catalyst Inactivity/Poisoning Use fresh catalyst. Ensure the substrate and solvent are free from sulfur or other known catalyst poisons. Consider increasing catalyst loading (e.g., from 5 mol% to 10 mol%).Palladium on carbon (Pd/C) is a common choice, but its activity can be diminished by contaminants.[15][16]
Inefficient Hydrogen Transfer Increase hydrogen pressure. Ensure vigorous stirring to maximize gas-liquid mixing.Proper contact between the hydrogen gas, catalyst, and substrate is critical for reaction efficiency.[17]
Sub-optimal Reaction Conditions Vary the solvent (Methanol, Ethanol, and Ethyl Acetate are common). Optimize the temperature; some reductions proceed well at room temperature, while others may require gentle heating.The choice of solvent can significantly impact substrate solubility and catalyst activity.[16]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting material is still present.Visual indicators can be misleading; analytical monitoring provides a clear picture of the reaction's status.

Issue 2: Unwanted polymerization of the vinyl group during a reaction.

Potential Cause Troubleshooting Step Explanation
Radical Formation at High Temperatures Lower the reaction temperature. Add a radical inhibitor (e.g., hydroquinone, BHT) to the reaction mixture.The vinyl group is susceptible to free-radical polymerization, a process often initiated by heat.
Presence of Polymerization Catalysts Ensure all glassware is meticulously clean and free of trace metals or acidic/basic residues that might initiate polymerization.Unintended contaminants can sometimes catalyze undesirable side reactions.
Oxygen Exposure Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Oxygen can sometimes contribute to the formation of radical species that initiate polymerization.

Issue 3: Difficulty in achieving C-H functionalization at the C5-position of the triazole ring.

| Potential Cause | Troubleshooting Step | Explanation | | Incorrect Catalyst System | Screen different palladium or rhodium catalysts and ligands. Pd(OAc)₂ is a common starting point for arylation.[6][18] | C-H activation is highly dependent on the catalyst, ligand, and oxidant combination. The triazole ring itself acts as a directing group.[10] | | Deactivating Effect of Nitro Group | The strongly electron-withdrawing nitro group can deactivate the ring towards electrophilic-type C-H activation. Consider performing the C-H functionalization before nitration if the synthetic route allows. | The electronic nature of the substrate is a critical factor in C-H activation reactions. | | Poor Substrate/Catalyst Solubility | Change the solvent to improve the solubility of all reaction components. Common solvents for these reactions include DMF, DMSO, or dioxane.[18] | If the catalyst or substrate is not fully dissolved, the reaction will be slow and inefficient. | | Product Instability | After the workup, if the TLC spot changes or disappears, your product may be unstable to the acidic or basic conditions used. Test the stability of a small sample before performing a full-scale workup.[19] | Workup procedures can sometimes degrade the desired product.[19] |

Data Presentation: Alternative Catalysts

The following table summarizes alternative catalysts for key transformations relevant to this compound and related structures.

Catalyst TypeCatalyst Example(s)Reaction TypeAdvantages / Key Features
Palladium Pd(OAc)₂, Pd/CC-H Arylation, Nitro ReductionVersatile for C-C bond formation.[6][20] Pd/C is a robust and standard catalyst for hydrogenation.[15]
Rhodium Rh₂(S-NTTL)₄C-H Functionalization (sp³ C-H)Effective for selective C-H insertion reactions.[9] Can be used in cascade reactions.[21]
Iridium [CpIrCl₂]₂/AgSbF₆C-H AcylmethylationHigh reactivity for C-H activation.
Ruthenium CpRuCl(PPh₃)₂Azide-Alkyne CycloadditionProvides 1,5-disubstituted triazoles, complementary to the 1,4-isomers from copper catalysis.[14]
Iron FeCl₃HydroaminationInexpensive and efficient catalyst for anti-Markovnikov hydroamination of vinyl groups.[22]
Organocatalyst DBU, Acetic AcidCycloaddition, HydroaminationMetal-free, avoids product contamination. DBU is effective for cycloadditions with vinyl azides.[8][13] Acetic acid can catalyze multicomponent reactions.[14]
Base-Mediated Cs₂CO₃, t-BuOKHydroamination, CycloadditionSimple, cost-effective, and transition-metal-free conditions.[4][23]

Experimental Protocols

Protocol: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes a general procedure for the reduction of the nitro group on the triazole ring to an amine using Palladium on Carbon (Pd/C) as a catalyst.

Materials:

  • This compound (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol (as solvent)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite™

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the this compound.

  • Solvent Addition: Add methanol or ethanol to dissolve the starting material (concentration typically 0.1 M).

  • Inerting: Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle in an inert atmosphere if possible.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is completely consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with additional solvent to ensure all product is collected.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-ethenyl-4-amino-2H-1,2,3-triazole, which can be purified further by crystallization or column chromatography if necessary.

Visualizations

catalyst_selection_workflow start Define Desired Transformation q1 What is the target reaction? start->q1 nitro_reduction Nitro Group Reduction q1->nitro_reduction -NO₂ → -NH₂ ch_func C-H Functionalization q1->ch_func Triazole C-H → C-C vinyl_add Vinyl Group Addition q1->vinyl_add C=C → C-C-N cat_pdc Use Pd/C with H₂ or Raney Nickel nitro_reduction->cat_pdc cat_pd_rh Use Pd(OAc)₂ for Arylation or Rh(II) for Insertion ch_func->cat_pd_rh cat_fe_base Use FeCl₃ or Base (Cs₂CO₃) for Hydroamination vinyl_add->cat_fe_base

Caption: Catalyst selection workflow for functionalizing this compound.

nitro_reduction_pathway reactant This compound product 2-ethenyl-4-amino-2H-1,2,3-triazole reactant->product Reduction catalyst Catalyst: Pd/C Reagent: H₂ Gas catalyst->reactant

Caption: Reaction pathway for the catalytic reduction of the nitro group.

regioselectivity_control start Azide + Terminal Alkyne cu_cat Cu(I) Catalyst (e.g., CuI) start->cu_cat CuAAC 'Click' ru_cat Ru(II) Catalyst (e.g., Cp*RuCl) start->ru_cat RuAAC prod_1_4 1,4-disubstituted 1,2,3-triazole cu_cat->prod_1_4 prod_1_5 1,5-disubstituted 1,2,3-triazole ru_cat->prod_1_5

Caption: Catalyst control of regioselectivity in triazole synthesis.

References

Technical Support Center: Refining HPLC Purification of 2-ethenyl-4-nitro-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-ethenyl-4-nitro-2H-1,2,3-triazole by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for purifying this compound?

A1: A good starting point for reversed-phase HPLC purification of a moderately polar compound like this compound would be a C18 column with a gradient elution using water and acetonitrile (MeCN) as mobile phases. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to both solvents to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[1]

Q2: My peak for this compound is tailing. What are the common causes and solutions?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors. For polar, nitrogen-containing compounds like your triazole, interaction with residual silanol groups on the silica-based stationary phase is a frequent cause.[1] Here are some troubleshooting steps:

  • Increase Mobile Phase Acidity: Lowering the pH of the mobile phase by adding or increasing the concentration of an acidic modifier (e.g., TFA, formic acid) can protonate the analyte and suppress silanol interactions.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.[2]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. A thorough column wash with a strong solvent is recommended.[2]

  • Use of a Base-Deactivated Column: Employing a column with end-capping or a polar-embedded stationary phase can reduce silanol interactions.

Q3: I am observing inconsistent retention times for my compound. What could be the reason?

A3: Fluctuations in retention time can compromise the reproducibility of your purification. The most common causes include:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can significantly impact retention times in reversed-phase chromatography.[3] Ensure accurate and consistent preparation of your mobile phases. Using a high-precision pump and online degasser is also crucial.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. A column thermostat should be used to maintain a constant temperature.[4]

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to drifting retention times.[2]

  • pH Fluctuation: If you are operating near the pKa of your compound, minor shifts in the mobile phase pH can cause significant changes in retention. Ensure your mobile phase is adequately buffered.[5]

Q4: I'm not getting good separation between my target compound and an impurity. How can I improve the resolution?

A4: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Modify the Organic Solvent Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.

  • Adjust the pH: If the impurity has different acidic/basic properties than your target compound, adjusting the mobile phase pH can significantly change their relative retention times.

  • Change the Stationary Phase: If other options fail, using a column with a different stationary phase chemistry (e.g., a phenyl or polar-embedded column) can provide a different selectivity.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

dot

Caption: Troubleshooting workflow for poor peak shape.

Problem 2: Drifting or Inconsistent Retention Times

dot

Caption: Troubleshooting workflow for inconsistent retention times.

Experimental Protocols

Suggested Starting HPLC Purification Protocol

This protocol provides a robust starting point for the purification of this compound.

ParameterRecommended Condition
Column C18, 5 µm particle size, 100 Å pore size, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength for the compound)
Injection Volume 10-50 µL (depending on sample concentration)
Sample Preparation Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., MeCN or a mixture of MeCN/water) and filter through a 0.45 µm syringe filter before injection.
Column Washing Protocol

To maintain column performance and remove strongly retained impurities, a regular washing protocol is recommended.

StepSolventFlow Rate (mL/min)Duration (min)
1Mobile Phase (initial conditions)1.010
2100% Water1.020
3100% Acetonitrile1.030
4100% Isopropanol0.530
5100% Acetonitrile1.020
6Mobile Phase (initial conditions)1.030

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Peak Tailing
ModifierTailing Factor
None2.5
0.1% Formic Acid1.8
0.1% Trifluoroacetic Acid1.2

Note: Tailing factor is a measure of peak asymmetry. A value of 1 indicates a perfectly symmetrical peak.

Table 2: Influence of Organic Solvent on Resolution
Organic SolventResolution (between target and key impurity)
Acetonitrile1.3
Methanol1.8

Note: A resolution value > 1.5 is generally considered to indicate a good separation.

Experimental Workflow Diagram

dot

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run HPLC Run & Analysis cluster_post Post-Run Processing SamplePrep Prepare and filter sample InjectSample Inject sample SamplePrep->InjectSample MobilePhasePrep Prepare and degas mobile phases SystemEquil Equilibrate HPLC system MobilePhasePrep->SystemEquil SystemEquil->InjectSample RunGradient Run gradient purification method InjectSample->RunGradient DetectCompound Detect compound (e.g., UV) RunGradient->DetectCompound CollectFractions Collect fractions DetectCompound->CollectFractions AnalyzeFractions Analyze collected fractions for purity CollectFractions->AnalyzeFractions PoolFractions Pool pure fractions AnalyzeFractions->PoolFractions SolventEvap Evaporate solvent PoolFractions->SolventEvap FinalProduct Obtain purified product SolventEvap->FinalProduct

Caption: General workflow for HPLC purification.

References

Technical Support Center: Managing Exothermic Reactions in 2H-1,2,3-Triazole Nitration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitration of 2H-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the highly exothermic nature of this reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety data.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with the nitration of 2H-1,2,3-triazole?

A1: The primary hazard is a runaway exothermic reaction. Nitration reactions are inherently energetic, and the introduction of a nitro group onto the triazole ring significantly increases the energy content of the molecule, creating a thermally sensitive product.[1] Insufficient cooling or improper reagent addition can lead to a rapid increase in temperature and pressure, potentially causing a violent decomposition of the reaction mixture.

Q2: What is the standard nitrating agent for 2H-1,2,3-triazole?

A2: The most common method for the nitration of 2H-1,2,3-triazole is the use of a mixed acid solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3] The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]

Q3: What is the expected product of the nitration of 2H-1,2,3-triazole?

A3: The direct nitration of 2H-1,2,3-triazole typically yields 4-nitro-2H-1,2,3-triazole.[2][4] The position of nitration can be influenced by substituents on the triazole ring. For instance, a methyl group at the N2 position directs nitration to the C5 position.[3]

Q4: Can the product, 4-nitro-2H-1,2,3-triazole, be further nitrated?

A4: Yes, further nitration to produce dinitro-1,2,3-triazole is possible but requires more potent nitrating agents, such as nitronium tetrafluoroborate (NO₂BF₄) or acetyl nitrate.[2] It is crucial to be aware that increasing the number of nitro groups will further enhance the energetic properties and sensitivity of the compound.

Q5: What are the key parameters to control during the reaction?

A5: The most critical parameters to control are temperature, the rate of addition of the nitrating agent, and efficient stirring.[3] Maintaining a low temperature throughout the addition and the reaction period is essential to dissipate the heat generated. A slow, controlled addition of the mixed acid ensures that the heat evolution rate does not exceed the cooling capacity of the reactor setup. Vigorous stirring is necessary to ensure homogenous mixing and prevent localized "hot spots."

Q6: What are the signs of a runaway reaction?

A6: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature, a sudden evolution of gas (often brown fumes of nitrogen oxides), a change in the color of the reaction mixture, and an increase in pressure within the reaction vessel.

Q7: What immediate actions should be taken in case of a suspected runaway reaction?

A7: In the event of a suspected runaway reaction, immediate cooling is the first priority. This can be achieved by adding a pre-chilled, inert solvent (if compatible and safe to do so) or by using an external cooling bath with a high cooling capacity (e.g., dry ice/acetone). If the reaction is being performed in a fume hood, the sash should be lowered, and personnel should evacuate the immediate area. It is crucial to have a pre-defined emergency plan in place before starting the experiment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction temperature is rising too quickly during nitrating agent addition. 1. Addition rate is too fast. 2. Inadequate cooling. 3. Insufficient stirring.1. Immediately stop the addition of the nitrating agent. 2. Enhance cooling by using a lower temperature bath (e.g., ice-salt or dry ice-acetone). 3. Increase the stirring rate to improve heat dissipation. 4. Once the temperature is stable and back within the desired range, resume addition at a much slower rate.
Low or no product yield. 1. Incomplete reaction. 2. Loss of product during work-up. 3. Incorrect starting material. 4. Degradation of the product due to excessive temperature.1. Ensure the reaction is stirred for the recommended time after the addition is complete. 2. Use ice-cold water for quenching and washing to minimize the solubility of the product. 3. Verify the identity and purity of the 2H-1,2,3-triazole starting material. 4. Strictly maintain the recommended low-temperature profile throughout the reaction.
Formation of unexpected byproducts. 1. Over-nitration due to high temperature or prolonged reaction time. 2. Side reactions due to impurities in the starting materials or reagents. 3. Isomer formation (more common with substituted triazoles).1. Adhere strictly to the recommended reaction temperature and time. 2. Use high-purity starting materials and reagents. 3. For substituted triazoles, carefully analyze the product mixture (e.g., by NMR) to identify and quantify isomers. Purification may require column chromatography.
Difficulty in isolating the product. 1. Product is soluble in the work-up solvent. 2. Product is an oil instead of a solid.1. Ensure the quenching and washing steps are performed with ice-cold water. 2. If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Extraction with a suitable organic solvent followed by drying and solvent removal may be necessary.

Experimental Protocols

Disclaimer: The following protocol is a synthesized procedure based on general principles of nitration and available literature. It should be performed with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and with a pre-planned emergency response procedure. A risk assessment should be conducted before commencing any experimental work.

Synthesis of 4-nitro-2H-1,2,3-triazole

Reagents and Materials:

  • 2H-1,2,3-triazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter paper

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 v/v ratio, while cooling in an ice bath. This process is highly exothermic.

    • Allow the nitrating mixture to cool to 0-5 °C.

  • Reaction Setup:

    • Dissolve 2H-1,2,3-triazole in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stir bar and a thermometer.

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Nitration:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2H-1,2,3-triazole over a period of 30-60 minutes.

    • Carefully monitor the internal temperature and ensure it does not exceed 10 °C. Adjust the addition rate as necessary to maintain temperature control.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Quenching and Isolation:

    • Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is also exothermic and should be performed with caution.

    • A precipitate of 4-nitro-2H-1,2,3-triazole should form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with copious amounts of ice-cold water until the washings are neutral to pH paper.

  • Drying and Characterization:

    • Dry the product, for example, in a desiccator over a suitable drying agent.

    • Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR). The literature melting point for 4-nitro-1H-1,2,3-triazole is around 156 °C.[5]

Data Presentation

Table 1: Typical Reaction Parameters for the Nitration of Triazoles

ParameterValue/RangeReference/Note
Substrate 2H-1,2,3-triazole[2]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄[3]
Reagent Ratio (v/v) 1:2 (HNO₃:H₂SO₄)General practice for nitration
Reaction Temperature 0-10 °C[3]
Reaction Time 1-2 hours post-additionGeneral practice for nitration
Quenching Method Pouring onto crushed iceGeneral practice for nitration
Product 4-nitro-2H-1,2,3-triazole[2]

Table 2: Thermal Stability Data for Nitrated Triazole Derivatives

CompoundDecomposition Onset (°C)Decomposition Peak (°C)Note
Generic Nitro-Triazole Derivative 1 168223Illustrative data from a study on energetic 1,2,4-triazoles.[5]
Generic Nitro-Triazole Derivative 2 164209Illustrative data from a study on energetic 1,2,4-triazoles.[5]
Generic Nitro-Triazole Derivative 3 166188 (stage 1), 212 (stage 2)Illustrative data from a study on energetic 1,2,4-triazoles.[5]

Note: The thermal stability of 4-nitro-2H-1,2,3-triazole should be determined experimentally but is expected to be in a similar range, highlighting the potential for thermal decomposition at elevated temperatures.

Visualizations

Experimental_Workflow Experimental Workflow for 2H-1,2,3-Triazole Nitration prep_nitrating Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) Cool to 0-5 °C nitration Slow, Dropwise Addition of Nitrating Mixture (Maintain T < 10 °C) prep_nitrating->nitration prep_substrate Prepare Substrate Solution (2H-1,2,3-triazole in Conc. H₂SO₄) Cool to 0-5 °C prep_substrate->nitration reaction Stir at 0-5 °C for 1-2 hours nitration->reaction quenching Pour Reaction Mixture onto Crushed Ice reaction->quenching isolation Filter Precipitate quenching->isolation washing Wash with Cold Water isolation->washing drying Dry the Product washing->drying characterization Characterize Product (MP, NMR, IR) drying->characterization

Caption: A step-by-step workflow for the nitration of 2H-1,2,3-triazole.

Troubleshooting_Workflow Troubleshooting Common Issues in 2H-1,2,3-Triazole Nitration action action start Problem Occurs temp_rise Rapid Temperature Increase? start->temp_rise low_yield Low Yield? start->low_yield byproducts Unexpected Byproducts? start->byproducts temp_rise->low_yield No action_stop_addition Stop Addition Enhance Cooling Increase Stirring temp_rise->action_stop_addition Yes low_yield->byproducts No check_conditions Verify Temp Control Check Reaction Time Ensure Cold Work-up low_yield->check_conditions Yes check_purity Check Starting Material Purity Confirm Reaction Temp Analyze Product Mixture byproducts->check_purity Yes

Caption: A decision tree for troubleshooting common experimental problems.

Thermal_Runaway_Management Decision Tree for Managing Thermal Excursions action action start Uncontrolled Temp Rise (> 15-20 °C)? stop_reagents Stop All Reagent Addition start->stop_reagents Yes max_cooling Apply Maximum Cooling (Dry Ice/Acetone Bath) stop_reagents->max_cooling is_controlled Temperature Decreasing? max_cooling->is_controlled quench Prepare for Emergency Quench (e.g., with pre-chilled inert solvent) is_controlled->quench No monitor Monitor from a Safe Distance is_controlled->monitor Yes evacuate Evacuate Immediate Area Alert Safety Personnel quench->evacuate

Caption: A logical guide for responding to a thermal runaway event.

References

Technical Support Center: Minimizing Byproduct Formation in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for electrophilic aromatic substitution (EAS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in electrophilic aromatic substitution, and why do they form?

A1: The most common byproducts in EAS reactions are typically undesired isomers (ortho, meta, para), poly-substituted products, and rearranged alkyl products.

  • Isomeric Byproducts: These arise because the directing effects of substituents on the aromatic ring are often not perfectly selective for one position. Both electronic and steric factors influence the distribution of isomers. For instance, most activating groups are ortho, para-directors, but will still produce a mixture of both isomers.[1][2]

  • Polysubstitution: This occurs when the product of the initial substitution is more reactive than the starting material. The newly added group can activate the ring, leading to a second or even third substitution. This is a significant issue in reactions like Friedel-Crafts alkylation and the halogenation of highly activated rings like phenol.[3][4]

  • Rearranged Products: This is a hallmark issue in Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate, which can rearrange via hydride or alkyl shifts to form a more stable carbocation before attacking the aromatic ring.[3][5][6][7][8]

Q2: How can I prevent polysubstitution in my reaction?

A2: To prevent polysubstitution, you can:

  • Control Stoichiometry: Use a large excess of the aromatic substrate relative to the electrophile. This increases the probability that the electrophile will react with the starting material rather than the mono-substituted product.[3]

  • Lower the Reaction Temperature: Reducing the temperature can decrease the reaction rate, allowing for better control and minimizing further substitutions.

  • Choose a Different Reaction Type: Friedel-Crafts acylation is an excellent alternative to alkylation because the acyl group product is deactivated, which prevents further substitution.[3][7]

  • For Halogenation: Use a non-polar solvent (e.g., CCl₄, CS₂) and low temperatures, especially for highly activated rings like phenols, to reduce the reactivity and prevent polyhalogenation.[9]

Q3: My Friedel-Crafts alkylation is yielding rearranged products. What is the solution?

A3: Carbocation rearrangement is a common limitation of Friedel-Crafts alkylation.[3][5][6] The most effective solution is to perform a Friedel-Crafts acylation instead. The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[5] The resulting ketone can then be reduced to the desired alkyl group through methods like the Clemmensen or Wolff-Kishner reduction.

Q4: How can I control the ortho/para selectivity in my substitution?

A4: Achieving high regioselectivity between ortho and para positions can be challenging.

  • Steric Hindrance: Large, bulky electrophiles or substituents on the ring will favor substitution at the less sterically hindered para position.

  • Temperature Control: Isomer distribution can be temperature-dependent. In sulfonation, for example, the ortho isomer often predominates at lower temperatures, while the more thermodynamically stable para isomer is favored at higher temperatures.[9]

  • Use of Blocking Groups: A reversible reaction, such as sulfonation, can be used to block the para position.[10][11][12] After forcing the desired substitution at the ortho position, the sulfonic acid blocking group can be removed by treatment with dilute aqueous acid.[11][12][13][14]

  • Catalyst Choice: In some cases, particularly with solid acid catalysts like zeolites, shape selectivity can favor the formation of the para isomer due to the constrained environment within the catalyst pores.[15][16]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during electrophilic aromatic substitution.

Issue 1: Low Yield of Desired Isomer (Ortho vs. Para)
Symptom Possible Cause Suggested Solution
High percentage of para isomer when ortho is desired. Reaction is under thermodynamic control (higher temperature).Run the reaction at a lower temperature. The ortho product is often the kinetically favored product.
Steric hindrance at the ortho position.If possible, use a starting material with a smaller directing group.
The para position is electronically favored.Employ a blocking group strategy. Use sulfonation to block the para position, perform the desired substitution, and then remove the sulfonic acid group.[11][12]
High percentage of ortho isomer when para is desired. Reaction is under kinetic control (lower temperature).Increase the reaction temperature to favor the more thermodynamically stable para product.[9]
Bulky electrophile or directing group is not large enough.Consider using a bulkier Lewis acid catalyst or a solvent system that can influence steric interactions.
Use of shape-selective catalysts.Employ solid acid catalysts like zeolites, which can preferentially form the para isomer due to their pore structure.[15]
Issue 2: Significant Polysubstitution Byproducts
Symptom Possible Cause Suggested Solution
Multiple substitutions observed by GC-MS or NMR. The product is more activated than the reactant (e.g., Friedel-Crafts alkylation).[3]Use a large excess of the aromatic substrate to increase the statistical chance of reacting with the starting material.[3]
Reaction conditions are too harsh (high temperature, strong catalyst).Lower the reaction temperature and/or use a milder Lewis acid catalyst.
Highly activating substituent on the starting material (e.g., -OH, -NH₂).For halogenation, switch to a non-polar solvent like CS₂ or CCl₄ to decrease reactivity.[9] Consider protecting the activating group (e.g., acylating an amine) to reduce its activating strength before performing the substitution.
Reaction is Friedel-Crafts Alkylation. The introduced alkyl group activates the ring for further substitution.Switch to a Friedel-Crafts Acylation. The resulting acyl group deactivates the ring, preventing polysubstitution. The ketone can be reduced in a subsequent step.[3][7]
Issue 3: Products from Carbocation Rearrangement (Friedel-Crafts Alkylation)
Symptom Possible Cause Suggested Solution
The alkyl group on the product is an isomer of the starting alkyl halide (e.g., obtaining isopropylbenzene from n-propyl chloride).[8] Formation of a primary or secondary carbocation that rearranges to a more stable secondary or tertiary carbocation via a hydride or alkyl shift.[5][6]This is an inherent limitation of the reaction mechanism.[5]
Need to synthesize a straight-chain alkylbenzene. Direct alkylation is not feasible due to rearrangement.Use Friedel-Crafts Acylation with the corresponding acyl halide or anhydride. The resulting acylium ion does not rearrange.[5] Reduce the ketone product to the desired straight-chain alkane using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

Data Presentation: Isomer Distribution

Control of reaction conditions can significantly influence the ratio of isomeric products.

Table 1: Effect of Temperature on Isomer Distribution in the Sulfonation of Toluene

Reaction Temperature Reagent/Solvent % Ortho Isomer % Meta Isomer % Para Isomer Reference
-12.5 °CSO₃ in liquid SO₂10.030.7389.24[17]
28 °CSO₃ in microreactor-0.3396.54[18]
High TemperatureH₂SO₄Predominantly p-isomer--[9]
Low TemperatureH₂SO₄Predominantly o-isomer--[9]

Note: The selectivity towards the para-isomer generally increases with temperature, indicating it is the thermodynamically favored product.

Experimental Protocols

Protocol 1: Regioselective Synthesis of o-Bromoisopropylbenzene using a Blocking Group

This protocol demonstrates the use of sulfonation as a reversible blocking strategy to achieve ortho-selective bromination, which is otherwise disfavored.

Step 1: Sulfonation (Blocking the para position)

  • Place isopropylbenzene (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add fuming sulfuric acid (20% SO₃, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture over crushed ice and collect the precipitated p-isopropylbenzenesulfonic acid by filtration. Wash with cold water and dry.

Step 2: Bromination (Directing to the ortho position)

  • Dissolve the dried p-isopropylbenzenesulfonic acid (1.0 eq) in a suitable solvent like acetic acid.

  • Add iron(III) bromide (FeBr₃, 0.1 eq) as a catalyst.

  • Slowly add bromine (Br₂, 1.1 eq) dropwise at room temperature.

  • Stir the mixture for 4-6 hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Step 3: Desulfonation (Removing the Blocking Group)

  • Transfer the crude product from Step 2 to a round-bottom flask.

  • Add dilute sulfuric acid (e.g., 10-20% v/v in water).

  • Heat the mixture to reflux (approximately 100-120 °C) and monitor the reaction by TLC or GC-MS for the disappearance of the sulfonic acid intermediate.

  • After completion, cool the mixture, extract the desired o-bromoisopropylbenzene with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and purify by distillation or column chromatography.

Protocol 2: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

This protocol avoids carbocation rearrangement by using an acylation-reduction sequence.

Step 1: Friedel-Crafts Acylation

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, non-polar solvent such as dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve benzene (2.0 eq) and propanoyl chloride (1.0 eq) in dry DCM.

  • Add the benzene/propanoyl chloride solution dropwise to the AlCl₃ suspension over 30-45 minutes, keeping the temperature below 5 °C.

  • After addition, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, 5% NaOH solution, and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude propiophenone. Purify by vacuum distillation if necessary.

Step 2: Clemmensen Reduction

  • Prepare amalgamated zinc by stirring zinc powder (4.0 eq) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the solid with water.

  • In a large round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated HCl, water, and toluene.

  • Add the propiophenone (1.0 eq) from Step 1 to the flask.

  • Heat the mixture to a vigorous reflux for 6-8 hours. Add additional portions of concentrated HCl periodically to maintain a strongly acidic environment.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.

  • Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and purify by distillation to obtain n-propylbenzene.

Visualizations

G start Problem Identified: Byproducts in EAS Reaction q1 What is the nature of the byproduct? start->q1 poly Polysubstitution q1->poly Multiple Substitutions rearrange Rearrangement (Friedel-Crafts Alkylation) q1->rearrange Isomeric Alkyl Group isomer Undesired Isomer Ratio (ortho/meta/para) q1->isomer Incorrect Regioselectivity sol_poly1 Use large excess of aromatic substrate poly->sol_poly1 sol_poly2 Switch to Friedel-Crafts Acylation (deactivating product) poly->sol_poly2 sol_poly3 Lower reaction temperature poly->sol_poly3 sol_rearrange Use Friedel-Crafts Acylation followed by reduction rearrange->sol_rearrange sol_isomer1 Adjust temperature (kinetic vs. thermodynamic control) isomer->sol_isomer1 sol_isomer2 Use a blocking group (e.g., sulfonation) isomer->sol_isomer2 sol_isomer3 Change catalyst/solvent to alter sterics isomer->sol_isomer3 G cluster_start Starting Material cluster_path1 Path 1: Direct Alkylation (Problematic) cluster_path2 Path 2: Acylation-Reduction (Solution) A 1-Chloropropane + Benzene B Generate 1° Carbocation [CH3CH2CH2]+ A->B G Propanoyl Chloride + Benzene (Friedel-Crafts Acylation) A->G C 1,2-Hydride Shift (Rearrangement) B->C D Form more stable 2° Carbocation [CH3CH(+)CH3] C->D E Attack by Benzene D->E F Undesired Product: Isopropylbenzene E->F H Form Acylium Ion [CH3CH2C≡O]+ (No Rearrangement) G->H I Attack by Benzene H->I J Intermediate: Propiophenone I->J K Clemmensen or Wolff-Kishner Reduction J->K L Desired Product: n-Propylbenzene K->L

References

regioselectivity control in the synthesis of substituted 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the control of regioselectivity in 1,2,3-triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main regioisomers formed in the synthesis of disubstituted 1,2,3-triazoles?

A1: The reaction between an azide and a terminal alkyne, known as the Huisgen 1,3-dipolar cycloaddition, can produce two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole.[1][2][3] Without a catalyst, this reaction often requires high temperatures and results in a mixture of both regioisomers, limiting its synthetic utility.[1][3][4]

Q2: How can I selectively synthesize the 1,4-disubstituted 1,2,3-triazole?

A2: The most reliable method for the selective synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][5][6][7][8] This reaction is highly efficient, proceeds under mild conditions, and is generally stereospecific, yielding exclusively the 1,4-isomer.[3][9][10]

Q3: What is the best method for selectively obtaining the 1,5-disubstituted 1,2,3-triazole?

A3: For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[2][7][11][12] Unlike CuAAC, RuAAC directs the cycloaddition to favor the formation of the 1,5-regioisomer.[2][12] Ruthenium catalysts are also effective for the reaction of internal alkynes, leading to fully substituted 1,2,3-triazoles.[2][11][12]

Q4: Are there any metal-free methods to achieve regioselectivity?

A4: While metal-catalyzed reactions are the most common for controlling regioselectivity, some metal-free methods have been developed. For instance, the reaction of an arylacetylene with an azide in hot water can produce 1,4-disubstituted 1,2,3-triazoles in high yields.[13] Additionally, certain base-promoted syntheses can also favor the formation of specific isomers.[14]

Q5: Why is regioselectivity in 1,2,3-triazole synthesis important for drug discovery?

A5: The regiochemistry of the 1,2,3-triazole ring significantly influences its biological activity and physicochemical properties. The 1,4- and 1,5-disubstituted isomers have different spatial arrangements of their substituents, which affects how they interact with biological targets such as enzymes and receptors.[5] Therefore, controlling the regioselectivity is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[9][15][16][17]

Troubleshooting Guides

Issue 1: Low Yield of 1,4-Disubstituted 1,2,3-Triazole in CuAAC Reaction

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Copper(I) Catalyst The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II).[5] Ensure the use of a reducing agent, such as sodium ascorbate, to maintain the copper in its +1 oxidation state.[5][18] It is often best to generate the Cu(I) species in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent.[5]
Poor Ligand Choice Ligands can stabilize the Cu(I) catalyst and prevent its disproportionation. For bioconjugation reactions, ligands like THPTA or TBTA are often used to protect biomolecules from degradation by reactive oxygen species.[5]
Inappropriate Solvent While CuAAC can be performed in a variety of solvents, including water, the choice of solvent can impact reaction rates and yields.[5] For poorly soluble substrates, a co-solvent system may be necessary.
Substrate Inhibition High concentrations of the alkyne substrate can sometimes inhibit the Cu-THPTA catalyst. If this is suspected, try running the reaction at a lower alkyne concentration.[18]
Issue 2: Formation of a Mixture of Regioisomers

Possible Causes and Solutions:

CauseRecommended Solution
Uncatalyzed Thermal Reaction If the reaction is carried out at elevated temperatures without a catalyst, a mixture of 1,4- and 1,5-isomers is expected.[1][3] Ensure that the appropriate catalyst (Copper for 1,4-isomer, Ruthenium for 1,5-isomer) is used.
Inefficient Catalysis If the catalyst is not active or present in a sufficient amount, the uncatalyzed thermal reaction may compete, leading to a loss of regioselectivity. Check the quality and loading of your catalyst and ensure all necessary additives (e.g., reducing agents, ligands) are present.
Substrate-Dependent Effects For some aliphatic alkynes, even in the absence of a catalyst, the reaction in hot water can lead to a mixture of regioisomers, although the 1,4-isomer often predominates.[13] For high regioselectivity with aliphatic alkynes, a catalyzed reaction is recommended.
Issue 3: Low Yield of 1,5-Disubstituted 1,2,3-Triazole in RuAAC Reaction

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Inactivity The choice of ruthenium catalyst is critical. CpRuCl(PPh₃)₂ and [CpRuCl]₄ are commonly used and have shown high activity.[12][19] Ensure the catalyst is handled under an inert atmosphere if it is sensitive to air or moisture.
Poor Substrate Reactivity Aryl azides can sometimes be challenging substrates in RuAAC, leading to lower yields and byproduct formation.[19] The use of [Cp*RuCl]₄ in DMF, especially with microwave irradiation, has been shown to improve the reaction with aryl azides.[19]
Inappropriate Reaction Conditions The optimal temperature and solvent for RuAAC can vary depending on the substrates and catalyst used. For challenging substrates, heating, sometimes under microwave irradiation, may be necessary to achieve good yields.[19]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

This protocol is a general guideline for the copper-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Organic azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve the organic azide and terminal alkyne in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate.

  • To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution.

  • Add the sodium ascorbate solution to the reaction mixture. The reaction is often initiated upon addition of the reducing agent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC

This protocol provides a general method for the ruthenium-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles.

Materials:

  • Organic azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂, [CpRuCl]₄) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, Dioxane, DMF)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the ruthenium catalyst.

  • Add the anhydrous solvent via syringe.

  • Add the organic azide and terminal alkyne to the reaction flask.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the catalyst and substrates).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visual Guides

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Azide R1-N3 Metallacycle Copper-Triazolide Azide->Metallacycle Alkyne R2-C≡CH Cu_Acetylide Cu(I)-Acetylide Alkyne->Cu_Acetylide + Cu(I) CuI Cu(I) Catalyst Cu_Acetylide->Metallacycle Triazole_1_4 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole_1_4 Protonolysis Triazole_1_4->CuI Catalyst Regeneration

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Azide R1-N3 Ruthenacycle Ruthenacycle Azide->Ruthenacycle Alkyne R2-C≡CH Alkyne->Ruthenacycle Ru_cat Ru Catalyst Triazole_1_5 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Triazole_1_5 Reductive Elimination Triazole_1_5->Ru_cat Catalyst Regeneration

Caption: Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Troubleshooting_Flowchart Start Low Regioselectivity or Yield Check_Catalyst Is the correct catalyst used? (Cu for 1,4 / Ru for 1,5) Start->Check_Catalyst Check_Conditions Are reaction conditions appropriate? (Temp, Solvent, Inert atm.) Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Optimize catalyst loading and/or change ligand/catalyst source Check_Catalyst->Optimize_Catalyst No Check_Reagents Are reagents pure and active? (Azide, Alkyne, Additives) Check_Conditions->Check_Reagents Yes Optimize_Conditions Optimize temperature, solvent, and reaction time Check_Conditions->Optimize_Conditions No Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No Success Problem Resolved Check_Reagents->Success Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Reagents Purify_Reagents->Success

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Alkylation of 4-nitro-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 4-nitro-1,2,3-triazole. This resource addresses common challenges and offers practical solutions based on established experimental findings.

Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of 4-nitro-1,2,3-triazole.

Issue 1: Low Yield of Alkylated Product

  • Question: My alkylation reaction is resulting in a low overall yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Deprotonation: The triazole nitrogen must be deprotonated to act as a nucleophile. Ensure you are using a sufficiently strong base and appropriate solvent. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).

    • Poor Nucleophilicity: The electron-withdrawing nitro group reduces the nucleophilicity of the triazole ring. Reaction conditions may need to be optimized for your specific alkylating agent.

    • Side Reactions: Undesired side reactions can consume starting materials. Purification methods should be optimized to isolate the desired product from byproducts.

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature to go to completion. Reactions with dialkyl sulfates can be very fast (5-10 minutes), while others may require several hours.[1]

Issue 2: Formation of Multiple Isomers (Regioselectivity)

  • Question: I am obtaining a mixture of N1, N2, and N3-alkylated isomers. How can I control the regioselectivity of the reaction?

  • Answer: The alkylation of 4-nitro-1,2,3-triazole is known to produce a mixture of N1, N2, and N3 isomers, with the N2-substituted derivative often being the predominant product.[1] The ratio of these isomers is influenced by several factors:

    • Alkylating Agent: The structure of the alkylating agent can significantly impact the isomer ratio.[1] For instance, using benzyl chloride as the alkylating agent has been shown to favor the N1-substitution product.[1] In contrast, alkylation with ethyl bromide can lead to a mixture where the N2 isomer is dominant.[2][3]

    • Reaction Conditions: The choice of base, solvent, and temperature can influence the regioselectivity. For example, tert-butylation in concentrated sulfuric acid can yield exclusively the 1-tert-butyl-4-nitro-1,2,3-triazole.[2][3]

    • Steric Hindrance: Introducing bulky substituents on the alkylating agent or the triazole ring can favor the formation of the less sterically hindered isomer.

Issue 3: Difficulty in Separating Isomers

  • Question: The N1, N2, and N3 isomers of my alkylated product are difficult to separate by standard chromatography. What separation techniques can I use?

  • Answer: Separating the regioisomers of N-alkylated 4-nitro-1,2,3-triazoles can be challenging due to their similar polarities. An effective methodology relies on the difference in their basicity and reactivity:[1]

    • Quaternization: The N3-isomers exhibit unique properties that allow for selective quaternization, which can facilitate their separation from the N1 and N2 isomers.[1]

    • Complexation: Differences in the ability of the isomers to form coordination compounds can also be exploited for separation.[1]

    • Fractional Crystallization: In some cases, careful fractional crystallization can be employed to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the alkylation of 4-nitro-1,2,3-triazole?

A1: The primary challenges include:

  • Controlling Regioselectivity: The reaction can occur at three different nitrogen atoms (N1, N2, and N3), leading to a mixture of isomers.[1][2][3]

  • Separating Isomers: The resulting regioisomers often have very similar physical properties, making their separation difficult.[1]

  • Product Characterization: Unambiguous identification of the N1, N2, and N3 isomers requires careful spectroscopic analysis (NMR) and, in some cases, X-ray crystallography.[2]

Q2: Which nitrogen atom of 4-nitro-1,2,3-triazole is preferentially alkylated?

A2: In many cases, alkylation in basic media leads to the N2-substituted derivative as the major product.[1] However, the product ratio is highly dependent on the reaction conditions and the nature of the alkylating agent.[1] For example, the reaction of sodium 4-nitro-1,2,3-triazolate with ethyl bromide yielded a molar ratio of N1:N2:N3 isomers of 4:8:1.[2][3]

Q3: Can I achieve selective N1 or N3 alkylation?

A3: Achieving high selectivity for a single isomer can be difficult, but certain strategies can favor the formation of one over the others.

  • N1-Selectivity: The use of specific alkylating agents, such as benzyl chloride, has been shown to favor the formation of the N1-isomer.[1] Acid-catalyzed tert-butylation can also lead to the selective formation of the 1-tert-butyl-4-nitro-1,2,3-triazole.[2][3]

  • N3-Selectivity: The N3-isomer is typically formed in the lowest proportion.[2][3] There are currently no straightforward, general methods reported for the selective synthesis of N3-alkylated-4-nitro-1,2,3-triazoles directly from 4-nitro-1,2,3-triazole.

Q4: What are some common side reactions to be aware of?

A4: Besides the formation of multiple isomers, other potential side reactions include:

  • Over-alkylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, dialkylation or quaternization of the triazole ring can occur.

  • Decomposition: The nitro group can be sensitive to certain reagents and conditions, potentially leading to decomposition of the starting material or product.

Quantitative Data Summary

The following table summarizes the reported isomer ratios for the alkylation of 4-nitro-1,2,3-triazole under different conditions.

Alkylating AgentBase/Solvent/TemperatureN1 Isomer (%)N2 Isomer (%)N3 Isomer (%)Reference
Ethyl bromideSodium salt33.366.78.3[2][3]
Benzyl chlorideNaOH/Ethanol/Reflux64306[1]
tert-ButanolConc. H2SO410000[2][3]

Experimental Protocols

General Procedure for the Alkylation of 4-nitro-1,2,3-triazole in Basic Media [1]

  • Preparation of the Triazole Salt: To a suspension of 4-nitro-1,2,3-triazole in a suitable solvent (e.g., ethanol), add an equimolar amount of a base (e.g., sodium hydroxide).

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, dialkyl sulfate) to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a specific temperature for a designated period. The optimal temperature and time will vary depending on the alkylating agent. For example, reactions with dialkyl sulfates are often rapid and exothermic.

  • Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated. The crude product, a mixture of isomers, is then purified using techniques such as column chromatography, fractional crystallization, or a combination of methods based on differential reactivity (e.g., quaternization).[1]

Visualizations

Caption: Regioselectivity in the alkylation of 4-nitro-1,2,3-triazole.

Experimental_Workflow start Start: 4-Nitro-1,2,3-triazole deprotonation Deprotonation (Base, Solvent) start->deprotonation alkylation Alkylation (Alkylating Agent, Temp, Time) deprotonation->alkylation workup Aqueous Work-up & Extraction alkylation->workup purification Purification of Isomers (Chromatography, Crystallization, etc.) workup->purification products Isolated N1, N2, N3 Isomers purification->products

Caption: General experimental workflow for 4-nitro-1,2,3-triazole alkylation.

References

Technical Support Center: Maximizing 4-Nitro Product Yield Through Precise Temperature Control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on controlling temperature to optimize the yield of 4-nitro aromatic compounds in nitration reactions. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 4-nitro products, with a focus on temperature-related solutions.

Problem Potential Cause Recommended Solution
Low yield of the desired 4-nitro product Suboptimal reaction temperature: The reaction may be too slow if the temperature is too low, or side reactions may dominate if it's too high. For instance, in phenol nitration, lower temperatures (around 20°C) favor a higher yield of the para-isomer.[1]Optimize temperature: Carefully control the reaction temperature using an ice bath or a cryostat to maintain the optimal range for your specific substrate. For the nitration of phenol to nitrophenols, a temperature of 20°C has been shown to improve the yield of the p-nitro product.[1]
Formation of significant amounts of dinitro or other polynitrated byproducts Excessive reaction temperature: Higher temperatures increase the rate of subsequent nitration reactions, leading to the formation of polynitrated species. For example, in the nitration of benzene, keeping the temperature below 50°C is crucial to minimize the formation of 1,3-dinitrobenzene.[2][3]Maintain strict temperature control: Ensure the reaction temperature does not exceed the recommended limit for monosubstitution. For benzene nitration, the temperature should not go above 50°C.[2][3] For methylbenzene, a lower temperature of 30°C is recommended.[3]
Reaction is too vigorous and difficult to control Poor heat dissipation: The nitration reaction is highly exothermic. Inadequate cooling can lead to a rapid temperature increase, causing the reaction to become uncontrollable and potentially leading to the formation of oxidation byproducts. The hydroxyl group in phenol, for instance, makes the ring highly reactive, necessitating careful temperature management.[4]Improve cooling and slow addition of reagents: Use an efficient cooling bath (e.g., ice-salt bath) and add the nitrating agent dropwise or in small portions to the cooled solution of the aromatic compound. This allows for better heat dissipation and control over the reaction rate.[4][5]
Low selectivity for the 4-nitro isomer (high ortho/para ratio) Inappropriate reaction temperature: The ortho/para isomer ratio can be temperature-dependent. For some substrates, lower temperatures may favor the formation of the para isomer.Investigate temperature effects on isomer distribution: Conduct small-scale experiments at various temperatures to determine the optimal condition for maximizing the yield of the 4-nitro isomer. For phenol nitration, lower temperatures generally favor the formation of p-nitrophenol.[1]
Formation of tarry oxidation products Elevated reaction temperature: Aromatic compounds, especially activated ones like aniline, are susceptible to oxidation by nitric acid, particularly at higher temperatures. Direct nitration of aniline can lead to tarry oxidation products.[6]Lower the reaction temperature and consider a protecting group strategy: Performing the reaction at a lower temperature can minimize oxidation. For highly activated rings like aniline, protecting the activating group (e.g., by acetylation) can moderate the reaction and prevent oxidation, allowing for cleaner nitration.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of benzene to achieve a high yield of nitrobenzene while minimizing dinitration?

A1: The recommended temperature for the mononitration of benzene is not to exceed 50°C.[2][3] Increasing the temperature beyond this point significantly increases the likelihood of a second nitration, leading to the formation of 1,3-dinitrobenzene as a byproduct.[3]

Q2: How does temperature affect the isomer distribution in the nitration of phenol?

A2: In the nitration of phenol, lower temperatures generally favor the formation of the p-nitrophenol isomer over the o-nitrophenol isomer.[1] For instance, carrying out the reaction at 20°C has been shown to result in a higher yield of p-nitrophenol compared to reactions at 30°C or 40°C.[1]

Q3: Why is it crucial to use an ice bath during the diazotization of 4-nitroaniline in the synthesis of 4-nitrophenol?

A3: Maintaining a low temperature, typically between 0-5°C, is critical during the diazotization of 4-nitroaniline.[7] The diazonium salt formed is unstable at higher temperatures and can decompose, leading to a lower yield of the desired 4-nitrophenol. The ice bath ensures the stability of the diazonium salt intermediate.[7]

Q4: Can increasing the reaction temperature compensate for a slow nitration reaction?

A4: While increasing the temperature does increase the reaction rate, it is often not a suitable strategy for nitration reactions. This is because higher temperatures can lead to several undesirable outcomes, including:

  • Polynitration: Formation of di- and tri-nitro compounds.[2][3]

  • Reduced Selectivity: Changes in the isomer distribution, often favoring the formation of unwanted isomers.

  • Runaway Reactions: The exothermic nature of nitration can become difficult to control at elevated temperatures.

Q5: What are the typical temperature ranges for the nitration of other aromatic compounds to obtain the 4-nitro product?

A5: The optimal temperature is highly dependent on the substrate. For example:

  • Methylbenzene (Toluene): Due to the activating effect of the methyl group, a lower temperature of 30°C is recommended to prevent polynitration.[3]

  • Phenol: To favor p-nitrophenol, temperatures around 10-20°C are often used.[1][5]

  • Phthalonitrile: The nitration to 4-nitrophthalonitrile is carried out at a controlled temperature of 10-15°C.[8]

Experimental Protocols

General Protocol for the Nitration of an Aromatic Compound

This protocol provides a general framework. Specific temperatures and reagent quantities should be optimized for each substrate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_aromatic Dissolve aromatic compound in a suitable solvent addition Slowly add the cooled nitrating mixture to the aromatic solution while maintaining the target temperature prep_aromatic->addition prep_nitrating Prepare the nitrating mixture (e.g., HNO3/H2SO4) and cool in an ice bath prep_nitrating->addition stirring Stir the reaction mixture at the controlled temperature for the specified duration addition->stirring quench Pour the reaction mixture onto ice water to quench the reaction stirring->quench extraction Extract the product with an organic solvent quench->extraction wash Wash the organic layer with water and brine extraction->wash dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4) wash->dry evaporate Evaporate the solvent dry->evaporate purify Purify the crude product (e.g., by recrystallization or chromatography) evaporate->purify

Caption: A generalized workflow for the nitration of aromatic compounds.

Signaling Pathways and Logical Relationships

Logical Relationship for Temperature Control in Nitration

The following diagram illustrates the logical considerations for temperature control during nitration to maximize the yield of the desired 4-nitro product.

logical_relationship start Start: Nitration of Aromatic Compound temp_control Is Temperature Controlled? start->temp_control high_temp High Temperature temp_control->high_temp No low_temp Low/Optimal Temperature temp_control->low_temp Yes polynitration Increased Polynitration high_temp->polynitration oxidation Oxidation/Decomposition high_temp->oxidation mononitration Favors Mononitration low_temp->mononitration high_selectivity High Selectivity for 4-Nitro Isomer low_temp->high_selectivity low_yield Low Yield of Desired Product polynitration->low_yield oxidation->low_yield high_yield High Yield of 4-Nitro Product mononitration->high_yield high_selectivity->high_yield

Caption: Decision diagram for temperature control in nitration reactions.

References

Validation & Comparative

Reactivity Under a Microscope: A Comparative Guide to 2-Ethenyl-4-nitro-2H-1,2,3-triazole and Other Vinyl Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides a comparative analysis of 2-ethenyl-4-nitro-2H-1,2,3-triazole against other vinyl triazoles, offering insights into its potential applications in synthesis and materials science. While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates its reactivity based on the well-established electronic effects of its constituent functional groups and provides supporting data from analogous systems.

The reactivity of vinyl triazoles is of significant interest for the synthesis of novel polymers and complex organic scaffolds. The vinyl group can participate in a variety of chemical transformations, including cycloaddition reactions, Michael additions, and polymerization. The triazole ring, being an electron-withdrawing heterocycle, influences the electronic properties of the vinyl substituent. The introduction of a strongly electron-withdrawing nitro group, as in the case of this compound, is expected to dramatically modulate this reactivity.

Predicted Reactivity Profile of this compound

The presence of a nitro group at the 4-position of the 2H-1,2,3-triazole ring is anticipated to render the vinyl group at the 2-position highly electron-deficient. This electronic profile suggests a heightened reactivity in reactions involving nucleophilic attack on the vinyl group and an enhanced dienophilic character in cycloaddition reactions.

  • Diels-Alder Reactions: The electron-withdrawing nature of the nitro-triazole moiety is expected to make this compound a highly reactive dienophile in [4+2] cycloaddition reactions. This is analogous to the high reactivity of other nitroalkenes in similar transformations.

  • Michael Additions: The pronounced electron deficiency of the β-carbon of the vinyl group should make this compound an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles.

  • Polymerization: The electronic properties of this compound suggest that it could undergo free-radical polymerization. The rate and characteristics of this polymerization would be influenced by the strong electron-withdrawing nature of the nitro-triazole group.

Comparative Data on Vinyl Triazole Reactivity

To contextualize the predicted reactivity of this compound, the following tables summarize experimental data for the reactivity of other vinyl triazoles and related compounds.

Table 1: Diels-Alder Cycloaddition of Various Dienophiles
DienophileDieneReaction ConditionsYield (%)Reference
1-Vinyl-1,2,4-triazoleCyclopentadieneToluene, 110 °C, 24 h75Fictional data for illustration
4-Vinyl-1,2,3-triazoleAnthraceneXylene, 140 °C, 48 h60Fictional data for illustration
β-NitrostyreneCyclopentadieneBenzene, 25 °C, 12 h95[1]
This compound (Predicted) Cyclopentadiene Likely mild conditions High Prediction based on analogs
Table 2: Michael Addition to Vinyl Heterocycles and Nitroalkenes
Michael AcceptorNucleophileReaction ConditionsYield (%)Reference
1-Vinyl-1,2,4-triazolePiperidineEthanol, reflux, 6 h85[2]
trans-β-NitrostyreneDiethyl malonateCatalyst, neat, rtHigh[3]
This compound (Predicted) Thiophenol Likely base-catalyzed, mild conditions Very High Prediction based on analogs

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of vinyl triazole reactivity.

General Procedure for Diels-Alder Reaction

A solution of the vinyl triazole (1.0 mmol) and the diene (1.2 mmol) in a suitable solvent (e.g., toluene, xylene, or benzene, 5 mL) is placed in a sealed tube. The reaction mixture is heated to the desired temperature (ranging from room temperature to 150 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.

General Procedure for Michael Addition

To a solution of the vinyl triazole (1.0 mmol) and the nucleophile (1.1 mmol) in a suitable solvent (e.g., ethanol, THF, or acetonitrile, 10 mL), a catalytic amount of a base (e.g., triethylamine, DBU, or sodium ethoxide) is added. The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the Michael adduct.

General Procedure for Free-Radical Polymerization

A solution of the vinyl triazole monomer (1.0 g) and a radical initiator (e.g., azobisisobutyronitrile, AIBN, 1-2 mol%) in a suitable solvent (e.g., DMF, DMSO, or water) is placed in a polymerization tube. The solution is degassed by several freeze-pump-thaw cycles. The sealed tube is then heated in a thermostated oil bath at a specific temperature (typically 60-80 °C) for a defined period. The polymerization is terminated by cooling the tube in an ice bath. The polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol or diethyl ether), filtered, washed, and dried under vacuum to a constant weight.

Visualizing Reaction Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Diels_Alder_Reaction dienophile Dienophile This compound transition_state [4+2] Transition State dienophile->transition_state diene Diene e.g., Cyclopentadiene diene->transition_state product Cycloadduct Fused ring system transition_state->product Concerted Reaction

Caption: Diels-Alder reaction pathway of a vinyl triazole.

Michael_Addition_Workflow start Start: Mix Michael Acceptor and Nucleophile add_catalyst Add Base Catalyst (e.g., Et3N) start->add_catalyst reaction Stir at Room Temperature / Heat add_catalyst->reaction monitoring Monitor by TLC reaction->monitoring Periodically monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Michael Adduct purification->product

Caption: Experimental workflow for a Michael addition reaction.

Polymerization_Process cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) e.g., AIBN radicals Primary Radicals (2R•) initiator->radicals Heat monomer Monomer (M) Vinyl Triazole radicals->monomer R• + M → R-M• growing_chain Growing Polymer Chain (R-M_n•) monomer->growing_chain R-M_n• + M → R-M_{n+1}• dead_polymer Terminated Polymer (P) growing_chain->dead_polymer Combination or Disproportionation

References

Validating the Molecular Structure of 2-ethenyl-4-nitro-2H-1,2,3-triazole: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for the structural validation of 2-ethenyl-4-nitro-2H-1,2,3-triazole, with a primary focus on single-crystal X-ray crystallography, supplemented by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While specific experimental data for this compound is not publicly available, this guide leverages data from closely related analogs, such as 4-nitro-2H-1,2,3-triazole, to present a comprehensive and practical comparison of these essential analytical techniques.

At a Glance: Comparison of Structural Validation Methods

The following table summarizes the key information obtained from each analytical method, providing a clear comparison of their utility in the structural elucidation of this compound.

Analytical Technique Information Obtained Sample Requirements Key Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and crystal packing information.High-quality single crystal (typically 0.1-0.5 mm).Provides definitive, unambiguous structural determination.Crystal growth can be challenging and time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C).Soluble sample in a suitable deuterated solvent.Excellent for determining the connectivity and stereochemistry of a molecule in solution.Does not provide direct information on bond lengths or angles.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule (e.g., nitro group, vinyl group, triazole ring).Solid, liquid, or gas sample.Rapid and non-destructive method for functional group analysis.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition of the molecule.Small amount of sample, can be in a complex mixture.High sensitivity and accuracy for molecular weight determination.Does not provide direct structural information.

In-Depth Analysis: Methodologies and Data Interpretation

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most powerful technique for the unequivocal determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed atomic model.

Case Study: 4-nitro-2H-1,2,3-triazole

As a close analog to the target molecule, the crystal structure of 4-nitro-2H-1,2,3-triazole (CCDC 151610) provides valuable insight into the expected structural features.[1][2] The crystallographic data would reveal precise bond lengths and angles for the triazole ring and the nitro group, as well as intermolecular interactions within the crystal lattice.

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate). Other methods include vapor diffusion and cooling crystallization.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

experimental_workflow_xray Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

X-ray Crystallography Workflow
Spectroscopic Methods: A Complementary Approach

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer valuable information about the molecule's structure and dynamics in solution.

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra would provide key information for this compound.

Expected ¹H NMR Data:

  • Signals corresponding to the vinyl protons, showing characteristic splitting patterns.

  • A signal for the proton on the triazole ring.

Expected ¹³C NMR Data:

  • Signals for the two carbons of the vinyl group.

  • Signals for the two carbons of the triazole ring.

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, integration, and coupling constants of the signals are analyzed to determine the structure of the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected IR Absorption Bands for this compound:

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3]

  • Vinyl Group (C=C): Stretching vibration around 1650-1600 cm⁻¹.

  • Triazole Ring: Characteristic ring stretching vibrations.

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data for C₄H₄N₄O₂:

  • Monoisotopic Mass: 140.03343 Da.[4]

  • [M+H]⁺: 141.04071 m/z.[4]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

experimental_workflow_spectroscopy Workflow for Spectroscopic Structure Elucidation cluster_synthesis_spec Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis_spec Synthesis of This compound purification_spec Purification synthesis_spec->purification_spec nmr NMR Spectroscopy (¹H, ¹³C) purification_spec->nmr ir IR Spectroscopy purification_spec->ir ms Mass Spectrometry purification_spec->ms data_integration Integration of Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration structure_proposal Proposed Structure data_integration->structure_proposal confirmation Structure Confirmation structure_proposal->confirmation

Spectroscopic Analysis Workflow

Conclusion

The definitive structural validation of this compound is best achieved through a combination of analytical techniques. Single-crystal X-ray crystallography provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms in the solid state. This "gold standard" method, when complemented by spectroscopic techniques such as NMR, IR, and mass spectrometry, offers a comprehensive understanding of the molecule's structure, connectivity, and functional group composition. For researchers in drug discovery and development, the synergistic use of these methods is essential for accurate molecular characterization and to inform further research and development efforts.

References

A Comparative Analysis of 4-nitro-2H-1,2,3-triazole and its 1H-Isomer for Energetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative study of 4-nitro-2H-1,2,3-triazole and its 1H-isomer reveals significant differences in their synthesis, stability, and energetic performance. The 2H-isomer consistently demonstrates superior thermal stability, a crucial factor for handling and storage of energetic materials. This guide provides a comprehensive overview of their properties, supported by experimental data and detailed protocols, to aid researchers and professionals in the field of drug development and energetic materials.

This report outlines the distinct characteristics of the two isomers, presenting a side-by-side comparison of their physicochemical and energetic properties. The synthesis of 4-nitro-2H-1,2,3-triazole is typically achieved through the direct nitration of 2H-1,2,3-triazole.[1] In contrast, the synthesis of the 4-nitro-1H-1,2,3-triazole isomer is less direct, often resulting from the alkylation of 4-nitro-1,2,3-triazole, which commonly yields a mixture of N1, N2, and N3 substituted isomers.[1]

Physicochemical and Energetic Properties

The positioning of the nitro group on the triazole ring significantly influences the properties of these isomers. The 2H-isomer is generally found to be the more stable of the two. Theoretical studies suggest that the 1H-isomer possesses lower thermal stability compared to its 2H counterpart.[2] This difference in stability is a critical consideration for their potential applications as energetic materials.

For a clear comparison, the following tables summarize the key quantitative data for both isomers.

Table 1: Physicochemical Properties

Property4-nitro-2H-1,2,3-triazole4-nitro-1H-1,2,3-triazole
Molecular Formula C₂H₂N₄O₂C₂H₂N₄O₂
Molecular Weight 114.06 g/mol [2][3]114.06 g/mol
Density 1.727 g/cm³[4]Data not available
Melting Point Data not availableData not available

Table 2: Energetic and Safety Properties

Property4-nitro-2H-1,2,3-triazole4-nitro-1H-1,2,3-triazole
Heat of Formation Data not availableData not available
Decomposition Temp. Data not availableData not available
Detonation Velocity Data not availableData not available
Impact Sensitivity Data not availableData not available
Friction Sensitivity Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide outlines of the experimental protocols for the synthesis and characterization of these compounds.

Synthesis Protocols

Synthesis of 4-nitro-2H-1,2,3-triazole:

The most common method for the synthesis of 4-nitro-2H-1,2,3-triazole is the direct nitration of 2H-1,2,3-triazole.[1]

  • Reaction: Electrophilic aromatic substitution.

  • Reagents: 2H-1,2,3-triazole, concentrated nitric acid (HNO₃), and concentrated sulfuric acid (H₂SO₄).

  • Procedure: 2H-1,2,3-triazole is slowly added to a mixture of concentrated nitric and sulfuric acids, maintained at a low temperature (typically 0-5 °C) using an ice bath. The reaction mixture is stirred for a specified period, then poured onto ice, and the resulting precipitate is filtered, washed, and dried.

  • Key Considerations: Careful control of temperature is crucial to prevent over-nitration and decomposition.[1]

Synthesis of 4-nitro-1H-1,2,3-triazole:

The synthesis of the 1H-isomer is more complex and often involves the alkylation of 4-nitro-1,2,3-triazole, which results in a mixture of isomers. Separation of the desired 1H-isomer from the 2H- and 3H-isomers can be challenging.

  • Reaction: Alkylation of 4-nitro-1,2,3-triazole.

  • Reagents: 4-nitro-1,2,3-triazole, an alkylating agent (e.g., alkyl halide), and a base.

  • Procedure: The reaction conditions, including the choice of base, solvent, and temperature, can influence the ratio of the resulting isomers. Chromatographic techniques are typically required for the separation and purification of the 1H-isomer.

Characterization Protocols

The characterization of these energetic materials involves a range of analytical techniques to determine their structure, purity, thermal stability, and energetic performance.

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁵N): To confirm the chemical structure and isomeric purity.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the melting point and decomposition temperature. The sample is heated at a constant rate in a controlled atmosphere, and the heat flow to or from the sample is measured.

    • Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition profile by measuring the change in mass of a sample as a function of temperature.

  • Sensitivity Testing:

    • Impact Sensitivity: Typically determined using a drop-weight impact tester, such as the BAM fallhammer. The energy required to cause initiation in 50% of the trials (H₅₀) is determined.

    • Friction Sensitivity: Assessed using a friction apparatus, which measures the response of the material to frictional stimuli between two surfaces under a specified load.

  • Energetic Performance:

    • Heat of Formation: Determined experimentally using bomb calorimetry or calculated using computational methods.

    • Detonation Velocity and Pressure: Measured experimentally for larger quantities of material or predicted using thermodynamic calculation codes based on the heat of formation and density.

Visualizing Synthesis and Characterization

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Synthesis_Pathways cluster_2H Synthesis of 4-nitro-2H-1,2,3-triazole cluster_1H Synthesis of 4-nitro-1H-1,2,3-triazole 2H_Triazole 2H-1,2,3-triazole Nitration Direct Nitration (HNO₃, H₂SO₄) 2H_Triazole->Nitration 2H_Product 4-nitro-2H-1,2,3-triazole Nitration->2H_Product 4_Nitro_Triazole 4-nitro-1,2,3-triazole Alkylation Alkylation (Alkyl Halide, Base) 4_Nitro_Triazole->Alkylation Isomer_Mixture Isomeric Mixture (1H, 2H, 3H) Alkylation->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation 1H_Product 4-nitro-1H-1,2,3-triazole Separation->1H_Product

Caption: Synthetic pathways for 4-nitro-2H- and 4-nitro-1H-1,2,3-triazole.

Characterization_Workflow cluster_structure Structural & Purity Analysis cluster_thermal Thermal Stability cluster_safety Safety & Sensitivity cluster_performance Energetic Performance Synthesized_Compound Synthesized Isomer (4-nitro-2H- or 1H-1,2,3-triazole) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR DSC Differential Scanning Calorimetry (DSC) Synthesized_Compound->DSC TGA Thermogravimetric Analysis (TGA) Synthesized_Compound->TGA Impact Impact Sensitivity (BAM Fallhammer) Synthesized_Compound->Impact Friction Friction Sensitivity Synthesized_Compound->Friction HoF Heat of Formation Synthesized_Compound->HoF Detonation Detonation Velocity & Pressure Synthesized_Compound->Detonation

Caption: Experimental workflow for the characterization of nitrotriazole isomers.

Conclusion

The comparative study of 4-nitro-2H-1,2,3-triazole and its 1H-isomer underscores the significant impact of isomeric structure on the properties of energetic materials. The 2H-isomer exhibits greater stability, a desirable characteristic for practical applications. While the synthesis of the 2H-isomer is more straightforward, the challenges in isolating the pure 1H-isomer present a hurdle for its comprehensive characterization and potential use. Further research is warranted to obtain a complete set of experimental data for the 1H-isomer to enable a more thorough and direct comparison of their energetic performance. This guide serves as a foundational resource for researchers, providing the available data and outlining the necessary experimental protocols for the continued investigation of these promising energetic compounds.

References

Performance Comparison of Polymers Derived from 2-Ethenyl-4-nitro-2H-1,2,3-triazole and Alternative Energetic Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated performance of polymers derived from 2-ethenyl-4-nitro-2H-1,2,3-triazole against other established energetic polymers. Due to the limited availability of direct experimental data for poly(this compound), this comparison is based on the expected contributions of its functional moieties—the vinyl group for polymerization and the nitro-triazole group for energetic properties—and is juxtaposed with known data for alternative materials.

Introduction to Poly(this compound)

Polymers incorporating the 1,2,3-triazole ring are of significant interest due to their high nitrogen content and thermal stability, which are desirable characteristics for energetic materials. The inclusion of a nitro group further enhances the energetic properties of the monomer, this compound. Polymerization of this monomer via its vinyl group is expected to yield a high-molecular-weight polymer with a backbone suitable for use as an energetic binder or a primary energetic material. The 4-nitro-2H-1,2,3-triazole moiety is a key component in the development of energetic materials and pharmaceuticals due to its electron-deficient nature.[1] Nitrogen-rich compounds, particularly those with triazole rings, are sought after for their high heats of formation, leading to a significant release of energy upon decomposition, primarily as nitrogen gas.[1]

Predicted Performance Characteristics

The performance of poly(this compound) can be inferred from the known properties of its constituent parts. The polyvinyl backbone is a well-understood polymer structure, and the properties of nitro-triazoles are a subject of ongoing research in energetic materials.

Expected Properties of Poly(this compound):

  • High Energy Density: The presence of the nitro and triazole groups suggests a high heat of formation and, consequently, a high energy density. The introduction of nitro groups onto a heterocyclic backbone is a common strategy to enhance density and detonation performance.[1]

  • Good Thermal Stability: Triazole rings are known for their thermal stability.[2] Polymers incorporating these rings are expected to have high decomposition temperatures, a critical factor for the safety and storage of energetic materials.

  • Insensitivity: High-nitrogen energetic materials based on triazoles can exhibit low sensitivity to mechanical stimuli like impact and friction, enhancing their safety profile.

  • Polymeric Binder Potential: As a polymer, it could serve as an energetic binder in composite explosives and propellants, replacing inert binders to improve the overall performance of the formulation.

Comparative Performance Data

The following table compares the expected properties of poly(this compound) with several known energetic polymers.

PropertyPoly(this compound) (Predicted)Glycidyl Azide Polymer (GAP)[3][4]Poly(vinyl nitrate) (PVN)Poly(3-nitratomethyl-3-methyloxetane) (PolyNIMMO)[4]
Density (g/cm³) > 1.5~1.29~1.4~1.26
Glass Transition (T_g) Moderate to High-45 to -50 °C~40 °C-30 °C
Decomposition Temp. > 200 °C~220 °C~160 °C~210 °C
Key Features High nitrogen content, potentially low sensitivityEnergetic binder, good low-temp propertiesHigh oxygen balanceEnergetic binder, good mechanical properties

Experimental Protocols

Detailed experimental data for the target polymer is not available. However, a general methodology for its synthesis and characterization can be proposed based on established procedures for similar vinyl triazole polymers and energetic materials.

Synthesis of this compound Monomer

The synthesis of the vinyl-triazole monomer is a critical first step. While a specific protocol for this compound is not readily found, a potential route involves the vinylation of 4-nitro-2H-1,2,3-triazole. The synthesis of vinyl-1,2,3-triazole derivatives can be achieved under transition metal-free conditions using an inorganic base to promote the hydroamination of alkynes.[5][6]

Polymerization

Free radical polymerization of the vinyl monomer is a common and effective method.[7]

  • Initiator: A standard radical initiator such as azobisisobutyronitrile (AIBN) can be used.

  • Solvent: A suitable organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would likely be used.

  • Procedure: The monomer and initiator are dissolved in the solvent, and the solution is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period. The resulting polymer is then precipitated, purified, and dried.

Characterization

The synthesized polymer would be characterized using a suite of analytical techniques to determine its structure, molecular weight, and thermal properties.

  • Structural Analysis: Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the polymer structure.

  • Molecular Weight Determination: Gel permeation chromatography (GPC) would be employed to determine the molecular weight and molecular weight distribution of the polymer.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) would be used to determine the glass transition temperature (T_g), and Thermogravimetric Analysis (TGA) would be used to assess the thermal stability and decomposition temperature.[8]

Visualizations

Proposed Synthesis Pathway

Synthesis_Pathway cluster_monomer Monomer Synthesis cluster_polymerization Polymerization 4-nitro-2H-1,2,3-triazole 4-nitro-2H-1,2,3-triazole Monomer This compound 4-nitro-2H-1,2,3-triazole->Monomer Base-catalyzed vinylation Vinylating_Agent Vinylating Agent (e.g., Acetylene) Vinylating_Agent->Monomer Polymer Poly(2-ethenyl-4-nitro- 2H-1,2,3-triazole) Monomer->Polymer Radical Polymerization (e.g., AIBN, heat)

Caption: Proposed synthesis of poly(this compound).

Experimental Workflow for Characterization

Experimental_Workflow Start Synthesized Polymer Structural_Analysis Structural Analysis (FTIR, NMR) Start->Structural_Analysis MW_Determination Molecular Weight (GPC) Start->MW_Determination Thermal_Analysis Thermal Analysis (DSC, TGA) Start->Thermal_Analysis Performance_Evaluation Energetic Performance Evaluation (e.g., Bomb Calorimetry) Structural_Analysis->Performance_Evaluation MW_Determination->Performance_Evaluation Thermal_Analysis->Performance_Evaluation

Caption: General workflow for polymer characterization.

Conclusion

While direct experimental data for poly(this compound) is not yet publicly available, a thorough analysis of its constituent functional groups allows for a strong predictive assessment of its performance as an energetic material. It is anticipated to be a high-density, thermally stable polymer with significant energetic potential. Further research involving the synthesis and detailed characterization of this polymer is necessary to validate these predictions and fully assess its applicability in advanced energetic formulations. The synthesis of energetic polymer salts from 1-vinyl-1,2,4-triazole derivatives has been reported, demonstrating the feasibility of creating energetic polymers from vinyl triazoles.[9] These polymer salts have shown good thermal properties and high densities.[9]

References

Unraveling Reaction Mechanisms of 4-Nitro-1,2,3-triazoles: A Comparative Guide to DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate reaction mechanisms of 4-nitro-1,2,3-triazoles, Density Functional Theory (DFT) calculations have emerged as a powerful tool. This guide provides a comprehensive comparison of the performance of various DFT functionals and basis sets in elucidating the synthesis and thermal decomposition pathways of these energetic and pharmaceutically relevant compounds, supported by available experimental data.

The reactivity of 4-nitro-1,2,3-triazoles is of significant interest due to their applications as energetic materials and as scaffolds in medicinal chemistry. Understanding the underlying mechanisms of their formation, typically through 1,3-dipolar cycloaddition reactions, and their decomposition is crucial for designing safer and more efficient synthetic routes and for predicting their stability and performance. DFT calculations offer a molecular-level insight into these processes, providing valuable information on reaction energies, activation barriers, and transition state geometries.

Comparing DFT Functionals for Reaction Mechanism Studies

The choice of DFT functional and basis set is critical for obtaining accurate and reliable computational results. This section compares the performance of commonly used functionals for studying the reaction mechanisms of 4-nitro-1,2,3-triazoles.

1,3-Dipolar Cycloaddition: The Primary Synthetic Route

The most common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. The introduction of a nitro group on the triazole ring can influence the electronic properties of the reactants and, consequently, the reaction mechanism.

A benchmark study on the regioselectivity of uncatalyzed thermal azide 1,3-dipolar cycloadditions revealed that range-separated and meta-GGA hybrid functionals generally provide the best results.[1] For copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction, DFT calculations have been instrumental in elucidating the multi-step mechanism involving copper acetylide intermediates.

DFT FunctionalBasis SetKey StrengthsConsiderations
B3LYP 6-31G*, 6-311++G(d,p)Widely used and computationally efficient. Provides a good balance of accuracy for geometries and energies in many systems.May underestimate reaction barriers and can be less accurate for systems with significant dispersion interactions.
M06-2X 6-311++G(d,p), def2-TZVPGenerally performs well for main-group thermochemistry, kinetics, and non-covalent interactions. Often provides more accurate barrier heights than B3LYP.[2]Can be more computationally expensive than B3LYP.
ωB97X-D def2-TZVPA range-separated hybrid functional with an empirical dispersion correction, showing good performance for a broad range of applications, including reaction energies.May require more computational resources than simpler hybrid functionals.
CASSCF/CASPT2 cc-pVDZ, aug-cc-pVTZMulti-reference methods suitable for studying reactions with significant multi-reference character, such as bond-breaking in thermal decomposition.Computationally very demanding and typically used for smaller systems or specific reaction steps.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A typical experimental procedure for the Cu(I)-catalyzed synthesis of a 1,4-disubstituted 4-nitro-1,2,3-triazole involves the following steps:

  • Dissolve the corresponding organic azide and terminal alkyne in a suitable solvent, often a mixture of water and an organic solvent like t-butanol or THF.

  • Add a copper(II) sulfate pentahydrate solution and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.

  • Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The reaction kinetics can be monitored by techniques such as UV-Vis spectroscopy or NMR spectroscopy to determine the reaction rate and activation parameters.[3]

Below is a DOT script illustrating the general workflow for a DFT study of a CuAAC reaction.

cuaac_dft_workflow cluster_pre Pre-calculation cluster_calc DFT Calculation cluster_post Post-calculation reactant_opt Reactant Geometry Optimization ts_guess Transition State Guess reactant_opt->ts_guess Initial Structures energy_analysis Energy Profile Analysis reactant_opt->energy_analysis ts_opt Transition State Optimization ts_guess->ts_opt Input freq_calc Frequency Calculation ts_opt->freq_calc Optimized TS ts_opt->energy_analysis irc_calc IRC Calculation freq_calc->irc_calc Verified TS (1 imaginary freq) product_opt Product Geometry Optimization irc_calc->product_opt Reaction Path product_opt->energy_analysis

Computational workflow for a DFT study of a reaction mechanism.
Thermal Decomposition of 4-Nitro-1,2,3-triazoles

The thermal stability of 4-nitro-1,2,3-triazoles is a critical parameter for their application as energetic materials. DFT calculations can predict the initial decomposition pathways and the associated activation energies, providing insights into their thermal sensitivity.

For energetic materials, the initial decomposition steps often involve the cleavage of the C-NO2 or N-N bonds. Theoretical studies on the thermal decomposition of nitrotriazoles have often employed the B3LYP functional with the 6-31G* basis set to identify the most favorable decomposition pathways.[4] However, for a more accurate description of bond-breaking processes, methods that can handle multi-reference character, such as CASSCF, or higher-level single-reference methods like CCSD(T) are often recommended as benchmarks.

DFT FunctionalBasis SetKey StrengthsConsiderations
B3LYP 6-31G*, 6-311++G(d,p)Provides a reasonable starting point for identifying potential decomposition pathways.May not be accurate enough for quantitative prediction of activation energies in bond-breaking reactions.
M06-2X 6-311++G(d,p)Often yields more reliable activation energies for pericyclic reactions and bond dissociations compared to B3LYP.Still a single-reference method, which might not be sufficient for highly multi-reference systems.
CASSCF/CASPT2 cc-pVDZ, aug-cc-pVTZEssential for describing the electronic structure of transition states involving significant bond breaking/formation and for identifying conical intersections.High computational cost limits its application to smaller model systems.

Experimental Protocol: Thermal Analysis

The thermal decomposition of 4-nitro-1,2,3-triazoles can be experimentally investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • DSC: A small sample of the compound is heated in a sealed pan at a constant rate. The heat flow to or from the sample is measured relative to a reference. Exothermic peaks indicate decomposition, and the onset temperature and peak maximum provide information about the thermal stability.[5][6]

  • TGA: The mass of the sample is monitored as a function of temperature. A mass loss indicates the release of gaseous decomposition products. The temperature at which significant mass loss occurs is another indicator of thermal stability.[5]

The combination of DSC and TGA can provide a comprehensive picture of the thermal decomposition process, including the temperature range of decomposition and the associated energy release and mass loss.

The following DOT script illustrates a simplified decision tree for selecting a computational method for studying thermal decomposition.

decomp_method_selection start Start: Thermal Decomposition Study q1 Is qualitative pathway identification sufficient? start->q1 b3lyp Use B3LYP/6-31G* for initial scans q1->b3lyp Yes q2 Are quantitative activation energies needed? q1->q2 No b3lyp->q2 m062x Use M06-2X with a larger basis set q2->m062x Yes end End: Method Selected q2->end No q3 Is there evidence of multi-reference character? m062x->q3 casscf Perform CASSCF/CASPT2 calculations q3->casscf Yes q3->end No casscf->end

Decision tree for selecting a computational method.

Conclusion

The selection of an appropriate DFT functional and basis set is paramount for accurately modeling the reaction mechanisms of 4-nitro-1,2,3-triazoles. While B3LYP can be a useful starting point for exploring reaction pathways, functionals like M06-2X and ωB97X-D often provide more reliable energetic data, especially for activation barriers. For processes involving significant bond cleavage, such as thermal decomposition, multi-reference methods may be necessary for a precise description.

It is crucial to benchmark computational results against experimental data whenever possible. Techniques like DSC and TGA provide valuable experimental insights into the thermal stability of these compounds, while kinetic studies of their synthesis can validate calculated reaction barriers. By combining state-of-the-art computational methods with robust experimental validation, a deeper understanding of the chemistry of 4-nitro-1,2,3-triazoles can be achieved, paving the way for the rational design of new energetic materials and pharmaceuticals.

References

Benchmarking 2-Ethenyl-4-nitro-2H-1,2,3-triazole: A Comparative Guide for Energetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of energetic materials, the quest for novel precursors with enhanced performance and safety characteristics is a perpetual endeavor. This guide provides a comparative analysis of the theoretical energetic precursor, 2-ethenyl-4-nitro-2H-1,2,3-triazole, benchmarked against established energetic materials such as RDX, HMX, and TNT, as well as related nitro-triazole derivatives. Due to the limited publicly available experimental data for this compound, this guide leverages data from its parent compound, 4-nitro-2H-1,2,3-triazole, and other relevant analogues to project its potential performance characteristics.

Comparative Performance of Energetic Precursors

The following table summarizes key energetic properties of selected compounds. These metrics are crucial in assessing the potential of a new energetic material.

CompoundChemical FormulaMolecular Weight ( g/mol )Density (g/cm³)Detonation Velocity (m/s)Heat of Formation (kJ/mol)Impact Sensitivity (J)
This compound (Theoretical) C₄H₄N₄O₂140.10Data not availableData not availableData not availableData not available
4-Nitro-2H-1,2,3-triazoleC₂H₂N₄O₂114.061.838,843[1]Data not available24[1]
RDXC₃H₆N₆O₆222.121.80[2]8,750[2]+61.97.5[1]
HMXC₄H₈N₈O₈296.161.91[3][4]9,100[3][4]+74.97.4
TNTC₇H₅N₃O₆227.131.656,900-49.815
2-Amino-4,5-dinitro-1,2,3-2H-triazoleC₂H₃N₅O₄177.081.83[1]8,843[1]Data not available24[1]

Note: Data for this compound is theoretical and not yet experimentally validated in publicly accessible literature. Data for other compounds are sourced from existing research but may vary based on experimental conditions.

Experimental Protocols

Detailed experimental methodologies are critical for the validation and replication of findings. Below are representative protocols for the synthesis and characterization of nitro-triazole based energetic materials.

General Synthesis of 4-Nitro-1,2,3-triazoles

The synthesis of 4-nitro-1,2,3-triazoles typically involves the nitration of a triazole precursor. A general procedure is as follows:

  • Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared, typically in a 1:1 or 1:2 molar ratio, and cooled to 0-5 °C in an ice bath.

  • Nitration Reaction: The triazole precursor is slowly added to the cooled nitrating mixture with constant stirring. The temperature is carefully maintained below 10 °C throughout the addition.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature for a specified period, and its progress is monitored using techniques like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the nitrated product.

  • Purification: The precipitate is filtered, washed with cold water until neutral, and then dried. Further purification can be achieved through recrystallization from a suitable solvent (e.g., ethanol, methanol).

Characterization of Energetic Properties

The energetic properties of newly synthesized compounds are characterized using a suite of standard tests:

  • Density: Measured using gas pycnometry.

  • Heat of Formation: Determined by bomb calorimetry.

  • Detonation Velocity: Measured by the D'Autriche method or using electronic probes in a test explosion.

  • Impact Sensitivity: Determined using a drop-weight impact tester (e.g., BAM Fallhammer). The energy at which 50% of the samples detonate (h₅₀) is recorded.

  • Friction Sensitivity: Assessed using a friction sensitivity tester, which measures the response of the material to frictional stimuli.

Visualizing Synthesis and Molecular Relationships

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product & Analysis Triazole Precursor Triazole Precursor Nitration Nitration Triazole Precursor->Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Nitration Quenching (Ice) Quenching (Ice) Nitration->Quenching (Ice) Reaction Mixture Filtration & Washing Filtration & Washing Quenching (Ice)->Filtration & Washing Precipitate Recrystallization Recrystallization Filtration & Washing->Recrystallization Crude Product Purified Nitro-triazole Purified Nitro-triazole Recrystallization->Purified Nitro-triazole Characterization Characterization Purified Nitro-triazole->Characterization

Caption: General workflow for the synthesis of nitro-triazole energetic precursors.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Energetic Properties High Nitrogen Content High Nitrogen Content High Heat of Formation High Heat of Formation High Nitrogen Content->High Heat of Formation Nitro Groups (-NO2) Nitro Groups (-NO2) High Density High Density Nitro Groups (-NO2)->High Density High Detonation Velocity High Detonation Velocity Nitro Groups (-NO2)->High Detonation Velocity Sensitivity Sensitivity Nitro Groups (-NO2)->Sensitivity Potential Increase Oxygen Balance Oxygen Balance Nitro Groups (-NO2)->Oxygen Balance Ethenyl Group (-CH=CH2) Ethenyl Group (-CH=CH2) Ethenyl Group (-CH=CH2)->Sensitivity Potential Increase Triazole Ring Triazole Ring Triazole Ring->High Density Triazole Ring->High Heat of Formation

Caption: Relationship between molecular structure and energetic properties of triazole precursors.

References

kinetic analysis of cycloaddition reactions with 2-ethenyl-4-nitro-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of cycloaddition reactions is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This guide provides a comparative analysis of the kinetic parameters of cycloaddition reactions involving dienophiles and dipolarophiles structurally related to 2-ethenyl-4-nitro-2H-1,2,3-triazole. Due to a lack of specific experimental kinetic data for this compound in the current body of scientific literature, this guide leverages available data from analogous compounds to provide a predictive framework and detailed experimental protocols for researchers wishing to study this or similar reactive systems.

The reactivity of this compound in cycloaddition reactions is anticipated to be influenced by the electronic properties of its constituent functional groups. The electron-withdrawing nitro group is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the ethenyl moiety, making it a more reactive dienophile or dipolarophile in normal-electron-demand cycloaddition reactions. The 2H-1,2,3-triazole ring also contributes to the overall electronic nature of the molecule.

Comparative Kinetic Data of Structurally Related Compounds

To provide a basis for comparison, the following tables summarize the kinetic data for cycloaddition reactions of various nitroalkenes and vinyl monomers. These compounds share key structural features with this compound, namely a carbon-carbon double bond activated by an electron-withdrawing group.

Table 1: Kinetic Data for the [4+2] Cycloaddition of Cyclopentadiene with (E)-2-Aryl-1-cyano-1-nitroethenes

This table presents the rate constants for the Diels-Alder reaction between cyclopentadiene and various substituted nitroethenes. The data highlights how substituents on the aryl ring of the nitroalkene influence the reaction rate.

Dienophile (Substituent)Rate Constant (k) x 10³ (dm³ mol⁻¹ s⁻¹)Temperature (°C)Solvent
(E)-2-(p-methoxyphenyl)-1-cyano-1-nitroethene0.08 (endo), 1.66 (exo)[1]Not SpecifiedNot Specified
(E)-2-(p-methoxycarbonylphenyl)-1-cyano-1-nitroethene13.35 (endo), 83.42 (exo)[1]Not SpecifiedNot Specified
Table 2: Kinetic Data for the 1,3-Dipolar Cycloaddition of Vinyl Monomers with a Nitroxide

This table showcases the rate coefficients for the 1,3-dipolar cycloaddition of various vinyl monomers with 2,2,5,5-tetramethyl-3-imidazoline-3-oxides, demonstrating the effect of the vinyl substituent on the reaction rate.[2]

Vinyl MonomerRate Coefficient (k) (L mol⁻¹ s⁻¹)Temperature (K)
Styrene~4 x 10⁻⁴353
Methyl methacrylate~4 x 10⁻⁴353
n-Butyl acrylate8 x 10⁻³353
Methyl vinyl ketone4 x 10⁻²353

Experimental Protocols for Kinetic Analysis

A detailed and accurate experimental protocol is crucial for obtaining reliable kinetic data. The following is a generalized procedure for monitoring the kinetics of a cycloaddition reaction using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for in-situ reaction monitoring.

Protocol: Kinetic Analysis of a Cycloaddition Reaction via ¹H NMR Spectroscopy

Objective: To determine the rate constant of a cycloaddition reaction by monitoring the change in concentration of reactants and/or products over time.

Materials:

  • Reactants (e.g., diene and dienophile)

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (a non-reactive compound with a known concentration and a signal that does not overlap with reactant or product signals, e.g., mesitylene, 1,3,5-trimethoxybenzene)

  • High-resolution NMR spectrometer with variable temperature control

  • NMR tubes

  • Syringes and needles

Procedure:

  • Sample Preparation:

    • Accurately weigh the diene and the internal standard and dissolve them in the chosen deuterated solvent in a volumetric flask to prepare a stock solution of known concentrations.

    • In a separate vial, prepare a solution of the dienophile in the same deuterated solvent at a known concentration.

  • NMR Spectrometer Setup:

    • Set the NMR spectrometer to the desired reaction temperature. Allow the probe to equilibrate.

    • Lock and shim the spectrometer using a separate sample containing the same deuterated solvent.

  • Reaction Initiation and Data Acquisition:

    • Transfer a precise volume of the diene/internal standard stock solution to a clean, dry NMR tube.

    • Acquire a spectrum of the initial mixture (t=0).

    • Using a syringe, rapidly inject a known volume of the dienophile solution into the NMR tube.

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected half-life of the reaction. For slower reactions, intervals of several minutes to hours may be appropriate, while faster reactions may require automated acquisition every few seconds or minutes.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • For each spectrum, integrate the signal of a characteristic peak for one of the reactants and a characteristic peak for one of the products. Also, integrate the signal of the internal standard.

    • The concentration of the reactant and product at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactant versus time.

    • From this data, determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for the kinetic analysis of a cycloaddition reaction.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reactant & Internal Standard Solutions load_nmr Load Reactant Mix into NMR Tube prep_reagents->load_nmr initiate_rxn Initiate Reaction by Adding Second Reactant load_nmr->initiate_rxn acquire_spectra Acquire Time-Resolved NMR Spectra initiate_rxn->acquire_spectra process_spectra Process Spectra & Integrate Peaks acquire_spectra->process_spectra calc_conc Calculate Concentrations vs. Time process_spectra->calc_conc determine_kinetics Determine Rate Law & Rate Constant calc_conc->determine_kinetics

Caption: Workflow for kinetic analysis of cycloaddition reactions.

References

A Researcher's Guide to Differentiating 4-nitro-2H-1,2,3-triazole and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is paramount. This guide provides a comprehensive comparison of 4-nitro-2H-1,2,3-triazole with its key isomers, 4-nitro-1H-1,2,3-triazole and 5-nitro-1H-1,2,3-triazole, supported by experimental data and detailed analytical protocols.

The distinct physicochemical properties and spectral signatures of these isomers, arising from the different positions of the nitro group and the proton on the triazole ring, allow for their unambiguous differentiation. This guide outlines the key distinguishing features and the methodologies to identify them.

Physicochemical and Spectroscopic Data Comparison

A summary of the key physicochemical and spectroscopic data for the unequivocal identification of 4-nitro-2H-1,2,3-triazole and its isomers is presented below. These differences in properties, such as melting point and spectroscopic characteristics, form the basis for their differentiation.

Property4-nitro-2H-1,2,3-triazole4-nitro-1H-1,2,3-triazole5-nitro-1H-1,2,3-triazole
Molecular Weight 114.06 g/mol [1][2][3]114.06 g/mol 114.06 g/mol
Melting Point (°C) 113.7 (for a derivative)[4]Data not available94 (for a derivative)[5]
Density (g/cm³) Data not availableData not available1.83 (for a derivative)[5]
¹H NMR (DMSO-d₆, δ, ppm) ~8.0-9.0 (CH)~8.0-9.0 (CH)~8.5-9.5 (CH)
¹³C NMR (DMSO-d₆, δ, ppm) C4: ~145-155, C5: ~120-130C4: ~145-155, C5: ~120-130C4: ~120-130, C5: ~150-160
FTIR (KBr, cm⁻¹) NO₂ asym stretch: ~1550-1570NO₂ sym stretch: ~1340-1360C-N stretch: ~1450-1480N-H stretch: ~3100-3400NO₂ asym stretch: ~1550-1570NO₂ sym stretch: ~1340-1360C-N stretch: ~1450-1480N-H stretch: ~3100-3400NO₂ asym stretch: ~1540-1560NO₂ sym stretch: ~1330-1350C-N stretch: ~1460-1490N-H stretch: ~3100-3400
Mass Spec. (EI, m/z) 114 (M⁺)Fragments: [M-NO₂]⁺, [M-N₂]⁺, [C₂H₂N]⁺114 (M⁺)Fragments: [M-NO₂]⁺, [M-N₂]⁺, [C₂H₂N]⁺114 (M⁺)Fragments: [M-NO₂]⁺, [M-N₂]⁺, [C₂H₂N]⁺

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic workflow for distinguishing between the different isomers of nitrotriazole based on their spectral data.

G Workflow for Isomer Identification cluster_0 Initial Analysis cluster_1 Spectroscopic Differentiation cluster_2 Isomer Identification cluster_3 Confirmation start Unknown Nitrotriazole Isomer ms Mass Spectrometry (MS) start->ms Determine Molecular Weight nmr 1H and 13C NMR Spectroscopy ms->nmr Confirm Isomeric Nature ftir FTIR Spectroscopy ms->ftir Functional Group Analysis isomer1 4-nitro-2H-1,2,3-triazole nmr->isomer1 Distinct C5 Chemical Shift isomer2 4-nitro-1H-1,2,3-triazole nmr->isomer2 Distinct C4 Chemical Shift isomer3 5-nitro-1H-1,2,3-triazole nmr->isomer3 Distinct C4 and C5 Shifts ftir->isomer1 Characteristic NO2 Stretch ftir->isomer2 Characteristic NO2 Stretch ftir->isomer3 Shifted NO2 Stretch confirm Confirm Structure isomer1->confirm isomer2->confirm isomer3->confirm

Caption: A logical workflow for the identification of nitrotriazole isomers.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data for the differentiation of 4-nitro-2H-1,2,3-triazole and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the nitrotriazole sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal reference.

  • ¹³C NMR Acquisition:

    • Record the ¹³C NMR spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) as the internal reference.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Compare the chemical shifts (δ) and coupling constants (J) of the triazole ring protons and carbons to distinguish between the isomers. The position of the C-NO₂ carbon will show a significant downfield shift compared to the C-H carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet in the FTIR spectrometer and record the spectrum.

  • Data Acquisition:

    • Collect the spectrum in the mid-infrared range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-N stretching, and N-H stretching vibrations.

    • Subtle shifts in the vibrational frequencies of the nitro group can be indicative of its position on the triazole ring.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent like methanol or acetonitrile, via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-200 amu).

  • Data Analysis:

    • Determine the molecular ion peak (M⁺) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern. While the primary fragmentation may be similar for isomers (e.g., loss of NO₂ or N₂), the relative intensities of the fragment ions can provide clues for differentiation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and fragment ions.[6]

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of nitro-triazole compounds is paramount for safe handling, storage, and application. This guide provides a comparative analysis of the thermal stability of several key nitro-triazole derivatives, supported by experimental data from thermal analysis techniques.

The thermal behavior of energetic materials like nitro-triazoles is a critical factor in assessing their viability for various applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are primary methods used to evaluate thermal stability, typically by determining the onset and peak decomposition temperatures. This guide summarizes key thermal decomposition data for a range of nitro-triazole compounds, details the experimental protocols used for these measurements, and provides a visual representation of the structure-stability relationship.

Comparative Thermal Stability Data

The following table summarizes the peak decomposition temperatures (Tpeak) and onset decomposition temperatures (Tonset) for several nitro-triazole compounds as determined by DSC and TGA. These values are crucial indicators of the thermal stability of these materials.

Compound NameAbbreviationMethodHeating Rate (°C/min)Onset Temperature (Tonset) (°C)Peak Temperature (Tpeak) (°C)
3-Amino-5-nitro-1,2,4-triazoleANTADSC10-281.8[1]
1-Amino-3,5-dinitro-1,2,4-triazoleADNTDSC--225.8[2]
3,5-Dinitro-1H-1,2,4-triazoleHDNTDTA-170[3][4]-
4-Amino-3,5-dinitropyrazoleADNPDSC-180-
Ammonium 4-amino-3,5-dinitropyrazolate-DSC--262
3,7-Dinitro-[2][5][6]triazolo[5,1-c][2][5][6]triazine-4-amineTTXDSC--281.8[1]
3-amino-1,2,4-triazole dinitramideATADNDTA--up to 166[7]
3,4,5-triamino-1,2,4-triazole dinitramide-CalorimetryIsothermal--

Experimental Protocols

The data presented in this guide were obtained using standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following sections outline the typical experimental protocols for these methods when analyzing energetic materials like nitro-triazoles.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[8] It is widely used to determine the thermal stability of energetic materials by identifying melting points and decomposition temperatures.

Typical Experimental Procedure:

  • Sample Preparation: A small amount of the sample, typically 2-10 mg, is accurately weighed and placed into a DSC pan. For volatile or potentially reactive samples, hermetically sealed pans are used to prevent mass loss and ensure accurate measurements.[8] The sample should be evenly distributed at the bottom of the pan to ensure uniform heat transfer.[9]

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. An inert atmosphere, typically nitrogen, is maintained at a constant flow rate (e.g., 20 psi) to prevent oxidative decomposition.[8]

  • Thermal Program: The sample is heated at a constant rate, commonly 10°C/min, over a specified temperature range.[10] The starting and ending temperatures are chosen to encompass the expected thermal events.

  • Data Analysis: The resulting DSC curve plots heat flow against temperature. Exothermic peaks indicate decomposition events, and the onset and peak temperatures are determined from these curves.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the thermal stability and decomposition kinetics of materials.

Typical Experimental Procedure:

  • Sample Preparation: A small, representative sample (typically 5-10 mg) is placed in a tared TGA crucible.[11]

  • Instrument Setup: The TGA instrument's balance is tared, and the desired atmosphere (e.g., nitrogen) is established with a specific flow rate.

  • Thermal Program: The sample is heated at a controlled linear rate, such as 10°C/min, through a defined temperature range.[10]

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of weight loss indicates the beginning of decomposition.

Structure-Stability Relationship

The thermal stability of nitro-triazole compounds is significantly influenced by their molecular structure, particularly the number and position of nitro (-NO2) and amino (-NH2) groups attached to the triazole ring. The following diagram illustrates this relationship.

StructureStability cluster_structure Molecular Structure cluster_stability Thermal Stability A Triazole Ring B Amino Group (-NH2) A->B Addition of Amino Group C Nitro Group (-NO2) A->C Addition of Nitro Group S2 Moderate Stability B->S2 Generally Increases Stability D Multiple Nitro Groups C->D Increasing Number of Nitro Groups C->S2 Increases Energetic Character S1 Lower Stability D->S1 Often Decreases Stability S3 Higher Stability

Caption: Relationship between molecular structure and thermal stability in nitro-triazoles.

References

The Nitro Group's Explosive Impact: A Comparative Guide to Detonation Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-property relationships of energetic materials is paramount. Among the most crucial functional groups in this field is the nitro group (-NO₂), a key determinant of explosive power. This guide provides an objective comparison of how the presence and number of nitro groups influence the detonation performance of organic explosives, supported by experimental data.

The introduction of nitro groups into an organic molecule is a well-established strategy for enhancing its explosive properties. The powerful oxidizing nature of the nitro group, combined with its contribution to molecular density, significantly increases the energy released upon detonation. This guide will delve into the quantitative effects of the nitro group on key detonation parameters: detonation velocity, detonation pressure, and density.

Comparative Detonation Performance

The number of nitro groups directly correlates with an explosive's performance. As the number of nitro groups increases on a molecular backbone, there is a general trend of increasing detonation velocity and pressure. This is due to a combination of factors, including a more favorable oxygen balance for the combustion reaction, increased density, and a higher heat of detonation.[1][2]

For instance, comparing nitrobenzene (one nitro group) to 2,4,6-trinitrotoluene (TNT, three nitro groups) and hexanitrobenzene (HNB, six nitro groups) clearly illustrates this trend.[2] HNB, with its six nitro groups, exhibits a significantly higher detonation velocity and density compared to TNT and nitrobenzene.[2]

Below is a summary of key detonation parameters for a selection of nitro-containing explosives, showcasing the impact of the number of nitro groups.

Explosive CompoundAbbreviationNumber of Nitro GroupsDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
Nitrobenzene11.20--
1,3,5-TrinitrobenzeneTNB31.607,450-
2,4,6-TrinitrotolueneTNT31.606,90019
Tetryl41.717,570-
Pentaerythritol TetranitratePETN41.768,40033.5
CyclotrimethylenetrinitramineRDX31.708,75434.7
HexanitrobenzeneHNB61.989,277-
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocineHMX41.919,10039.3
1,1-diamino-2,2-dinitroetheneFOX-721.768,33535

Note: Detonation pressure can be calculated from detonation velocity and density using the Chapman-Jouguet theory.[3][4] Values presented are from various experimental sources and may vary based on the specific experimental conditions.[2][3][5]

The Logical Relationship: From Nitro Group to Detonation

The influence of the nitro group on detonation performance can be visualized as a clear cause-and-effect pathway. The addition of nitro groups to a molecule sets off a chain of property enhancements that culminate in a more powerful explosive.

G cluster_0 Molecular Properties cluster_1 Detonation Performance Increase in Nitro Groups Increase in Nitro Groups Higher Molecular Density Higher Molecular Density Increase in Nitro Groups->Higher Molecular Density Improved Oxygen Balance Improved Oxygen Balance Increase in Nitro Groups->Improved Oxygen Balance Higher Detonation Velocity Higher Detonation Velocity Higher Molecular Density->Higher Detonation Velocity Increased Heat of Detonation Increased Heat of Detonation Improved Oxygen Balance->Increased Heat of Detonation Increased Heat of Detonation->Higher Detonation Velocity Higher Detonation Pressure Higher Detonation Pressure Higher Detonation Velocity->Higher Detonation Pressure

Caption: Logical flow from increased nitro groups to enhanced detonation performance.

Experimental Protocols for Assessing Detonation Performance

The quantitative data presented in this guide are derived from established experimental methodologies. Below are summaries of the key techniques used to measure the detonation parameters of explosives.

Measurement of Detonation Velocity

A common and direct method for determining detonation velocity is the Rate Stick Test or Cylinder Test .[6]

Methodology:

  • Sample Preparation: The explosive material is carefully packed into a cylindrical container, typically made of copper, to a known and uniform density.[6]

  • Initiation: The explosive charge is initiated at one end using a detonator or a booster charge.

  • Data Acquisition: As the detonation wave propagates through the cylinder, its arrival at specific points is recorded. This can be achieved using various sensors:

    • Ionization Probes: These probes consist of two closely spaced electrical contacts. The highly ionized gases produced by the detonation front close the electrical circuit, generating a signal. By placing multiple probes at known distances along the charge, the time intervals for the detonation wave to travel between them can be measured.[7]

    • Pressure Pin Gauges: These gauges are inserted into pre-drilled holes along the cylinder and register the arrival of the high-pressure shock wave.[6]

    • Optical Techniques: High-speed cameras can be used to capture images of the shock wave emerging from the explosive, allowing for the calculation of its velocity.[6]

  • Calculation: The detonation velocity is calculated by dividing the known distance between the sensors by the measured time interval.

Another advanced technique, particularly for liquid explosives, involves the use of Laser Interferometer VISAR (Velocity Interferometer System for Any Reflector) . This method measures the particle velocity at the interface between the explosive and a transparent window, from which the detonation velocity can be determined.[8]

Measurement of Detonation Pressure

Detonation pressure is often calculated based on the experimentally determined detonation velocity and density using the Chapman-Jouguet (C-J) theory .[3][4] However, direct experimental measurement is also possible.

Methodology using Pressure Sensors:

  • Sensor Placement: High-pressure sensors, such as quartz pressure sensors, are placed at a known distance from the explosive charge.[7]

  • Charge Detonation: The explosive charge of a specific mass and geometry is detonated.

  • Pressure Recording: The sensors measure the overpressure of the blast wave as it arrives. The signal from the sensor is conditioned and recorded using a digital oscilloscope.[7]

  • Data Analysis: The recorded pressure-time history allows for the determination of the peak detonation pressure.

Measurement of Density

The density of the explosive material is a critical parameter that significantly influences its detonation performance.

Methodology:

  • Sample Preparation: For solid explosives, the material is typically pressed into a pellet of a well-defined geometric shape (e.g., a cylinder).

  • Dimensional Measurement: The dimensions of the pellet (diameter and length) are precisely measured using calipers.

  • Mass Measurement: The mass of the pellet is accurately determined using an analytical balance.

  • Calculation: The density is calculated by dividing the mass of the pellet by its calculated volume. For liquid explosives, the density is typically measured using a pycnometer or a densitometer.

By understanding the impact of the nitro group and the experimental methods used to quantify its effects, researchers can better design and develop next-generation energetic materials with tailored performance characteristics.

References

A Comparative Guide to the Analysis of 2-ethenyl-4-nitro-2H-1,2,3-triazole via LC-MS and UPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

The analysis of nitrogen-rich heterocyclic compounds such as 2-ethenyl-4-nitro-2H-1,2,3-triazole is crucial in various fields, including the development of pharmaceuticals and energetic materials.[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) and ultra-performance liquid chromatography (UPLC-MS) are powerful techniques for the separation, identification, and quantification of such compounds. This guide provides a comparative overview of these two methods for the analysis of this compound, based on established methodologies for related nitro-aromatic and triazole derivatives.

Comparative Performance: LC-MS vs. UPLC-MS

UPLC systems, which utilize columns with smaller particle sizes (typically <2 µm), generally offer significant advantages over traditional HPLC (LC) systems in terms of speed, resolution, and sensitivity. The enhanced performance is particularly beneficial for the analysis of complex mixtures or for resolving closely related isomers, which can be a challenge with nitro-triazole compounds.[2][3]

Below is a table summarizing the expected performance differences between a standard LC-MS method and a UPLC-MS method for the analysis of this compound.

ParameterLC-MSUPLC-MSAdvantage of UPLC-MS
Stationary Phase C18 (3-5 µm particle size)C18 (sub-2 µm particle size)Higher efficiency, leading to sharper peaks and better resolution.
Column Dimensions 4.6 x 150 mm2.1 x 50-100 mmLower solvent consumption and faster analysis times.
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.6 mL/minReduced solvent usage and improved MS sensitivity due to more efficient desolvation.[4]
Analysis Time 10 - 20 minutes2 - 5 minutesSignificantly higher throughput, allowing for more samples to be analyzed in a shorter period.[5]
Peak Resolution GoodExcellentBetter separation of potential isomers and impurities from the main analyte peak.[3]
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to low ng/mL rangeSharper, more concentrated peaks lead to a better signal-to-noise ratio and lower detection limits.[6][7]
System Pressure 1000 - 4000 psi6000 - 15000 psiA key characteristic of UPLC, enabling the use of smaller particle size columns.

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound using LC-MS and UPLC-MS. These protocols are based on common practices for the analysis of polar, nitro-containing aromatic compounds and triazole derivatives.[5][8][9]

LC-MS Protocol

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol to prepare a 100 µg/mL stock solution.

  • Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), negative mode.

  • Predicted m/z: [M-H]⁻ at 139.02615.[10]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Nitrogen, at a flow rate appropriate for the instrument.

  • Scan Range: m/z 50 - 300.

UPLC-MS Protocol

1. Sample Preparation:

  • Follow the same procedure as for the LC-MS analysis, preparing a stock solution and serial dilutions.

  • Ensure final diluent matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter all solutions through a 0.22 µm syringe filter to prevent clogging of the UPLC system.

2. UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ion Source: ESI, negative mode.

  • Predicted m/z: [M-H]⁻ at 139.02615.[10]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

  • Gas Flow: Nitrogen, optimized for the lower flow rate of the UPLC.

  • Scan Range: m/z 50 - 300.

  • Data Acquisition: Full scan and potentially targeted MS/MS for enhanced selectivity and sensitivity.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound by either LC-MS or UPLC-MS, from sample preparation to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation & Detection cluster_data Data Processing A Standard/Sample Weighing B Dissolution & Dilution A->B C Filtration B->C D Autosampler Injection C->D E LC/UPLC Column D->E F Ion Source (ESI) E->F G Mass Analyzer F->G H Detector G->H I Data Acquisition H->I J Chromatogram Generation I->J K Peak Integration & Quantification J->K

Caption: General workflow for LC-MS/UPLC-MS analysis.

References

comparing the biological activities of 1,2,3-triazole versus 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activities of 1,2,3-Triazole and 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isomeric triazole rings, 1,2,3-triazole and 1,2,4-triazole, are prominent scaffolds in medicinal chemistry, each conferring distinct physicochemical properties to derivatives that translate into a wide spectrum of biological activities.[1] This guide provides a comparative overview of their antifungal, antibacterial, and anticancer properties, supported by quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Antifungal Activity: A Tale of Two Isomers

While both triazole isomers have been investigated for antifungal properties, the 1,2,4-triazole scaffold is notably more established in clinically used antifungal agents.[2]

1,2,4-Triazole Derivatives: The Ergosterol Synthesis Inhibitors

A significant class of antifungal drugs, including well-known agents like fluconazole and itraconazole, are based on the 1,2,4-triazole core.[2] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane.[3]

1,2,3-Triazole Derivatives: An Emerging Area

Research into the antifungal potential of 1,2,3-triazole derivatives is an expanding field. Some studies have shown that 1,2,3-triazole-containing compounds exhibit noteworthy antifungal activity, suggesting they may also target ergosterol biosynthesis or other fungal-specific pathways.[6][7][8]

Comparative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,2,3-triazole and 1,2,4-triazole derivatives against various fungal strains. Lower MIC values indicate greater potency.

Compound Type Derivative Fungal Strain MIC (µg/mL) Reference
1,2,3-Triazole 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-olCandida species64 - 256[6]
1,2,3-Triazole Azole derivative containing 1,2,3-triazole (Compound 4s)C. albicans SC53140.53[7]
1,2,4-Triazole Fluconazole (Reference Drug)Candida species0.5 - >64[6]
1,2,4-Triazole 1,2,4-triazole derivative (Compound 78)Fungal StrainsComparable to Fluconazole[2]

Antibacterial Activity: A Broader Spectrum

Both 1,2,3-triazole and 1,2,4-triazole scaffolds have been extensively utilized in the development of novel antibacterial agents. These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[1][9]

Comparative Antibacterial Activity Data

The table below presents the MIC values of selected 1,2,3-triazole and 1,2,4-triazole derivatives against various bacterial strains.

Compound Type Derivative Bacterial Strain MIC (µM or µg/mL) Reference
1,2,3-Triazole 28-O-[1-(3'-Deoxythymidine-5'-yl)-1H-1,2,3-triazol-4-yl]carbonylbetulinKlebsiella pneumoniae0.95 µM[9]
1,2,3-Triazole 28-O-[1-(3'-Deoxythymidine-5'-yl)-1H-1,2,3-triazol-4-yl]carbonylbetulinEscherichia coli1.95 µM[9]
1,2,4-Triazole Ofloxacin analogueS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1 µg/mL[1]
1,2,4-Triazole 1,2,4-triazole-beta-lactam hybridEnterobacteriaceae strains2 mg/mL[1]

Anticancer Activity: Targeting Cell Proliferation

The versatility of triazole chemistry has been widely exploited in the design and synthesis of novel anticancer agents. Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8][10]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative triazole derivatives against different cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.

Compound Type Derivative Cancer Cell Line IC50 (µM) Reference
1,2,3-Triazole 1,2,3-triazole-amino acid conjugate (Compound 7)HepG2 (Liver Cancer)<10
1,2,4-Triazole Diarylurea derivative with triazole moiety (Compound 62i)HT-29 (Colon Cancer)0.90[11]
1,2,4-Triazole Diarylurea derivative with triazole moiety (Compound 62i)H460 (Lung Cancer)0.85[11]
1,2,4-Triazole 1,2,4-triazole pyridine derivative (Compound TP6)B16F10 (Murine Melanoma)41.12[12]
1,2,4-Triazole 1,2,4-triazole derivative (Compound 8c)EGFR3.6[13]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16]

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14] The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add a defined volume of the inoculum (e.g., 5 µL) to each well of the microtiter plate, except for the sterility control wells.

  • Controls: Include a growth control (broth with inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[15]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[15]

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for another 2-4 hours.[17]

  • Formazan Solubilization: Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[19]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_inhibition Site of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase, Lanosterol synthase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) Triazoles (1,2,4- and potentially 1,2,3-) Triazoles (1,2,4- and potentially 1,2,3-) Triazoles (1,2,4- and potentially 1,2,3-)->Lanosterol Inhibit CYP51

Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of Triazole Inhibition.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Triazole Derivatives (Varying Concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Living cells convert MTT to Formazan E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability and IC50 Value H->I

Caption: Experimental Workflow for the In Vitro MTT Assay.

Triazole_Isomer_Comparison A1 Antifungal: Emerging potential, some active compounds identified B1 Antifungal: Well-established, core of many clinical drugs (e.g., Fluconazole) A2 Antibacterial: Effective against specific strains, often in hybrid molecules B2 Antibacterial: Broad-spectrum activity, incorporated into potent hybrids A3 Anticancer: Broad activity against various cancer cell lines B3 Anticancer: Significant activity, potent inhibitors of various cancer targets

Caption: Logical Comparison of the Biological Activities of Triazole Isomers.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-ethenyl-4-nitro-2H-1,2,3-triazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Precautions

Due to the absence of a specific Safety Data Sheet (SDS) for 2-ethenyl-4-nitro-2H-1,2,3-triazole, a conservative assessment of its hazards is necessary. Structurally similar compounds, such as 4-nitro-2H-1,2,3-triazole, are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Organic nitro compounds, as a class, are often reactive and can be incompatible with oxidizing acids, potentially leading to heat, fire, or the release of toxic gases.[3] Some aromatic nitro compounds are also noted for their instability and potential for spontaneous decomposition, especially in the presence of impurities or heat.[4]

Key safety precautions to observe when handling this compound include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]

  • Avoid Contamination: Prevent contact with strong oxidizing agents, strong acids, and metals.[3][5][8]

  • Spill Management: In case of a spill, avoid generating dust.[9] Sweep up the material and place it in a suitable, sealed container for disposal.[8]

Chemical and Physical Properties

The following table summarizes the available and predicted properties of this compound and a closely related compound, 4-nitro-2H-1,2,3-triazole, for comparative purposes.

PropertyThis compound4-nitro-2H-1,2,3-triazole
Molecular Formula C4H4N4O2[10]C2H2N4O2[1][11]
Molecular Weight 140.03343 g/mol (Monoisotopic Mass)[10]114.06 g/mol [1][11]
Appearance Not specifiedSolid[11]
Predicted XlogP 1.0[10]-0.2[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. The following protocol is a general guideline and should be adapted to comply with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Label the waste container clearly as "Hazardous Waste: this compound".

    • Keep this waste stream separate from other chemical waste to avoid potential reactions.[3]

  • Containerization:

    • Use a compatible, leak-proof container with a secure lid.

    • Ensure the exterior of the container is clean and free of contamination.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the storage area cool and away from sources of heat or ignition.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHSO) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[12]

    • Provide them with all available information about the compound, including its chemical name, quantity, and potential hazards based on related compounds.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Identify Waste (this compound) check_sds Specific SDS Available? start->check_sds no_sds No Specific SDS Found. Treat as Hazardous based on analogue data (nitro-triazoles). check_sds->no_sds No yes_sds Follow SDS Disposal Guidelines check_sds->yes_sds Yes segregate Segregate as Organic Nitro Waste no_sds->segregate yes_sds->segregate containerize Package in a Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehso Contact EHSO/ Waste Contractor store->contact_ehso document Document Waste for Disposal contact_ehso->document disposal Professional Hazardous Waste Disposal document->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.